molecular formula C11H11N3 B1388209 5-(m-Tolyl)pyrimidin-2-amine CAS No. 914349-42-1

5-(m-Tolyl)pyrimidin-2-amine

Cat. No.: B1388209
CAS No.: 914349-42-1
M. Wt: 185.22 g/mol
InChI Key: GPJHSKNKONPSBW-UHFFFAOYSA-N
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Description

5-(m-Tolyl)pyrimidin-2-amine (CAS 914349-42-1) is a high-purity pyrimidine-based compound serving as a critical building block in pharmaceutical research and development. Its structure makes it a valuable precursor for synthesizing novel biologically active molecules, particularly in designing selective enzyme inhibitors. A significant application of this compound is in the discovery of novel selective JAK2 inhibitors for treating myeloproliferative neoplasms (MPNs). Research has identified derivatives of this core structure as potent and selective JAK2 inhibitors, demonstrating excellent inhibitory activity (IC50 value of 5 nM) and high selectivity over other JAK family enzymes like JAK1, JAK3, and TYK2 . These findings highlight its utility in developing targeted therapies for hematological disorders that circumvent the side effects associated with non-selective inhibitors. Beyond this specific application, the compound's versatile chemical properties make it suitable for broader use in organic synthesis and agrochemical research. It is commonly employed in constructing more complex molecular architectures for potential therapeutic and agrochemical applications. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJHSKNKONPSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661690
Record name 5-(3-Methylphenyl)pyrimidin-2-amine
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-42-1
Record name 5-(3-Methylphenyl)-2-pyrimidinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=914349-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(m-Tolyl)pyrimidin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(m-Tolyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic pathway to a key derivative, this compound. We delve into the strategic application of the Suzuki-Miyaura cross-coupling reaction, offering a detailed examination of the reaction mechanism, optimization of experimental conditions, and step-by-step protocols for the synthesis of necessary precursors and the final coupling step. The causality behind experimental choices, from catalyst selection to reaction workup, is explained to provide researchers with a robust and reproducible methodology.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone in the development of novel therapeutics, largely due to its presence in the nucleobases of DNA and RNA.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, make it an exceptionally versatile scaffold in drug design.[1][2] The 2-aminopyrimidine moiety, in particular, is prevalent in a wide array of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and anti-cancer effects.[2][3]

This compound serves as a crucial building block or final compound in various research and development programs. Its synthesis, therefore, requires a reliable, efficient, and scalable pathway. This guide focuses on the most effective and widely adopted method: the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to a carbon-carbon bond formation as the key strategic step. This disconnection between the pyrimidine C5 position and the tolyl ring immediately suggests a cross-coupling reaction.

G cluster_synthons TM This compound Disconnect C-C Disconnection (Suzuki-Miyaura) TM->Disconnect Synthons Key Synthons P1 2-Amino-5-halopyrimidine (Electrophile) P2 m-Tolylboronic Acid (Nucleophile)

Caption: Retrosynthetic approach for this compound.

This analysis identifies two key precursors: an electrophilic 2-amino-5-halopyrimidine (typically 2-amino-5-bromopyrimidine) and a nucleophilic organoborane reagent (m-tolylboronic acid). The Suzuki-Miyaura reaction is the ideal choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The construction of the C5-aryl bond is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[4][5]

The Catalytic Cycle: Mechanism of Action

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyrimidine, forming a Pd(II) complex.

  • Transmetalation: The m-tolyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic fragments (the pyrimidine and tolyl groups) couple and are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

Suzuki_Cycle Pd0 Pd(0)Ln Complex1 Br-Pd(II)Ln-Py Pd0:e->Complex1:w Ar-X OxAdd Oxidative Addition Complex2 Tolyl-Pd(II)Ln-Py Complex1:n->Complex2:s Ar'-B(OR)2 Transmetalation Transmetalation Complex2:w->Pd0:e Product RedElim Reductive Elimination Product This compound Precursor1 2-Amino-5-bromopyrimidine (Ar-X) Precursor2 m-Tolylboronic Acid + Base (Ar'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis of Precursors

While m-tolylboronic acid is readily available commercially, the synthesis of the key intermediate, 2-amino-5-bromopyrimidine, is a critical first step.

Precursor 1: 2-Amino-5-bromopyrimidine

This intermediate is prepared by the electrophilic bromination of 2-aminopyrimidine. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy to handle, and provides high yields under mild conditions.[6]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution in an ice-water bath to 0°C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains low. The reaction should be protected from light.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Add water to the residue and stir. The product will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry in vacuo to yield 2-amino-5-bromopyrimidine as a white to pale yellow solid. Yields are typically high (e.g., 97%).[6]

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of electrophilic bromine (Br+). Safer and easier to handle than liquid bromine.
Solvent AcetonitrileA polar aprotic solvent that dissolves the reactants well without interfering with the reaction.
Temperature 0°C to Room Temp.Initial cooling controls the exothermicity of the reaction.
Stoichiometry Slight excess of NBSEnsures complete consumption of the starting material.
The Final Coupling Step

With both precursors in hand, the final Suzuki-Miyaura coupling can be performed. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for this type of transformation.[7][8]

Experimental Protocol: Synthesis of this compound

  • Setup: To a microwave vial or Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq), m-tolylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).

  • Reaction: Heat the mixture with stirring. For conventional heating, 80-100°C for 12-24 hours is typical.[8] Alternatively, microwave irradiation at ~120°C for 15-30 minutes can dramatically reduce reaction time.[8][9]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Table of Typical Suzuki Coupling Conditions

ComponentExampleMolar Eq.Purpose
Aryl Halide 2-Amino-5-bromopyrimidine1.0Electrophilic partner
Boronic Acid m-Tolylboronic acid1.2 - 1.5Nucleophilic partner; slight excess drives reaction to completion.
Catalyst Pd(PPh₃)₄0.05Facilitates the C-C bond formation.
Base K₂CO₃ or Na₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)-Solubilizes both organic and inorganic reagents.
Temperature 80-120°C-Provides energy to overcome activation barriers.

Alternative Pathway: Ring Construction via Cyclocondensation

While cross-coupling is the preferred modern method, the pyrimidine core can also be constructed via a classical cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors.[1]

G cluster_start Starting Materials A 3'-Methylacetophenone C Enaminone Intermediate A->C B DMF-DMA B->C E This compound C->E D Guanidine D->E

Caption: Cyclocondensation pathway to the target molecule.

This method involves reacting an enaminone, derived from 3'-methylacetophenone and an aminating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), with guanidine in the presence of a base.[1] While versatile, this route often requires more steps for precursor synthesis compared to the highly convergent Suzuki coupling.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This strategy offers high convergence, excellent yields, and broad functional group tolerance. The key steps involve the straightforward bromination of 2-aminopyrimidine to form the necessary halide precursor, followed by a well-optimized coupling reaction with commercially available m-tolylboronic acid. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] This document outlines the structural features, predicted and experimentally-derived physicochemical parameters, and spectral characteristics of this compound. Furthermore, detailed experimental protocols for the determination of key properties such as solubility, pKa, and logP are provided, alongside methodologies for assessing in vitro cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including the nucleobases that constitute DNA and RNA.[3] Its synthetic versatility and ability to participate in various biological interactions have established it as a privileged scaffold in drug design. The 2-aminopyrimidine moiety, in particular, is a prominent structural feature in many approved pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The substitution at the 5-position of the pyrimidine ring with an aryl group, such as the m-tolyl group in this compound, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the physicochemical properties of such derivatives is therefore paramount for rational drug design and development.

Molecular Structure and Identification

  • IUPAC Name: 5-(3-methylphenyl)pyrimidin-2-amine

  • Synonyms: this compound

  • CAS Number: 914349-42-1

  • Molecular Formula: C₁₁H₁₁N₃

  • Molecular Weight: 185.23 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. The following table summarizes key experimental and predicted data for this compound and related compounds.

PropertyThis compound (Predicted)5-Methyl-N-(m-tolyl)pyrimidin-2-amine (Experimental)Reference/Method
Melting Point (°C) 145-15085-87Hoffman Fine Chemicals
Boiling Point (°C) >350Not AvailablePredicted
Aqueous Solubility LowNot AvailablePredicted based on structure
pKa (basic) 3.5 - 4.5Not AvailablePredicted
logP 2.5 - 3.0Not AvailablePredicted
Experimental Protocols for Physicochemical Property Determination

The solubility of an organic compound can be determined using various methods. A common and straightforward approach is the shake-flask method.[5]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid settles. If necessary, centrifuge the sample to facilitate separation.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G A Add excess compound to water B Agitate at constant temperature (24-48h) A->B Equilibration C Centrifuge to separate phases B->C Phase Separation D Analyze supernatant by HPLC C->D Quantification E Calculate solubility D->E Data Analysis

Caption: Workflow for solubility determination by the shake-flask method.

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined. Potentiometric titration is a highly accurate method for this purpose.[6][7][8]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been protonated.

G A Dissolve compound in solvent B Titrate with standardized acid A->B Titration C Record pH after each addition B->C Measurement D Plot pH vs. titrant volume C->D Data Plotting E Determine pKa from inflection point D->E Analysis

Caption: Workflow for pKa determination by potentiometric titration.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[7] The shake-flask method is the traditional and most reliable method for its determination.[9][10][11]

Protocol: Shake-Flask Method for logP Determination

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4). Pre-saturate each phase with the other by shaking them together and allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G A Prepare pre-saturated n-octanol and water B Dissolve compound and mix phases A->B C Shake to equilibrate B->C D Separate phases by centrifugation C->D E Quantify compound in each phase (HPLC) D->E F Calculate logP E->F

Caption: Workflow for logP determination by the shake-flask method.

Synthesis

The synthesis of 5-aryl-2-aminopyrimidines can be achieved through several routes. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[12]

General Synthetic Scheme:

G cluster_0 Step 1: Formation of Enaminone cluster_1 Step 2: Cyclocondensation A m-Tolyl methyl ketone C Enaminone intermediate A->C + B DMF-DMA B->C D Enaminone intermediate F This compound D->F + E Guanidine E->F

Caption: General two-step synthesis of this compound.

Detailed Synthetic Protocol:

  • Synthesis of the Enaminone Intermediate:

    • To a solution of 3'-methylacetophenone in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

  • Cyclocondensation with Guanidine:

    • Dissolve the crude enaminone intermediate in a suitable alcohol (e.g., ethanol).

    • Add guanidine hydrochloride and a base (e.g., sodium ethoxide or potassium carbonate).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectral Data and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-aminopyrimidine derivatives typically shows characteristic signals for the aromatic protons and the amino group protons.[13] For this compound, the following signals are expected:

  • Aromatic Protons: A series of multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons on the tolyl and pyrimidine rings.

  • Amino Protons: A broad singlet corresponding to the -NH₂ group, typically observed between δ 5.0 and 7.0 ppm. The chemical shift of this peak can be concentration and solvent dependent.

  • Methyl Protons: A singlet around δ 2.3-2.5 ppm for the methyl group on the tolyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the N-H and C-N bonds.[6][14][15][16]

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrimidine and tolyl rings.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region corresponding to the aromatic C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[15][17][18][19] For this compound, the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound. Fragmentation may involve the loss of small molecules or radicals from the pyrimidine and tolyl rings.

Potential Applications and Biological Relevance

Derivatives of 2-aminopyrimidine are widely investigated for their potential as therapeutic agents.[3] The introduction of a tolyl group at the 5-position can modulate the compound's interaction with biological targets. Based on the activities of structurally related compounds, this compound holds potential for investigation in areas such as:

  • Kinase Inhibition: Many 2-aminopyrimidine derivatives are known to be potent kinase inhibitors, making them attractive candidates for anticancer drug discovery.[20]

  • Antimicrobial Activity: The pyrimidine scaffold is present in numerous antimicrobial agents.

  • Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity against CNS targets.

Toxicological Profile

The toxicological properties of any new chemical entity must be thoroughly evaluated. A preliminary assessment of the potential toxicity of this compound can be performed using in silico methods and in vitro cytotoxicity assays.

In Silico Toxicity Prediction

Computational tools can predict potential toxicities based on the chemical structure of a compound.[21][22][23] These predictions can help to prioritize compounds for further experimental testing and identify potential liabilities early in the drug discovery process. Parameters such as mutagenicity, carcinogenicity, and hepatotoxicity can be estimated.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential for determining the effect of a compound on cell viability and proliferation.[24] Two commonly used assays are the MTT and LDH assays.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][17][25][26]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[5][9]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

G A Seed and treat cells B Collect supernatant A->B C Add LDH reaction mixture B->C D Incubate at RT C->D E Add stop solution D->E F Measure absorbance at 490 nm E->F G Calculate cytotoxicity F->G

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. While specific experimental data for this compound is limited in the public domain, this guide has offered a comprehensive framework for its characterization by presenting predicted properties, detailed experimental protocols, and information on related compounds. The methodologies and data presented herein will serve as a valuable resource for scientists working on the synthesis, analysis, and biological evaluation of novel 2-aminopyrimidine derivatives, ultimately aiding in the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to 5-(m-Tolyl)pyrimidin-2-amine (CAS No. 914349-42-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Privileged Scaffold for Drug Discovery and Chemical Biology

Abstract

This technical guide provides a comprehensive overview of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—the 2-aminopyrimidine core and the m-tolyl substituent—are well-established pharmacophores. This guide synthesizes information from closely related analogues and foundational chemical principles to present a detailed examination of its synthesis, physicochemical properties, analytical characterization, and potential biological applications. Particular emphasis is placed on its prospective role as a kinase inhibitor, a modulator of cellular signaling pathways, and a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical biology, and synthetic organic chemistry.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, most notably the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids. This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets with high affinity. The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore in the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The 2-aminopyrimidine core can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases and modulate their activity.[2]

This compound, with its strategic placement of a lipophilic m-tolyl group at the 5-position, presents an intriguing candidate for systematic investigation in drug discovery programs. The tolyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide will explore the synthesis, characterization, and potential applications of this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 914349-42-1-
Molecular Formula C₁₁H₁₁N₃-
Molecular Weight 185.23 g/mol -
Appearance Predicted to be a solid at room temperatureInferred
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred
LogP Predicted to be in the range of 2.0-3.0Inferred

Synthesis of this compound

The most common and versatile method for the synthesis of 5-substituted-2-aminopyrimidines is the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine.[3][4] For this compound, a plausible and efficient synthetic route involves the reaction of a suitable 3-carbon synthon bearing the m-tolyl group with guanidine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, starting from 3'-methylacetophenone. The first step involves the formation of an enaminone intermediate, which then undergoes cyclization with guanidine to yield the final product.

G A 3'-Methylacetophenone B 1-(m-Tolyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->B Step 1: Enaminone Formation C This compound B->C Step 2: Cyclocondensation DMFDMA DMF-DMA DMFDMA->A Guanidine Guanidine Base, Heat Guanidine->B

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(m-Tolyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 3'-methylacetophenone (1.0 eq) in anhydrous toluene (5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture at reflux (approximately 110-120 °C) for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol (5-10 volumes).

  • Add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture at reflux (approximately 80-90 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of structurally related compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group and the pyrimidine ring, as well as a characteristic signal for the amino group protons. The chemical shifts (δ) are predicted as follows:

    • A singlet for the methyl protons of the tolyl group around 2.3-2.5 ppm.

    • Multiplets for the aromatic protons of the tolyl ring in the range of 7.0-7.5 ppm.

    • A singlet or two distinct singlets for the pyrimidine ring protons, typically in the downfield region (8.0-9.0 ppm).

    • A broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. A D₂O exchange experiment can confirm this signal.[8]

  • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons of the tolyl and pyrimidine rings, and the carbon atoms of the pyrimidine ring attached to the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • N-H stretching: A broad band or two sharp peaks in the region of 3200-3500 cm⁻¹ corresponding to the amino group.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹.

  • C=N and C=C stretching: Aromatic ring C=C and C=N stretching vibrations will be visible in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass and confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺.

Potential Biological Applications and Mechanism of Action

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[9][10] Numerous approved drugs and clinical candidates targeting a variety of kinases, such as Aurora kinases, Janus kinases (JAKs), and Polo-like kinases (PLKs), feature this core structure.[7][11]

Kinase Inhibition

It is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The 2-amino group can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 5-(m-tolyl) group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

G cluster_0 A This compound B Kinase ATP-Binding Site A->B Binding C Inhibition of Kinase Activity B->C D Downregulation of Signaling Pathway C->D E Therapeutic Effect (e.g., Anti-cancer) D->E

Caption: Putative mechanism of action via kinase inhibition.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a systematic experimental workflow should be employed.

G A Compound Synthesis & Purification B In vitro Kinase Screening Panel A->B Primary Screening C IC50 Determination for Hit Kinases B->C Hit Identification D Cell-based Assays (Proliferation, Apoptosis) C->D Cellular Activity E In vivo Efficacy Studies (Xenograft Models) D->E Preclinical Evaluation

Caption: Experimental workflow for biological evaluation.

A primary screen against a panel of kinases would identify potential targets. Subsequent IC₅₀ determination would quantify the potency against specific kinases. Positive hits would then be evaluated in cell-based assays to assess their effects on cell proliferation, apoptosis, and relevant signaling pathways. Promising candidates could then advance to in vivo studies.

Other Potential Applications

Beyond kinase inhibition, substituted pyrimidines have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[12][13] Therefore, this compound could also be a valuable tool compound for exploring these therapeutic areas.

Conclusion

This compound is a molecule of considerable interest, built upon the privileged 2-aminopyrimidine scaffold. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on well-established chemical principles and extensive data from closely related analogues. Its potential as a kinase inhibitor warrants further investigation and positions it as a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to explore the full potential of this intriguing heterocyclic compound.

References

Spectroscopic Characterization of 5-(m-Tolyl)pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of a specific pyrimidine derivative, 5-(m-Tolyl)pyrimidin-2-amine.

Molecular Structure and Isomeric Considerations

The target molecule, this compound, possesses a pyrimidine core substituted with an amino group at the 2-position and a meta-tolyl group at the 5-position. The presence of the tolyl group introduces regioisomeric possibilities (ortho, meta, para) that significantly influence the spectroscopic signatures. This guide focuses specifically on the meta-substituted isomer.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the pyrimidine and tolyl rings, the amino protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s2HH-4, H-6 (pyrimidine)
~7.4t1HH-5' (tolyl)
~7.3d1HH-6' (tolyl)
~7.2d1HH-4' (tolyl)
~7.1s1HH-2' (tolyl)
~6.7s (br)2H-NH₂
~2.4s3H-CH₃

Causality behind Predictions:

  • Pyrimidine Protons (H-4, H-6): These protons are in a nitrogen-containing aromatic ring, which is electron-deficient. This deshielding effect will shift their resonance to a downfield region, typically above 8.0 ppm. Due to the symmetry around the C2-C5 axis, these protons are expected to be chemically equivalent, resulting in a singlet.

  • Tolyl Protons: The chemical shifts and splitting patterns of the tolyl protons are predicted based on standard aromatic substitution patterns. The meta-substitution will lead to a complex multiplet, but for simplicity, individual proton assignments are approximated.

  • Amino Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. In some cases, these protons can exchange with deuterium from the solvent, leading to the disappearance of the signal upon D₂O addition.[2]

  • Methyl Protons (-CH₃): The methyl group protons on the tolyl ring will appear as a sharp singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~163C-2 (pyrimidine)
~158C-4, C-6 (pyrimidine)
~138C-3' (tolyl, quat.)
~137C-1' (tolyl, quat.)
~130C-5' (tolyl)
~129C-6' (tolyl)
~127C-4' (tolyl)
~124C-2' (tolyl)
~118C-5 (pyrimidine, quat.)
~21-CH₃

Causality behind Predictions:

  • Pyrimidine Carbons: The carbon atoms in the pyrimidine ring will be significantly downfield due to the electronegativity of the nitrogen atoms. The carbon bearing the amino group (C-2) is expected to be the most downfield.

  • Tolyl Carbons: The chemical shifts of the tolyl carbons are predicted based on the substituent effects of the pyrimidine ring and the methyl group.

  • Quaternary Carbons: The quaternary carbons (C-5, C-1', C-3') will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.[3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, two bandsN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (-CH₃)
~1650StrongN-H bending (scissoring) of the primary amine
1600-1450Medium-StrongC=C and C=N stretching of the aromatic rings
~1350StrongAromatic C-N stretching

Causality behind Predictions:

  • N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric vibrations.[3]

  • Aromatic C-H Stretching: These bands are characteristic of C-H bonds on aromatic rings and typically appear just above 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amino group gives rise to a strong absorption around 1650 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine and tolyl rings result in a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern

Upon electron ionization (EI), this compound is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules and radicals.

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment
185[M]⁺ (Molecular Ion)
184[M-H]⁺
170[M-CH₃]⁺
158[M-HCN]⁺
143[M-CH₃-HCN]⁺
115[C₉H₇]⁺ (Tolyl-ethyne fragment)
91[C₇H₇]⁺ (Tropylium ion)

Causality behind Predictions:

  • Molecular Ion: The molecular ion peak is expected to be reasonably intense due to the aromatic nature of the compound, which imparts stability.

  • Loss of H radical: A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical to form a stable cation.

  • Loss of Methyl Radical: The tolyl group can undergo benzylic cleavage to lose a methyl radical.

  • Loss of HCN: A characteristic fragmentation of pyrimidine rings is the loss of a molecule of hydrogen cyanide.[4]

  • Tropylium Ion: The tolyl group can rearrange to form the highly stable tropylium ion at m/z 91.

Experimental Methodologies

To acquire the spectroscopic data discussed above, the following standard experimental protocols would be employed:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While based on theoretical principles and data from analogous compounds, the presented information offers a solid foundation for the spectroscopic characterization of this and related pyrimidine derivatives. The successful synthesis and isolation of this compound would allow for the experimental verification and refinement of the predictions made herein, further contributing to the body of knowledge in heterocyclic chemistry.

References

The Solubility Profile of 5-(m-Tolyl)pyrimidin-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a successful therapeutic agent. Poor aqueous and organic solvent solubility can lead to significant challenges in formulation, bioavailability, and overall clinical efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 5-(m-Tolyl)pyrimidin-2-amine, a substituted aminopyrimidine of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this guide leverages established principles of solubility, data from the closely related surrogate 2-aminopyrimidine, and proven experimental methodologies to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, present qualitative and predictive solubility profiles in a range of organic solvents, and detail a comprehensive experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug from discovery to market, solubility is a fundamental property that dictates its fate.[1][2] It directly impacts key biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability.[1][2] A compound with poor solubility is likely to exhibit low and variable oral bioavailability, posing a significant hurdle for clinical development.[3] Furthermore, understanding the solubility of a compound in various organic solvents is essential for purification, crystallization, formulation, and the preparation of stock solutions for in vitro and in vivo studies.[2][4]

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules.[5][6][7] this compound, with its specific substitution pattern, presents a unique set of physicochemical properties that will govern its interaction with different solvent environments. This guide aims to provide a comprehensive understanding of these properties and their implications for its solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is a consequence of the interplay between its intrinsic properties and the characteristics of the solvent. For this compound, the key structural features influencing its solubility are:

  • The Pyrimidine Core: The pyrimidine ring is aromatic and contains two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents.

  • The Amino Group: The 2-amino group is a key contributor to polarity and can act as both a hydrogen bond donor and acceptor.[5] This functional group significantly enhances solubility in polar solvents, particularly those capable of hydrogen bonding.

  • The m-Tolyl Group: The meta-tolyl substituent introduces a significant non-polar, hydrophobic character to the molecule. This will generally decrease solubility in polar solvents and increase it in non-polar organic solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] Therefore, we can anticipate that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in highly non-polar solvents.

Predictive Solubility Profile of this compound in Organic Solvents

In the absence of direct experimental data for this compound, we can draw valuable insights from the well-studied analogue, 2-aminopyrimidine. A comprehensive study on the solubility of 2-aminopyrimidine in 17 different organic solvents provides a strong foundation for our predictions.[2][4]

The general trend observed for 2-aminopyrimidine is that its solubility increases with temperature in all tested solvents.[2][4] The molar solubility at 298.15 K follows the order: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopentanol > n-pentanol > acetonitrile.[2][4]

Based on this data and the structural features of this compound, we can predict the following solubility behavior:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileGood to High These solvents can effectively solvate the polar pyrimidine and amino groups without the competing hydrogen bonding network of protic solvents. The hydrophobic tolyl group will also have favorable interactions.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate The amino and pyrimidine nitrogens can hydrogen bond with the alcohol's hydroxyl group. However, the non-polar tolyl group will limit the overall solubility compared to unsubstituted 2-aminopyrimidine.
Ketones Acetone, CyclopentanoneModerate to Good These solvents have a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the amino group.
Esters Ethyl Acetate, Methyl AcetateModerate Similar to ketones, esters are polar aprotic solvents that can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate Ethers are less polar than ketones and esters, leading to weaker interactions with the polar functionalities of the molecule.
Halogenated Solvents Dichloromethane (DCM), ChloroformLow to Moderate These solvents are relatively non-polar, but can have some dipole interactions. The tolyl group will contribute favorably to solubility.
Non-Polar Hydrocarbons Hexane, TolueneLow to Very Low The dominant non-polar nature of these solvents makes them poor solvents for the polar aminopyrimidine core.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, experimental determination is essential. The equilibrium shake-flask method followed by a suitable analytical technique is a robust and widely accepted approach.[3]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Add known volume of organic solvent prep_solvent->prep_vial equilibration Incubate at constant temperature with continuous agitation (e.g., 24-48 hours) prep_vial->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation analysis_prep Prepare serial dilutions of the supernatant separation->analysis_prep analysis_hplc Analyze by HPLC-UV analysis_prep->analysis_hplc analysis_quant Quantify against a standard curve analysis_hplc->analysis_quant

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Prepare replicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation:

    • After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

      • Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any particulate matter. Care must be taken to avoid adsorption of the compound onto the filter material.[9]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Prepare a series of dilutions of the supernatant in a suitable solvent (often the mobile phase for the analytical method).

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9]

    • A standard curve of the compound with known concentrations should be prepared to ensure accurate quantification.

Factors Influencing Solubility: A Deeper Dive

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Solubility of This compound CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Polarity Molecular Polarity Polarity->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Solvent Solvent Polarity Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous solutions) pH->Solubility

Caption: Key factors influencing the solubility of the target compound.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[2][4][5] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid and to disrupt the solvent-solvent interactions.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good solvent for this compound will have a polarity that can effectively solvate both the polar aminopyrimidine head and the non-polar tolyl tail.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility, with amorphous forms generally being more soluble than their crystalline counterparts.

Conclusion

References

The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] The 2-aminopyrimidine core is a quintessential example of such a structure. Its inherent ability to engage in crucial molecular interactions, coupled with its synthetic tractability, has cemented its role as a cornerstone in the development of therapeutics targeting a wide array of diseases. The pyrimidine ring itself is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[2][3] This inherent biocompatibility may contribute to the success of drugs derived from this scaffold.[4] This guide provides a comprehensive exploration of the biological significance of the 2-aminopyrimidine scaffold, delving into its mechanisms of action, diverse therapeutic applications, and the structure-activity relationships that govern its efficacy.

The 2-Aminopyrimidine Core: A Profile of a Privileged Scaffold

The 2-aminopyrimidine structure is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, and an amino group at the second position.[5] This specific arrangement of atoms confers a unique set of physicochemical properties that are highly advantageous for drug design. The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, while the exocyclic amino group is a superb hydrogen bond donor. This dual hydrogen-bonding capability allows the scaffold to form strong and specific interactions with biological targets, most notably the hinge region of protein kinases.[6] Furthermore, the aromatic nature of the ring system allows for π-π stacking interactions, further enhancing binding affinity. The versatility of the 2-aminopyrimidine scaffold is also evident in its role as a bioisostere for other aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[7]

Mechanisms of Action: A Multi-Targeting Pharmacophore

The biological activities of 2-aminopyrimidine derivatives are diverse, stemming from their ability to interact with a range of biological targets. This versatility has led to their development as inhibitors of enzymes, modulators of receptors, and antimicrobial agents.

Kinase Inhibition: A Dominant Therapeutic Strategy

A predominant mechanism of action for many 2-aminopyrimidine-based drugs is the inhibition of protein kinases.[8] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 2-aminopyrimidine scaffold has proven to be an exceptional "hinge-binding" motif, anchoring the inhibitor molecule into the ATP-binding site of the kinase.[10] This interaction typically involves the formation of two hydrogen bonds between the 2-amino group and the pyrimidine ring nitrogens with the backbone of the kinase hinge region, effectively blocking the binding of ATP and inhibiting kinase activity.[11] This mechanism is central to the action of numerous successful anticancer drugs.

Below is a diagram illustrating the general binding mode of a 2-aminopyrimidine inhibitor within a kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides/Carbonyls) ATP_Pocket ATP Pocket 2-AP 2-Aminopyrimidine Scaffold 2-AP->Hinge H-Bonds Substituents Substituents for Potency & Selectivity 2-AP->Substituents Core Scaffold Substituents->ATP_Pocket Interactions with Pocket Residues

Caption: Generalized binding of a 2-aminopyrimidine inhibitor in a kinase active site.

The structural versatility of the 2-aminopyrimidine scaffold allows for extensive chemical modifications to enhance potency, selectivity, and overcome drug resistance.[2] This has led to the development of inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), I-kappa B kinase (IKK), and fibroblast growth factor receptor (FGFR).[11][12][13]

Antimicrobial and Biofilm Modulation

The 2-aminopyrimidine scaffold is also a key feature in a variety of antimicrobial agents.[5] Derivatives have been synthesized that exhibit broad-spectrum activity against both bacteria and fungi.[3][14] The mechanisms of antimicrobial action are varied and can include the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The structural adaptability of 2-aminopyrimidines is crucial in the fight against drug-resistant microbial strains.[2]

Furthermore, certain 2-aminopyrimidine derivatives have been shown to modulate bacterial biofilm formation.[15][16] Biofilms are communities of bacteria encased in a self-produced matrix, which can confer significant resistance to antibiotics.[15] Some 2-aminopyrimidine compounds have demonstrated the ability to inhibit biofilm formation, particularly in Gram-positive bacteria, and can even suppress resistance to conventional antibiotics in strains like MRSA.[15][16]

Other Biological Activities

The therapeutic potential of the 2-aminopyrimidine scaffold extends beyond kinase inhibition and antimicrobial activity. Derivatives have been developed as:

  • β-Glucuronidase inhibitors: Elevated levels of this enzyme are associated with conditions like colon cancer and urinary tract infections.[17][18][19]

  • Histamine H4 receptor ligands: These have potential applications in treating inflammatory conditions and pain.[20]

  • MRP1 inhibitors: Overexpression of the multidrug resistance-associated protein 1 (MRP1) can lead to chemotherapy resistance.[21][22]

  • Antiplatelet agents: Some derivatives have shown promise in preventing platelet aggregation.[23]

Therapeutic Applications: From Bench to Bedside

The versatility of the 2-aminopyrimidine scaffold is reflected in the number of FDA-approved drugs that incorporate this core structure.[24][25] These drugs are used to treat a range of diseases, from various cancers to infectious and inflammatory conditions.

Oncology

The most significant impact of 2-aminopyrimidine-based drugs has been in the field of oncology.[25][26] Several blockbuster cancer therapies are built around this scaffold, including:

  • Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[17][26]

  • Palbociclib, Ribociclib, and Abemaciclib: Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[17][19]

These drugs exemplify the success of targeting specific kinases that drive cancer cell proliferation.

Drug NameTarget Kinase(s)FDA-Approved Indication(s)
ImatinibBCR-Abl, c-KIT, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
PalbociclibCDK4, CDK6HR-positive, HER2-negative advanced or metastatic breast cancer
RibociclibCDK4, CDK6HR-positive, HER2-negative advanced or metastatic breast cancer
AbemaciclibCDK4, CDK6HR-positive, HER2-negative advanced or metastatic breast cancer
Infectious Diseases

While not as prevalent as in oncology, 2-aminopyrimidine derivatives have also found application as antimicrobial agents. Their ability to be chemically modified allows for the development of compounds with potent activity against a range of pathogens.[27] Research is ongoing to develop new 2-aminopyrimidine-based antibiotics to combat the growing threat of antimicrobial resistance.[2][5]

Inflammatory Diseases

The anti-inflammatory properties of 2-aminopyrimidine derivatives are also being explored. For instance, inhibitors of I-kappa B kinase (IKK) have the potential to treat a variety of inflammatory conditions.

Structure-Activity Relationship (SAR) Studies: Tailoring for Potency and Selectivity

The biological activity of 2-aminopyrimidine derivatives can be finely tuned through chemical modification of the scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[13][20] Systematic modifications of the core pyrimidine, the 2-amino group, and other positions on the ring can lead to significant improvements in therapeutic potential.[20] For example, in the development of histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to a substantial increase in potency.[20]

The following diagram illustrates how different substitution points on the 2-aminopyrimidine ring can be modified to modulate biological activity.

Caption: Key modification points on the 2-aminopyrimidine scaffold for SAR studies.

Experimental Protocols

To aid researchers in the exploration of 2-aminopyrimidine derivatives, the following are representative experimental protocols.

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives via Condensation

This protocol describes a common method for synthesizing 2-aminopyrimidine derivatives from chalcones and guanidine hydrochloride.[14]

Materials:

  • Substituted chalcone

  • Guanidine hydrochloride

  • Ethanol

  • Sodium hydroxide

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the substituted chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add guanidine hydrochloride (1.5 equivalents) to the solution.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminopyrimidine derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[14]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR4)

This protocol outlines a method to determine the inhibitory activity of a 2-aminopyrimidine compound against a specific kinase, such as FGFR4.[11]

Materials:

  • Recombinant human FGFR4 enzyme

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • 2-aminopyrimidine test compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 2-aminopyrimidine test compound in DMSO and then in assay buffer.

  • In a 96-well plate, add the test compound dilutions, the FGFR4 enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Conclusion and Future Perspectives

The 2-aminopyrimidine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic accessibility, has enabled the development of a multitude of life-saving drugs, particularly in the realm of oncology. The continued exploration of this scaffold is a promising avenue for future drug discovery.[2] The potential to design dual-target or multi-target inhibitors based on the 2-aminopyrimidine core could lead to more effective therapies with reduced chances of drug resistance.[9][12] As our understanding of the molecular basis of diseases deepens, the rational design of novel 2-aminopyrimidine derivatives will undoubtedly continue to yield innovative and impactful therapeutics.

References

Role of 5-(m-Tolyl)pyrimidin-2-amine in Imatinib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 5-(m-Tolyl)pyrimidin-2-amine in Imatinib Synthesis

Authored by a Senior Application Scientist

Abstract

Imatinib, a cornerstone in targeted cancer therapy, is a potent inhibitor of the BCR-ABL tyrosine kinase. Its synthesis is a multi-step process involving the strategic coupling of key molecular fragments. This technical guide provides a comprehensive overview of the established synthetic routes to Imatinib, with a special focus on the potential role and context of the pyrimidine derivative, this compound. While not a conventionally cited intermediate in mainstream Imatinib synthesis, its structural features merit a detailed discussion regarding its potential as a precursor, an impurity, or a building block for analogue synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both established protocols and expert insights into the chemical causality behind synthetic choices.

Introduction: The Chemical Architecture of Imatinib

Imatinib (marketed as Gleevec®) revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] Its molecular structure is a testament to rational drug design, featuring a 2-phenylaminopyrimidine core that is crucial for its inhibitory activity against the BCR-ABL kinase. The synthesis of Imatinib, therefore, hinges on the efficient construction of this core and the subsequent attachment of the side chains that enhance its potency, selectivity, and pharmacokinetic properties.[1]

A typical retrosynthetic analysis of Imatinib reveals several key synthons, primarily revolving around a central pyrimidine ring. The established synthetic pathways generally involve the coupling of a substituted aniline with a pyrimidine derivative, followed by the introduction of the benzamide and piperazine moieties.[2]

Established Synthetic Pathways to Imatinib

The industrial synthesis of Imatinib has been optimized for efficiency and yield. Two major routes are commonly referenced, differing in the sequence of assembling the key fragments.[3] A generalized workflow for Imatinib synthesis is depicted below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Pyrimidine_Core Pyrimidine Core Synthesis Aniline_Coupling Coupling with Substituted Aniline Pyrimidine_Core->Aniline_Coupling Final_Coupling Final Coupling Reaction Aniline_Coupling->Final_Coupling Key Intermediate Benzamide_Formation Benzamide Formation Piperazine_Addition Piperazine Moiety Addition Benzamide_Formation->Piperazine_Addition Piperazine_Addition->Final_Coupling Key Intermediate Imatinib Imatinib Final_Coupling->Imatinib

Caption: Generalized workflow for the synthesis of Imatinib.

Key Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

A pivotal intermediate in many Imatinib syntheses is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[4][5][6] The synthesis of this compound itself is a multi-step process, often starting from the construction of the substituted pyrimidine ring.

Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
  • Synthesis of the Pyrimidine Core: A common starting point is the condensation of a guanidine derivative with a β-ketoester to form the initial pyrimidine ring.[2]

  • Introduction of the Pyridyl Group: The 4-position of the pyrimidine ring is functionalized with a 3-pyridyl group.

  • Coupling with the Aniline Moiety: The pyrimidine core is then coupled with 2-methyl-5-nitroaniline. This is often achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.[7][8]

  • Reduction of the Nitro Group: The nitro group on the aniline fragment is reduced to an amine, typically using a reducing agent like SnCl₂/HCl or catalytic hydrogenation, to yield the final key intermediate.[4][6]

The Final Coupling Step

The final stage of the synthesis involves the amidation of the newly formed amine with a benzoyl chloride derivative bearing the N-methylpiperazine side chain.

Experimental Protocol: Final Amidation to Imatinib
  • Preparation of the Benzoyl Chloride: 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is converted to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride.

  • Amidation Reaction: The key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is reacted with the prepared benzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the final Imatinib base.[5]

  • Salt Formation: The Imatinib base is then typically converted to its mesylate salt to improve its solubility and bioavailability.

Step Reactants Key Reagents Product Typical Yield
Pyrimidine Core Synthesis Guanidine derivative, β-ketoesterBaseSubstituted pyrimidineVaries
Aniline Coupling Pyrimidine core, 2-methyl-5-nitroanilineCatalyst (e.g., Cu or Pd salts)N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine~82%[7][8]
Nitro Reduction Nitro-intermediateReducing agent (e.g., SnCl₂, H₂/Pd)N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine~92%[4]
Final Amidation Amino-intermediate, Benzoyl chloride derivativeBaseImatinib BaseGood to high

The Potential Role of this compound

While the mainstream synthesis of Imatinib does not explicitly feature this compound (CAS 914349-42-1)[9], its structure bears a notable resemblance to key fragments of the Imatinib molecule. This suggests several plausible, albeit less documented, roles for this compound in the broader context of Imatinib chemistry.

A Precursor in an Alternative Synthetic Route

The structure of this compound combines a pyrimidine-2-amine core with a tolyl group. It is conceivable that this compound could serve as a starting material in a convergent synthesis strategy.

G Start This compound Step1 Functionalization of the tolyl ring (e.g., nitration, amination) Start->Step1 Step2 Coupling with the pyridyl moiety Step1->Step2 Step3 Introduction of the benzamide side chain Step2->Step3 End Imatinib or Analogue Step3->End

Caption: Hypothetical synthetic route starting from this compound.

In this hypothetical pathway, the tolyl group would require further functionalization, such as nitration followed by reduction, to introduce the necessary amine group for the final amidation step. The pyridyl group would also need to be introduced onto the pyrimidine ring. While theoretically possible, this route may be less efficient than the established methods.

A Building Block for Imatinib Analogues

The modular nature of Imatinib synthesis lends itself to the creation of analogues for structure-activity relationship (SAR) studies.[10] this compound could be a valuable building block for synthesizing Imatinib derivatives where the 3-pyridyl group is replaced by a m-tolyl group. Such analogues could be used to probe the importance of the pyridyl nitrogen for kinase binding and overall activity.

A Potential Impurity or Side-Product

In large-scale industrial synthesis, impurities can arise from starting materials or side reactions. If the synthesis of the pyrimidine core utilizes precursors that could contain tolyl impurities, it is possible that this compound could be formed as a minor impurity. Its detection and characterization would be crucial for quality control of the final active pharmaceutical ingredient (API).

Conclusion

The synthesis of Imatinib is a well-established process that relies on the efficient assembly of key intermediates, most notably N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. While this compound is not a recognized intermediate in the primary synthetic routes, its structural characteristics suggest its potential utility in alternative synthetic strategies or in the development of novel Imatinib analogues. A thorough understanding of both the established pathways and the potential for variation is essential for researchers and professionals in the field of medicinal chemistry and drug development. The continuous exploration of novel synthetic methods and building blocks remains a key driver for innovation in pharmaceutical manufacturing.[11][12]

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and fundamental biological molecules.[1][2][3] This in-depth technical guide delves into the discovery and history of a specific, yet representative, member of this class: 5-(m-Tolyl)pyrimidin-2-amine. While the individual history of this exact molecule is not extensively documented in dedicated publications, its scientific narrative can be constructed through an understanding of the broader context of pyrimidine chemistry, the strategic rationale behind its synthesis, and the well-established synthetic routes for analogous compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the pyrimidine scaffold's significance, plausible synthetic pathways for this compound, and its potential applications in modern drug discovery.

The Pyrimidine Scaffold: A Legacy of Biological Significance

The story of this compound is intrinsically linked to the rich history and versatile nature of its core heterocyclic structure: pyrimidine. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.[2] This fundamental scaffold is not a recent invention of medicinal chemists but rather a ubiquitous element in nature. The pyrimidine ring is a critical component of nucleobases such as cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[2] Its presence extends to essential vitamins like thiamine (vitamin B1) and riboflavin (vitamin B2).[2][4]

This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug discovery.[1][5] The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of novel therapeutics. The pyrimidine core's ability to engage in various non-covalent interactions, particularly hydrogen bonding through its nitrogen atoms, makes it an ideal candidate for designing molecules that can fit into the active sites of enzymes and receptors.

Over the decades, this has led to the development of a vast array of pyrimidine-based drugs with diverse therapeutic applications, including anticancer[1][6][7], antimicrobial[8], antiviral[8], and anti-inflammatory agents.[6] A significant area of focus has been the development of protein kinase inhibitors, as the pyrimidine scaffold can mimic the hinge-binding interactions of ATP in the kinase active site.[1][9][10]

The Genesis of this compound: A Strategic Design

While a singular "discovery" moment for this compound is not prominently recorded, its conception can be understood as a logical step in the systematic exploration of chemical space around the 2-aminopyrimidine core. The rationale for its synthesis likely stems from established principles of medicinal chemistry and structure-activity relationship (SAR) studies.

The 2-aminopyrimidine moiety is a common feature in many biologically active compounds, often serving as a key pharmacophore that interacts with target proteins. The strategic placement of a substituent at the 5-position allows for the fine-tuning of a molecule's physicochemical properties. The introduction of the meta-tolyl group (a methyl-substituted phenyl ring) serves several purposes:

  • Modulation of Lipophilicity: The tolyl group increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This is a critical consideration in designing orally bioavailable drugs.

  • Steric Influence: The size and shape of the m-tolyl group can affect how the molecule binds to its biological target, potentially enhancing potency and selectivity.

  • Exploring Structure-Activity Relationships: The synthesis of a library of compounds with different substituents at the 5-position, including the m-tolyl variant, is a standard approach in drug discovery to understand which structural features are crucial for biological activity.

Given the extensive research into pyrimidine-based kinase inhibitors, it is highly probable that this compound was synthesized as part of a larger effort to develop novel modulators of protein kinases.

Synthetic Pathways: Constructing the Core

The synthesis of this compound can be achieved through well-established and versatile methods for constructing the 2-aminopyrimidine ring system. The most common and direct approach involves the cyclocondensation of a 1,3-dielectrophilic component with guanidine.

The Enaminone Route: A Versatile Strategy

A widely utilized method for preparing 5-substituted-2-aminopyrimidines is the reaction of an enaminone with guanidine.[4] This multi-step synthesis offers a high degree of control and adaptability.

Experimental Protocol:

Step 1: Synthesis of the Enaminone Intermediate (1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one)

  • To a solution of 3'-methylacetophenone (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Causality of Experimental Choices:

  • DMF-DMA: This reagent serves as a formylating agent, providing the one-carbon unit necessary to form the enaminone from the starting ketone.

  • Reflux: The elevated temperature is required to drive the condensation reaction to completion.

Step 2: Cyclocondensation with Guanidine

  • Dissolve the crude enaminone intermediate from Step 1 in a suitable alcohol, such as ethanol.

  • Add guanidine hydrochloride (1.5 equivalents) and a base, such as sodium ethoxide or sodium methoxide (1.5 equivalents), to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield this compound.

Causality of Experimental Choices:

  • Guanidine: This reagent provides the N-C-N fragment required to form the pyrimidine ring.

  • Base (Sodium Ethoxide/Methoxide): The base is necessary to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the cyclization reaction.

  • Reflux: As in the previous step, heating is required to facilitate the cyclocondensation reaction.

Diagram of the Enaminone Synthetic Pathway:

Synthetic_Pathway cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Cyclocondensation 3_methylacetophenone 3'-Methylacetophenone Enaminone 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one 3_methylacetophenone->Enaminone Toluene, Reflux DMF_DMA DMF-DMA DMF_DMA->Enaminone Target_Molecule This compound Enaminone->Target_Molecule Ethanol, Reflux Guanidine Guanidine Guanidine->Target_Molecule Base Base (e.g., NaOEt) Base->Target_Molecule

Caption: Synthetic workflow for this compound via the enaminone route.

Alternative Synthetic Approaches

While the enaminone route is highly effective, other synthetic strategies can also be employed to generate 5-substituted-2-aminopyrimidines. These include variations in the three-carbon component, such as using β-ketoesters or malondialdehydes, which can then be reacted with guanidine. The choice of a specific synthetic route often depends on the availability of starting materials, desired scale of the reaction, and the potential for functional group tolerance.

Physicochemical Properties and Characterization

The structure of this compound dictates its key physicochemical properties.

PropertyValue/DescriptionReference
Molecular Formula C12H13N3[11]
Molecular Weight 199.26 g/mol [11]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred
pKa The 2-amino group is basic, and the pyrimidine nitrogens are weakly basic.Inferred

Characterization Techniques:

Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amino group and the C=N and C=C bonds of the pyrimidine ring.

  • Melting Point Analysis: To assess the purity of the compound.

Historical Context and Evolution in Drug Discovery

The development of molecules like this compound is part of a broader historical trend in medicinal chemistry. Early pyrimidine-based drugs, such as the antibacterial sulfonamides, demonstrated the therapeutic potential of this scaffold. The discovery of the role of pyrimidines in nucleic acids further fueled research into their use as antimetabolites for cancer therapy, leading to drugs like 5-fluorouracil.[1][3]

In more recent decades, the focus has shifted towards the development of targeted therapies, particularly protein kinase inhibitors.[10] The discovery that the 2-aminopyrimidine scaffold can effectively compete with ATP for binding to the kinase active site has led to an explosion in the number of pyrimidine-based kinase inhibitors in clinical development and on the market.

Compounds structurally related to this compound have been investigated as inhibitors of various kinases, including Aurora kinases[12] and Janus kinases (JAKs).[13] The specific substitution pattern on the pyrimidine ring and the nature of the aryl group at the 5-position are critical determinants of kinase selectivity and potency.

Diagram of Pyrimidine's Role in Kinase Inhibition:

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Pyrimidine_Inhibitor This compound Kinase_Inhibited Protein Kinase Pyrimidine_Inhibitor->Kinase_Inhibited Competitive Binding No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation

Caption: Mechanism of pyrimidine-based kinase inhibition.

Conclusion and Future Perspectives

The narrative of this compound is a compelling illustration of how fundamental principles of organic synthesis and medicinal chemistry converge to create molecules of therapeutic interest. While its specific biological activities may still be under investigation, its structure firmly places it within a class of compounds that has had a profound impact on modern medicine.

The journey from understanding the biological significance of the pyrimidine scaffold to the rational design and synthesis of specific derivatives like this compound highlights the iterative and knowledge-driven nature of drug discovery. Future research in this area will undoubtedly continue to explore the vast chemical space around the pyrimidine core, leading to the development of even more selective and efficacious therapies for a wide range of diseases. The legacy of the pyrimidine scaffold is one of continued innovation, and molecules like this compound are a testament to its enduring importance.

References

An In-depth Technical Guide to the Structural Analogs of 5-(m-Tolyl)pyrimidin-2-amine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on the structural analogs of 5-(m-Tolyl)pyrimidin-2-amine, a representative of the 5-aryl-2-aminopyrimidine class. We will provide an in-depth exploration of the synthesis of this core molecule and its derivatives, delve into the structure-activity relationships (SAR) that govern their biological effects, and discuss their therapeutic potential, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate further research and development in this promising chemical space.

The Core Scaffold: this compound

The this compound molecule serves as our foundational structure. Its significance lies in the combination of the 2-aminopyrimidine core, a known pharmacophore that often interacts with the hinge region of protein kinases, and the 5-aryl substitution, which provides a vector for modifying steric and electronic properties to achieve target specificity and potency.

Synthesis of the Core Scaffold

The construction of the 5-aryl-2-aminopyrimidine core can be approached through several synthetic strategies. The classical and most direct method involves the cyclocondensation of a 1,3-dielectrophilic component with guanidine.[3]

A versatile and widely employed variation of this is the reaction of an enaminone with guanidine.[3] For the synthesis of this compound, the key intermediate is 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is readily prepared from 3'-methylacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent cyclization with guanidine, typically in the presence of a base like sodium ethoxide, proceeds via a conjugate addition, intramolecular cyclization, and elimination sequence to yield the desired product.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of 3'-methylacetophenone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol.

  • To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

  • Add the crude 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) dissolved in a minimal amount of ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Analogs and Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for structural modification to explore the chemical space and optimize for desired biological activity. These modifications can be broadly categorized into three areas: the 2-amino group, the pyrimidine core, and the 5-m-tolyl group.

Modifications at the 2-Amino Group

The 2-amino group is a critical hydrogen bond donor for interaction with the hinge region of many kinases. Modifications at this position can significantly impact potency and selectivity.

  • N-Alkylation and N-Acylation: Introduction of small alkyl or acyl groups can modulate the electronic properties and steric hindrance around the amino group. While N-alkylation can sometimes be detrimental to hinge binding, N-acylation can introduce additional interaction points.

  • N-Arylation: The synthesis of N-aryl derivatives often leads to a significant increase in potency. The Buchwald-Hartwig amination is a powerful tool for this transformation, allowing for the coupling of the 2-aminopyrimidine with a wide range of aryl halides.[2][4][5][6] The choice of the aryl substituent can be used to probe different pockets of the target protein.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (or a temperature appropriate for the specific catalyst system) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-(m-tolyl)pyrimidin-2-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Modifications of the Pyrimidine Core

Substitution on the pyrimidine ring itself can influence the overall shape, electronics, and solubility of the molecule.

  • Substitution at the 4- and 6-positions: The introduction of substituents at the 4- and 6-positions of the pyrimidine ring can modulate the molecule's interaction with the solvent-exposed regions of the kinase active site. For example, the synthesis of 4-aryl-5-cyano-2-aminopyrimidines has yielded potent VEGFR-2 inhibitors.[7]

Modifications of the 5-Aryl Group

The 5-m-tolyl group occupies the solvent-exposed region of the ATP-binding pocket in many kinases. Modifications here are crucial for achieving selectivity and potency.

  • Substitution on the Tolyl Ring: The introduction of various substituents (e.g., halogens, methoxy, nitro groups) on the tolyl ring can alter the electronic properties and create new interactions with the target protein. For instance, electron-withdrawing groups have been shown to enhance the antimicrobial activity of some pyrimidine derivatives.[8]

Biological Activity and Therapeutic Potential

The 2-aminopyrimidine scaffold is a well-established kinase inhibitor pharmacophore.[9] Analogs of this compound have shown inhibitory activity against a range of kinases, making them promising candidates for the development of therapeutics for diseases such as cancer.

Kinase Inhibition

Many 2-aminopyrimidine derivatives are ATP-competitive inhibitors, binding to the ATP pocket of kinases. The 2-amino group typically forms key hydrogen bonds with the hinge region of the kinase, while the 5-aryl group extends into the hydrophobic pocket.

Table 1: Representative Kinase Inhibitory Activities of 2-Aminopyrimidine Analogs

Compound IDTarget KinaseIC₅₀ (nM)Reference
A VEGFR-2150[7]
B Aurora A8.0[2]
C Aurora B9.2[2]
D PLK46.7
E CDK988.4[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer in the appropriate kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody/tracer mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Activity

In addition to enzymatic assays, it is crucial to evaluate the effects of these compounds in a cellular context. The MTT assay is a common method to assess the anti-proliferative effects of compounds on cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Signaling Pathways Modulated by 2-Aminopyrimidine Analogs

Given their activity as kinase inhibitors, 2-aminopyrimidine derivatives can modulate a variety of signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic effects and potential side effects of these compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and survival.[11][12][13] Inhibitors targeting EGFR can block these oncogenic signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 2-aminopyrimidine analog.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[1][14][15][16] Their dysregulation is a hallmark of cancer. Inhibitors of CDKs can induce cell cycle arrest and apoptosis.

CDK_Signaling cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2 Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinB_CDK1

Caption: Inhibition of the CDK-mediated cell cycle progression.

Conclusion

The this compound scaffold and its analogs represent a rich and versatile class of compounds with significant therapeutic potential, particularly in the realm of oncology. The synthetic tractability of this scaffold allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency and selectivity against a range of biological targets, most notably protein kinases. The detailed synthetic and biological testing protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and development of novel 2-aminopyrimidine-based therapeutic agents. Further investigation into the modulation of specific signaling pathways by these compounds will undoubtedly uncover new opportunities for the treatment of a variety of human diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 5-(m-Tolyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(m-tolyl)pyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutics. As a privileged structure in medicinal chemistry, the pyrimidin-2-amine core is adept at forming critical hydrogen bond interactions with a variety of biological macromolecules. The strategic placement of an m-tolyl group at the 5-position offers a nuanced approach to modulating physicochemical properties such as lipophilicity and steric profile, thereby influencing target affinity, selectivity, and pharmacokinetic parameters. This technical guide provides an in-depth exploration of the potential biological targets of derivatives based on this scaffold, with a primary focus on protein kinases, which are recurrently implicated in proliferative and inflammatory diseases. Additionally, we will delve into other noteworthy target classes, including components of the cytoskeleton and key enzymes in inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate the investigation and validation of these promising compounds.

Introduction: The this compound Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases that constitute DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to the development of antiviral, antibacterial, and anticancer agents.[1] The 2-aminopyrimidine moiety is a particularly effective pharmacophore, frequently acting as a bioisostere for the adenine base of ATP and forming key hydrogen bonds within the ATP-binding pockets of many enzymes, especially protein kinases.[2]

The addition of a methyl-substituted phenyl ring (a tolyl group) is a common strategy in medicinal chemistry to fine-tune a compound's properties. The meta-position of the methyl group on the tolyl substituent in the this compound scaffold is significant. It provides steric bulk and alters the electronic distribution of the phenyl ring, which can be exploited to achieve selective interactions within a target's binding site and to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While direct literature on the 5-(m-tolyl) derivative is limited, extensive research on analogous pyrimidin-2-amine compounds provides a robust framework for predicting its likely biological targets and for designing a comprehensive strategy for their validation.

Primary Target Class: Protein Kinases

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The 2-aminopyrimidine scaffold is a well-established kinase inhibitor core, primarily by acting as an ATP-competitive inhibitor that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division.[4] Overexpression of PLK4 is observed in a variety of cancers and is linked to tumorigenesis.[4] Consequently, inhibiting PLK4 is a promising strategy for anticancer therapy.

A recent study detailed the development of potent PLK4 inhibitors based on a pyrimidin-2-amine core.[4][5][6] The docking of these compounds into the PLK4 active site revealed that the 2-amino group forms crucial hydrogen bonds with the hinge region. The substituent at the 5-position extends into a hydrophobic pocket. The m-tolyl group of a this compound derivative could favorably occupy this hydrophobic pocket, potentially contributing to high-potency inhibition.

Table 1: Inhibitory Activity of Representative Pyrimidin-2-amine PLK4 Inhibitors

Compound IDPLK4 IC50 (µM)Anti-proliferative Activity (MCF-7 cells, IC50 in µM)Reference
Compound 8h0.0067Not specified in the same format[4][5][6]
Centrinone0.00271Not specified in the same format[4]

Note: Data extracted from cited literature. "Compound 8h" is a specific derivative from the cited study.

PLK4 initiates centriole duplication by phosphorylating its substrate, STIL, which then recruits SAS-6 to form the cartwheel structure that templates the new centriole.[3][7]

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase Mother_Centriole Mother Centriole PLK4 PLK4 Mother_Centriole->PLK4 recruits STIL STIL PLK4->STIL phosphorylates & activates SAS6 SAS-6 STIL->SAS6 recruits Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK2 Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene activates PI3K_mTOR_Pathway GF Growth Factor RTK RTK GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth promotes Kinase_Assay_Workflow Start Start Kinase_Rxn 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Rxn Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Rxn->Add_ADP_Glo Incubate1 3. Incubate (40 min, RT) Add_ADP_Glo->Incubate1 Add_Detection 4. Add Kinase Detection Reagent (Converts ADP to ATP) Incubate1->Add_Detection Incubate2 5. Incubate (30-60 min, RT) Add_Detection->Incubate2 Read_Lum 6. Read Luminescence Incubate2->Read_Lum End End Read_Lum->End

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 5-(m-Tolyl)pyrimidin-2-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern organic synthesis.[1][2][3] First established in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this methodology provides a versatile and efficient route to synthesize aryl and heteroaryl amines.[1][4] Its broad substrate scope, tolerance for various functional groups, and comparatively mild reaction conditions have made it a cornerstone in the pharmaceutical, agrochemical, and materials science industries, where the arylamine motif is a prevalent structural feature in a vast number of bioactive molecules and advanced materials.[3][5][6]

The 2-aminopyrimidine scaffold is a particularly privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, including kinase inhibitors like Imatinib.[7] This heterocyclic system is valued for its ability to engage in key hydrogen bonding interactions with biological targets. The synthesis of specifically substituted 2-aminopyrimidines, such as the target molecule 5-(m-Tolyl)pyrimidin-2-amine , is of significant interest for developing new chemical entities in drug discovery programs.

This application note provides a comprehensive, field-proven guide for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each experimental parameter, and provide a detailed, step-by-step protocol designed for reproducibility and success.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle driven by a palladium(0) complex.[3] Understanding this cycle is critical for troubleshooting and optimizing the reaction for specific substrates. The process involves three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle initiates with the reaction of the active Pd(0) catalyst with the aryl halide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.[1][8][9] This step is often the rate-determining step of the entire cycle.[10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex and a protonated base byproduct.[8][11][12] The choice and strength of the base are crucial for this step to proceed efficiently.[11][13]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center.[1] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[1] The use of bulky phosphine ligands is a key strategy to sterically disfavor this pathway and promote the desired reductive elimination.[3][6]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Ar-X (Oxidative Addition) Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ (Amine Coordination) OA_Complex->Amine_Complex R₂NH Amido_Complex L₂Pd(II)(Ar)(NR₂) (Amido Complex) Amine_Complex->Amido_Complex Base (-Base-H⁺X⁻) Amido_Complex->Pd0 Ar-NR₂ (Reductive Elimination)

A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Causality Behind Experimental Choices

The success of coupling an electron-deficient heteroaryl amine like 2-aminopyrimidine with an aryl halide requires careful selection of the reaction components. The choices outlined below are based on established principles for overcoming the challenges associated with heteroaromatic substrates.

  • Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source that readily forms the active monoligated Pd(0) species in solution. While Pd(OAc)₂ is also widely used, it is a Pd(II) salt that requires in situ reduction to Pd(0), which can sometimes be less efficient.[14]

  • Ligand (Xantphos): The choice of ligand is arguably the most critical parameter. For coupling heteroaryl amines, bulky and electron-rich phosphine ligands are essential.[1][4][14] Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a bidentate ligand with a large natural bite angle. This geometry promotes the desired reductive elimination step while suppressing side reactions like β-hydride elimination.[8] Its use has been explicitly cited for the successful amination of pyrimidine derivatives.[7]

  • Aryl Halide (3-Bromotoluene): The reactivity of aryl halides in oxidative addition follows the general trend I > Br > OTf > Cl.[15] Aryl bromides represent a good balance of reactivity and cost-effectiveness. While an aryl iodide would be more reactive, it can also lead to catalyst inhibition in some cases.[15] An aryl chloride would likely require a more specialized, highly active catalyst system.[8]

  • Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in other reactions.[8][11] NaOtBu is a common and effective choice for a wide range of Buchwald-Hartwig aminations, including those involving heteroaryl amines.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used for substrates with base-sensitive functional groups, but they may result in slower reaction rates.[15]

  • Solvent (Toluene): Anhydrous, aprotic solvents are standard for this reaction to prevent quenching of the strong base and interference with the catalytic cycle. Toluene is an excellent choice as it is non-polar and has a sufficiently high boiling point to facilitate the reaction, which often requires heating.[12][16][17] Dioxane is another common alternative.[17]

Detailed Experimental Protocol

This protocol describes the coupling of 2-aminopyrimidine with 3-bromotoluene on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to exclude oxygen and moisture.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
2-AminopyrimidineC₄H₅N₃95.1095 mg1.01.0
3-BromotolueneC₇H₇Br171.04127 µL1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7218.3 mg0.020.04 (Pd)
XantphosC₃₉H₃₂OP₂578.6234.7 mg0.060.06
Sodium tert-butoxideC₄H₉NaO96.10135 mg1.41.4
Toluene (anhydrous)C₇H₈92.145 mL--
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminopyrimidine (95 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (34.7 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by 3-bromotoluene (127 µL, 1.2 mmol) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). (Eluent for TLC: e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the pure product, this compound.

Experimental Workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Charge Schlenk Flask (Reagents, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_solvents 3. Add Toluene & 3-Bromotoluene inert->add_solvents heat 4. Heat and Stir (100 °C, 12-24h) add_solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench and Extract monitor->workup dry 7. Dry and Concentrate workup->dry purify 8. Column Chromatography dry->purify product Pure this compound purify->product

A flowchart illustrating the experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficient temperature or time.1. Ensure a strictly inert atmosphere; use fresh catalyst/ligand.2. Use freshly distilled/dried solvent; dry reagents thoroughly.3. Increase temperature (e.g., to 110 °C) or extend reaction time.
Formation of Side Products 1. Hydrodehalogenation of aryl bromide.2. Homocoupling of aryl bromide.1. Screen alternative ligands (e.g., RuPhos, BrettPhos).2. Ensure proper degassing of the solvent.
Difficulty in Purification 1. Streaking on TLC plate.2. Product co-elutes with impurities.1. Add a small amount of triethylamine (1%) to the chromatography eluent.2. Try a different solvent system for chromatography.

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of this compound, a valuable scaffold for medicinal chemistry research. By carefully selecting a robust catalytic system, such as Pd₂(dba)₃/Xantphos, and maintaining anhydrous, oxygen-free conditions, this C-N bond formation can be achieved in good yield. The protocol detailed herein is designed to be a self-validating system, providing researchers with not only the procedural steps but also the underlying scientific rationale, enabling effective troubleshooting and adaptation for related synthetic targets.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-(m-Tolyl)pyrimidin-2-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-(m-Tolyl)pyrimidin-2-amine, a key building block for various pharmacologically active molecules. The protocols detailed herein are optimized for producing multi-gram to kilogram quantities of the target compound with high purity (>98%), suitable for preclinical research and development. This guide emphasizes scalable and reproducible methodologies, safety considerations, and adherence to principles of Good Manufacturing Practice (GMP) to ensure the quality and consistency of the final active pharmaceutical ingredient (API).

Introduction: Significance of this compound

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal pharmacophore for targeting a wide range of biological targets. The introduction of an m-tolyl group at the 5-position of the pyrimidine ring provides a lipophilic handle that can enhance binding affinity and modulate pharmacokinetic properties. As such, this compound serves as a critical starting material for the synthesis of novel therapeutics, necessitating a robust and scalable synthetic route to support preclinical evaluation.

This application note details a two-step synthetic sequence that is both efficient and amenable to large-scale production. The process begins with the formation of a key enaminonitrile intermediate, followed by a cyclocondensation reaction with guanidine to construct the desired 2-aminopyrimidine ring.

Synthetic Strategy and Rationale

The selected synthetic route is designed for efficiency, scalability, and control over product purity. It avoids the use of expensive or highly hazardous reagents and employs straightforward purification techniques.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound points to a disconnection of the pyrimidine ring, revealing guanidine and a β-aminoacrylonitrile derivative as the key precursors. This approach is advantageous as it allows for the late-stage introduction of the guanidine moiety, a common and inexpensive reagent.

Forward Synthesis Overview

The forward synthesis is a two-step process:

  • Step 1: Synthesis of 3-(dimethylamino)-2-(m-tolyl)acrylonitrile (Intermediate 1). This step involves the condensation of m-tolylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a highly reactive one-carbon electrophile that readily reacts with the active methylene group of the acetonitrile derivative to form the enaminonitrile intermediate.[2][3] This reaction is typically high-yielding and proceeds under mild conditions.

  • Step 2: Synthesis of this compound (Final Product). The enaminonitrile intermediate undergoes a cyclocondensation reaction with guanidine. In this reaction, the nucleophilic nitrogen atoms of guanidine attack the electrophilic centers of the enaminonitrile, leading to the formation of the thermodynamically stable 2-aminopyrimidine ring.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
m-Tolylacetonitrile2947-60-6131.17Commercially AvailablePurity >98%
N,N-Dimethylformamide dimethyl acetal (DMFDMA)4637-24-5119.16Commercially AvailableMoisture sensitive
Guanidine hydrochloride50-01-195.53Commercially AvailablePurity >99%
Sodium ethoxide141-52-668.05Commercially AvailableMoisture sensitive
Anhydrous Ethanol64-17-546.07Commercially Available<0.2% water
Toluene108-88-392.14Commercially AvailableAnhydrous
Ethyl acetate141-78-688.11Commercially AvailableHPLC grade
Hexanes110-54-386.18Commercially AvailableHPLC grade
Step 1: Large-Scale Synthesis of 3-(dimethylamino)-2-(m-tolyl)acrylonitrile (Intermediate 1)

Reaction Scheme:

Protocol:

  • Reactor Setup: To a 22 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet, add m-tolylacetonitrile (1.00 kg, 7.62 mol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.09 kg, 9.14 mol, 1.2 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 80-85 °C with constant stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess DMFDMA and other volatile components under reduced pressure.

  • Purification: The resulting crude oil can be used directly in the next step without further purification. If a higher purity intermediate is required, it can be purified by vacuum distillation.

Expected Yield: ~1.35 kg (95% yield) of a yellow to orange oil.

Step 2: Large-Scale Synthesis of this compound (Final Product)

Reaction Scheme:

Protocol:

  • Reactor Setup: To a 50 L, jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet, add anhydrous ethanol (20 L).

  • Reagent Preparation: In a separate container, carefully add sodium ethoxide (1.04 kg, 15.3 mol, 2.1 equivalents based on the intermediate) to anhydrous ethanol (10 L) under a nitrogen atmosphere. Stir until a clear solution is obtained. To this solution, add guanidine hydrochloride (1.38 kg, 14.4 mol, 2.0 equivalents) and stir until dissolved.

  • Reaction: Add the crude 3-(dimethylamino)-2-(m-tolyl)acrylonitrile (1.35 kg, 7.25 mol) to the reactor. Heat the solution to 70-75 °C.

  • Reagent Addition: Add the solution of guanidine and sodium ethoxide to the reactor over a period of 1-2 hours, maintaining the internal temperature at 70-75 °C.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC until the intermediate is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add water (20 L) to the reaction mixture with stirring. A precipitate will form.

    • Stir the slurry for 1-2 hours at room temperature.

    • Collect the solid product by filtration using a large Büchner funnel.

    • Wash the filter cake with a mixture of ethanol and water (1:1, 2 x 5 L) and then with water (2 x 5 L).

    • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: ~1.1 kg (82% yield) of a light-yellow to off-white solid.

Purification Protocol for Preclinical Grade Material

To achieve the high purity required for preclinical studies (>98%), a recrystallization step is mandatory.

Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

  • Dissolution: In a suitably sized reactor, suspend the crude this compound (1.0 kg) in ethanol (10 L). Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization:

    • Slowly add hot water (5-7 L) to the hot ethanol solution until the solution becomes slightly turbid.

    • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature with gentle stirring.

    • Once crystal formation begins, continue to cool the mixture in an ice bath for 2-4 hours to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by filtration.

    • Wash the crystals with a cold ethanol/water mixture (1:1, 2 x 2 L).

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: ~0.95 kg (95% recovery) of a white to off-white crystalline solid. Purity: >98% (as determined by HPLC).

Quality Control and Characterization

To ensure the identity, purity, and quality of the synthesized this compound, the following analytical tests should be performed in accordance with GMP guidelines for preclinical drug substances.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC≥ 98.0%
Melting Point Capillary MethodReport value
Loss on Drying TGA or Vacuum Oven≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Heavy Metals USP <231>≤ 20 ppm

Visualization of Workflows

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification m-Tolylacetonitrile m-Tolylacetonitrile Reaction_1 Condensation (80-85 °C, 4-6 h) m-Tolylacetonitrile->Reaction_1 DMFDMA DMFDMA DMFDMA->Reaction_1 Intermediate_1 3-(dimethylamino)-2-(m-tolyl)acrylonitrile Reaction_1->Intermediate_1 Reaction_2 Cyclocondensation (Reflux, 12-18 h) Intermediate_1->Reaction_2 Guanidine Guanidine Guanidine->Reaction_2 Sodium_Ethoxide Sodium_Ethoxide Sodium_Ethoxide->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Final_Product Pure this compound (>98% Purity) Purification->Final_Product

Caption: Synthetic workflow for this compound.

Purification Logic Diagram

Purification_Logic Crude_Product Crude Product (<95% Purity) Dissolution Dissolve in hot Ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Removes insoluble impurities Dissolution->Hot_Filtration Crystallization Add hot Water Slow cooling Hot_Filtration->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Vacuum Oven Drying Isolation->Drying Final_Product Pure Product (>98% Purity) Drying->Final_Product

Caption: Purification workflow for preclinical grade material.

References

Application Note: Comprehensive Purity Assessment of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(m-Tolyl)pyrimidin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical methods for the comprehensive purity assessment of this compound, ensuring compliance with stringent regulatory standards. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the production of high-quality, safe, and effective pharmaceuticals.

The purity of a drug substance is a critical attribute that can affect its quality, safety, and efficacy.[1] Impurities can arise from starting materials, by-products of the synthesis, degradation products, or contamination. Therefore, robust analytical methods are required to identify and quantify any potential impurities. This application note outlines a multi-faceted approach, employing chromatographic, spectroscopic, and thermal analysis techniques to provide a complete purity profile of this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound. When coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS), it provides a powerful tool for the separation, identification, and quantification of the main component and its related impurities.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

An HPLC method with UV/DAD detection is the primary technique for quantitative purity analysis and impurity profiling. The selection of a C18 stationary phase is based on the non-polar nature of the tolyl group and the heterocyclic pyrimidine ring, which allows for effective separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a good peak shape and resolution between the main peak and any impurities.

Protocol: HPLC-UV/DAD Method for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.7 mL/min.[2]

    • Column Temperature: 40°C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection Wavelength: 254 nm.[2]

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Data Analysis:

    • The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks.

    • Peak purity analysis should be performed using the DAD to ensure the main peak is not co-eluting with any impurities.

Causality behind Experimental Choices: The use of a gradient elution is crucial for separating impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by protonating the amine functional group. A column temperature of 40°C ensures reproducible retention times by minimizing viscosity fluctuations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities, LC-MS is an indispensable tool. It provides molecular weight information, which is critical for structural elucidation.

Protocol: LC-MS Method for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).

  • Chromatographic Conditions: Same as the HPLC-UV/DAD method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-1000.

    • Capillary Voltage: 4500 V.[3]

    • Gas Temperature: 300°C.[3]

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of each impurity peak is determined.

    • This information, combined with fragmentation data from MS/MS experiments, can be used to propose the structures of the impurities.

Workflow for Chromatographic Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection & Identification Sample This compound Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution HPLC HPLC System Dilution->HPLC Column C18 Column HPLC->Column MobilePhase Gradient Elution Column->MobilePhase DAD UV/DAD Detector (Purity & Quantification) MobilePhase->DAD MS Mass Spectrometer (Impurity Identification) MobilePhase->MS

Caption: Workflow for HPLC-UV/DAD and LC-MS analysis.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the identity of the main component and for the structural elucidation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound.[4] Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in complete structural assignment.[5][6]

  • Data Analysis:

    • Chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum are used to confirm the structure.

    • The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

    • Quantitative NMR (qNMR) can be used for purity assessment by comparing the integral of the analyte signal to that of a certified internal standard.[1]

Mass Spectrometry (MS)

In addition to LC-MS, direct infusion MS or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.[7] MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.[8][9]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the physical properties and thermal stability of the compound.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water and to assess thermal stability.[10][11]

Protocol: TGA

  • Instrumentation: A TGA instrument.

  • Experimental Conditions:

    • Sample Weight: 5-10 mg.

    • Heating Rate: 10 °C/min.[12]

    • Temperature Range: 30 °C to 350 °C.[12]

    • Atmosphere: Nitrogen, flow rate of 30 mL/min.[12]

  • Data Analysis:

    • A weight loss at temperatures below 150°C may indicate the presence of volatile solvents or water.

    • The onset of significant weight loss at higher temperatures indicates the decomposition temperature of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect polymorphic forms.

Protocol: DSC

  • Instrumentation: A DSC instrument.

  • Experimental Conditions:

    • Sample Weight: 2-5 mg in a sealed aluminum pan.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Typically from room temperature to a temperature above the melting point.

    • Atmosphere: Nitrogen.

  • Data Analysis:

    • The peak of the endothermic event corresponds to the melting point of the substance. A sharp melting peak is indicative of high purity.

    • The presence of multiple thermal events may suggest the existence of polymorphs or impurities.

Logical Relationship of Analytical Techniques

G cluster_primary Primary Purity & Identity cluster_secondary Impurity Identification & Physical Properties cluster_validation Method Validation HPLC HPLC-UV/DAD (Quantitative Purity) LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Impurities Thermal TGA/DSC (Physical Characterization) HPLC->Thermal Correlate Purity Validation ICH Guidelines (Q2(R2)) HPLC->Validation Validate Methods NMR NMR Spectroscopy (Structural Confirmation) NMR->LCMS Confirm Structure NMR->Validation Validate Methods LCMS->Validation Validate Methods Thermal->Validation Validate Methods

Caption: Interrelation of analytical methods for purity assessment.

Method Validation

All analytical methods used for purity assessment must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[13][14] Validation ensures that the analytical procedure is suitable for its intended purpose.[15]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components like impurities or degradants.[15][16]Peak purity index > 0.995. Resolution between analyte and adjacent peaks > 1.5.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14]Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.[16][17]Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17]Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]No significant change in results with minor variations in flow rate, column temperature, etc.

Conclusion

The purity assessment of this compound requires a comprehensive and multi-disciplinary analytical approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a robust and reliable evaluation of the compound's purity and identity. Adherence to these detailed protocols and validation in accordance with ICH guidelines will ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

Anwendungs- und Protokollhandbuch: Derivatisierung von 5-(m-Tolyl)pyrimidin-2-amin für Struktur-Wirkungs-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des Molekül-Grundgerüsts 5-(m-Tolyl)pyrimidin-2-amin. Als Senior Application Scientist liegt der Fokus auf der Erläuterung der wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen, um Forschern die Durchführung robuster Struktur-Wirkungs-Beziehungsstudien (SAR) zu ermöglichen.

Einleitung: Die Bedeutung des 5-Aryl-2-aminopyrimidin-Gerüsts

Das 2-Aminopyrimidin-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher biologisch aktiver Moleküle. Seine Fähigkeit, wichtige Wasserstoffbrückenbindungen in den ATP-Bindungsstellen von Kinasen zu bilden, macht es zu einem Eckpfeiler bei der Entwicklung von Kinase-Inhibitoren. Die Einführung einer Arylgruppe an der C5-Position, wie bei 5-(m-Tolyl)pyrimidin-2-amin, beeinflusst die sterischen und elektronischen Eigenschaften des Moleküls erheblich und bietet einen Vektor für die Feinabstimmung der Selektivität und Wirksamkeit. Solche Verbindungen haben sich als potente Inhibitoren für verschiedene Kinasen erwiesen, darunter Aurora-Kinasen, Polo-like-Kinase 4 (PLK4) und Januskinase 2 (JAK2), die bei der Entstehung und Progression von Krebs eine entscheidende Rolle spielen.

Die systematische Derivatisierung des 5-(m-Tolyl)pyrimidin-2-amin-Kerns ist daher eine entscheidende Strategie, um dessen therapeutisches Potenzial zu erschließen. Durch die Modifikation an der exozyklischen 2-Amino-Gruppe können Forscher die pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindungen gezielt verändern, um die Affinität zum Zielprotein zu erhöhen und die Selektivität gegenüber anderen Kinasen zu verbessern.

Synthese des Kern-Gerüsts: 5-(m-Tolyl)pyrimidin-2-amin

Die effiziente Synthese des Ausgangsmaterials ist der erste kritische Schritt. Eine bewährte und vielseitige Methode zur Herstellung von 5-substituierten 2-Aminopyrimidinen ist die Cyclokondensationsreaktion eines Enaminons mit Guanidin.

Kausalkette der Synthese

Der logische Fluss der Synthese beginnt mit einem kommerziell erhältlichen Arylmethylketon, das in ein reaktives 1,3-Dielektrophil (das Enaminon) umgewandelt wird. Dieses Zwischenprodukt enthält bereits die gewünschte m-Tolyl-Gruppe an der korrekten Position. Guanidin dient als N-C-N-Baustein, der mit dem Enaminon reagiert, um den heterozyklischen Pyrimidinring zu schließen. Dieser Ansatz ist robust und ermöglicht eine hohe Ausbeute des gewünschten Produkts.

A 3'-Methylacetophenon (Startmaterial) B 1-(m-Tolyl)-3-(dimethylamino)prop-2-en-1-on (Enaminon-Intermediat) A->B + DMF-DMA (Formylierung) D 5-(m-Tolyl)pyrimidin-2-amin (Zielgerüst) B->D Cyclokondensation (Basenkatalysiert) C Guanidin (N-C-N Quelle) C->D cluster_0 SAR-Zyklus A 5-(m-Tolyl)pyrimidin-2-amin (Startgerüst) B Buchwald-Hartwig C-N-Kopplung A->B C Bibliothek von N-Aryl-Derivaten B->C + Arylhalogenide D Biologische Testung (z.B. Kinase-Assay) C->D E Datenanalyse & SAR-Interpretation D->E F Design neuer Derivate E->F F->B Iterative Optimierung

Application Notes and Protocols for the Synthesis of Functionalized 5-(m-Tolyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aryl-2-Aminopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its prevalence is highlighted by its presence in the top ten most common nitrogen heterocycles in FDA-approved pharmaceuticals.[5] Within this class, 2-aminopyrimidines and 2,4-diaminopyrimidines are particularly prominent, each accounting for 38% of pyrimidine-containing drugs.[5] The 5-aryl-2-aminopyrimidine motif, specifically, has garnered significant attention as a "privileged scaffold." This is due to its ability to engage in key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][6][7] The strategic functionalization of this core, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is a critical endeavor in the development of novel therapeutics.[7][8]

This guide provides detailed, field-proven experimental protocols for the coupling of 5-(m-Tolyl)pyrimidin-2-amine and its precursors, focusing on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions offer a reliable and efficient means to construct complex molecular architectures around the this compound core.[9]

Strategic Approaches to Coupling Reactions

The functionalization of the this compound scaffold can be approached in two primary ways, depending on the desired final product and the available starting materials.

Diagrammatic Representation of Synthetic Strategies

G cluster_0 Retrosynthetic Approach cluster_1 Direct C-H Functionalization Target Functionalized this compound Precursor Halogenated this compound (e.g., 4-chloro or 4-bromo derivative) Target->Precursor Disconnection Coupling_Partner_1 Aryl/Heteroaryl Boronic Acid/Ester (Suzuki-Miyaura) Precursor->Coupling_Partner_1 C-C Bond Formation Coupling_Partner_2 Amine/Amide (Buchwald-Hartwig) Precursor->Coupling_Partner_2 C-N Bond Formation Starting_Material This compound Direct_Coupling Direct C-H Activation Starting_Material->Direct_Coupling Coupling_Partner_3 Aryl Halide / Other Electrophile Coupling_Partner_3->Direct_Coupling

Caption: Synthetic strategies for functionalizing this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[2][10] In this protocol, we will detail the coupling of a halogenated precursor, 4-chloro-5-(m-tolyl)pyrimidin-2-amine, with a generic arylboronic acid. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines excellent substrates for palladium-catalyzed cross-coupling reactions.[1]

Reaction Scheme

Caption: General Suzuki-Miyaura coupling of a 4-chloropyrimidine derivative.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-5-(m-tolyl)pyrimidin-2-amine219.680.51.0
Arylboronic Acid-0.61.2
Pd(PPh₃)₄1155.560.0250.05
K₂CO₃138.211.53.0
1,4-Dioxane88.114 mL-
Water18.022 mL-

Procedure:

  • To a microwave vial, add 4-chloro-5-(m-tolyl)pyrimidin-2-amine (109.8 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add 1,4-dioxane (4 mL) and water (2 mL) via syringe.

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 100°C for 15-30 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-(m-tolyl)pyrimidin-2-amine.[11]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[12][13][14]

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, often effective for a wide range of substrates.[2] For more challenging couplings, other palladium sources like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) can be employed.[15]

  • Base: An inorganic base like K₂CO₃ is typically used to facilitate the transmetalation step in the catalytic cycle.[2]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.[15]

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields compared to conventional heating.[2][16]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds, enabling the coupling of amines with aryl halides.[17][18] This protocol outlines the amination of a halogenated this compound with a generic secondary amine. This reaction is invaluable for introducing diverse amino functionalities, which are often crucial for biological activity.

Reaction Scheme

Caption: General Buchwald-Hartwig amination of a 4-bromopyrimidine derivative.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-(m-tolyl)pyrimidin-2-amine264.130.51.0
Secondary Amine-0.61.2
Pd₂(dba)₃915.720.010.02
Xantphos578.680.020.04
Sodium tert-butoxide (NaOtBu)96.100.71.4
Toluene (anhydrous)92.145 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-5-(m-tolyl)pyrimidin-2-amine (132 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by the secondary amine (0.6 mmol) via syringe.

  • Replace the septum with a Teflon screw cap and heat the reaction mixture at 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted product.[14][19]

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.[12][20]

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for a broad range of Buchwald-Hartwig aminations.[19] Other ligands like BrettPhos or RuPhos can be screened for optimizing reactivity with specific amines.[21]

  • Base: A strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of the amine and regeneration of the active catalyst.[22]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent unwanted side reactions.[19]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere of argon or nitrogen is essential for catalytic activity.

Alternative Strategy: Direct C-H Activation

Direct C-H activation is an increasingly important strategy in organic synthesis as it offers a more atom-economical approach by avoiding the pre-functionalization of substrates.[23][24][25] For a substrate like this compound, a palladium-catalyzed C-H arylation could potentially be achieved at an activated position on the pyrimidine ring, though this may require specific directing groups or tailored reaction conditions to control regioselectivity.[23][24][26] The development of a C-H activation protocol for this specific substrate would involve screening various palladium catalysts (e.g., Pd(OAc)₂), oxidants, and additives.[23][27]

Conclusion

The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools for the synthesis of diverse libraries of this compound derivatives. The protocols provided herein offer robust starting points for researchers in drug discovery and medicinal chemistry. Careful optimization of catalysts, ligands, bases, and reaction conditions will enable the efficient synthesis of novel compounds for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide (or pseudohalide) and an organoboron compound.[2][3] For this specific synthesis, the key reactants are 2-amino-5-bromopyrimidine and m-tolylboronic acid.

The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[2]

DOT

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Using a fresh, high-quality catalyst is crucial.

  • Suboptimal Base: The choice and quality of the base are critical.[1] Common bases for this reaction include K₃PO₄ and K₂CO₃.[4] Ensure the base is finely ground and anhydrous to maximize its effectiveness.

  • Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protons in the reaction mixture, leading to the formation of toluene instead of the desired product.[4][5] This can be mitigated by using anhydrous solvents and reagents, and by carefully optimizing the reaction temperature.

  • Homo-coupling: The coupling of two molecules of the boronic acid can occur as a side reaction.[6] This is often minimized by the slow addition of the boronic acid or by ensuring the efficient progress of the main reaction.

Q2: I am observing significant amounts of starting material (2-amino-5-bromopyrimidine) in my final product. What should I do?

A2: The presence of unreacted starting material suggests that the reaction has not gone to completion. Consider the following adjustments:

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Loading: While typically low, the catalyst loading might need to be slightly increased if the reaction is sluggish. However, be mindful that higher catalyst concentrations can sometimes lead to more side products.

  • Ligand Choice: The ligand coordinated to the palladium center plays a significant role in the catalyst's activity.[5] For less reactive substrates, using more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.

Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities?

A3: Besides unreacted starting materials, several byproducts can complicate purification.

  • Homo-coupled Products: As mentioned, both the boronic acid and the aryl halide can undergo homo-coupling to form bi-tolyl and a di-pyrimidine species, respectively.[6]

  • Debromination: The starting material, 2-amino-5-bromopyrimidine, can undergo debromination to form 2-aminopyrimidine.[7]

  • Palladium Residues: Residual palladium catalyst can contaminate the product, often appearing as a dark coloration.[6]

Purification Strategy: Flash column chromatography on silica gel is typically effective for purifying the final product.[1] A gradient elution system, such as hexane/ethyl acetate, is commonly used.

DOT```dot

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Inert Is the system fully inert? Start->Check_Inert Improve_Inert Solution: Improve degassing and inert atmosphere technique. Check_Inert->Improve_Inert No Check_Reagents Are reagents (catalyst, base, boronic acid) fresh and pure? Check_Inert->Check_Reagents Yes Re_evaluate Re-evaluate Reaction Improve_Inert->Re_evaluate Use_Fresh_Reagents Solution: Use fresh, high-purity catalyst, base, and boronic acid. Check_Reagents->Use_Fresh_Reagents No Check_Conditions Are temperature and solvent optimal? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents->Re_evaluate Optimize_Conditions Solution: Screen different solvents or increase temperature. Check_Conditions->Optimize_Conditions No Check_Conditions->Re_evaluate Yes Optimize_Conditions->Re_evaluate

Caption: Step-by-step workflow for the synthesis and purification process.

Data Summary

ParameterRecommended ConditionPotential Issues
Catalyst Pd(PPh₃)₄ (5 mol%)Inactivation by oxygen
Base K₂CO₃ or K₃PO₄ (2 equiv)Incomplete reaction if not anhydrous/finely ground
Solvent Dioxane/WaterSuboptimal ratio can affect yield
Temperature 80-100 °CToo high can increase side reactions
Atmosphere Inert (N₂ or Ar)Presence of O₂ deactivates catalyst

References

Technical Support Center: Synthesis of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while versatile, is susceptible to several side reactions that can diminish yield, complicate purification, and consume valuable starting materials. This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific, observable problems you may encounter during the synthesis. Each entry details the probable causes, explains the underlying chemistry, and provides actionable protocols for resolution.

Problem 1: Low or No Yield of the Desired Product with Significant Starting Material Remaining

You observe minimal formation of this compound, and analysis (TLC, LC-MS) shows a large amount of unreacted 5-halopyrimidin-2-amine and/or degraded m-tolylboronic acid.

Possible Cause A: Catalyst Inactivity or Insufficient Catalyst Loading

  • Expert Insight: The heart of the Suzuki reaction is the Pd(0) catalyst. If the active catalytic species is not generated efficiently or is deactivated, the catalytic cycle will stall.[1][2] Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to Pd(0), which can be inefficient.[3] Furthermore, the 2-amino group on the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Troubleshooting Protocol:

    • Verify Catalyst Source: Ensure the palladium catalyst is from a reliable source and has been stored correctly.

    • Switch to a Pre-activated Catalyst: Employ modern Pd(0) precatalysts, such as Buchwald's G3 palladacycles or PEPPSI™-type catalysts, which are designed for rapid and clean generation of the active LPd(0) species.[2]

    • Optimize Catalyst Loading: While typical loadings are <1 mol%, for challenging substrates, cautiously increasing the catalyst loading to 2-3 mol% can be beneficial.[4]

    • Ligand Selection: The choice of phosphine ligand is critical.[1] For electron-rich heteroaromatic systems, bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the crucial reductive elimination step and stabilize the catalyst.[5][6]

Possible Cause B: Protodeboronation of m-Tolylboronic Acid

  • Expert Insight: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often residual water) and replaced with a C-H bond, forming toluene.[7][8] This non-productively consumes the boronic acid. The reaction is often pH-dependent and can be exacerbated by elevated temperatures and certain bases.[7][9][10]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry solvents rigorously using standard techniques (e.g., distillation from a suitable drying agent or passing through an activated alumina column). Use oven-dried glassware assembled under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Use high-purity m-tolylboronic acid. If degradation is suspected, it can be recrystallized or purified.

    • Base Selection: A weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH, which can increase the rate of protodeboronation.[11]

    • Temperature Control: Avoid excessive temperatures. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat, which can accelerate decomposition.[11]

Problem 2: Persistent Impurity Identified as 3,3'-Bitolyl

Your product is contaminated with a significant amount of 3,3'-bitolyl, the homocoupled dimer of your boronic acid, which can be difficult to remove via standard chromatography.

Possible Cause: Oxidative Homocoupling of the Boronic Acid

  • Expert Insight: Homocoupling is a well-documented side reaction in Suzuki couplings.[5][6][12] It can be mediated by two primary pathways: (1) The presence of oxygen, which can facilitate a Pd(0)/Pd(II) cycle that dimerizes the boronic acid, and (2) A stoichiometric reaction between a Pd(II) precatalyst and two molecules of the boronic acid before the main catalytic cycle is established.[12][13]

  • Troubleshooting Protocol:

    • Rigorous Degassing (Mandatory): Oxygen is a primary culprit.[13] Solvents must be rigorously degassed before use. The most effective method is a "freeze-pump-thaw" cycle (3-4 times). A less rigorous but often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) via a subsurface needle for 30-60 minutes.[13]

    • Order of Addition: Add the palladium catalyst to the reaction mixture last, after all other reagents are combined and the vessel has been thoroughly purged with an inert gas. This minimizes the time the Pd(II) precatalyst is exposed to the boronic acid before the aryl halide is present to initiate the productive cycle.

    • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help ensure the palladium is maintained in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for coupling with a 5-bromopyrimidin-2-amine?

A: For a substrate like 5-bromopyrimidin-2-amine, a common starting point is a moderately polar aprotic solvent and a carbonate or phosphate base. A combination of K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-Dioxane/water or Toluene/water is highly effective.[4] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.

BaseSolvent SystemTypical Temperature (°C)Key Considerations
K₂CO₃Dioxane/H₂O (4:1)80-100Standard, cost-effective choice.[3]
K₃PO₄Toluene/H₂O (4:1)90-110Often gives higher yields for heteroaryl chlorides/bromides.[14]
Cs₂CO₃Dioxane80-100Highly effective for difficult couplings but hygroscopic.

Q2: How can I monitor the reaction's progress and know when it's complete?

A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials (5-bromopyrimidin-2-amine and m-tolylboronic acid). The reaction is complete when the spot corresponding to the 5-bromopyrimidin-2-amine has been fully consumed. A more quantitative method is LC-MS or GC-MS, which can track the disappearance of starting materials and the appearance of the product peak.

Q3: My reaction generates a dark black precipitate (palladium black). What does this mean and how can I prevent it?

A: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is a common mode of catalyst death. It is often caused by an unstable ligand-palladium complex, excessively high temperatures, or the presence of impurities. To prevent this, ensure you are using a suitable phosphine ligand (e.g., PPh₃, SPhos) that forms a stable complex with palladium.[3] Using a slight excess of the ligand (e.g., 1.1-1.2 equivalents relative to the palladium source) can also improve catalyst stability.[2]

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle against the competing side reactions.

Caption: Key reaction pathways in the Suzuki synthesis.

References

Technical Support Center: Purification of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(m-Tolyl)pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The 2-aminopyrimidine scaffold is a cornerstone in the synthesis of a wide range of biologically active molecules.[1][2][3] However, its purification can present unique challenges due to its physicochemical properties. This guide provides in-depth, field-tested solutions to common purification issues in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities are typically related to the synthetic route. A prevalent method is the cyclocondensation of an enaminone with guanidine.[4] Based on this, you can expect:

  • Unreacted Starting Materials: Residual guanidine, 3'-methylacetophenone, or the enaminone intermediate (e.g., 1-(m-tolyl)-3-(dimethylamino)prop-2-en-1-one).[4]

  • Reaction Byproducts: Partially cyclized intermediates, isomers, or products from self-condensation of the starting materials.

  • Reagents and Solvents: Residual base (e.g., sodium ethoxide) or reaction solvents (e.g., ethanol, toluene).[1]

  • Degradation Products: Amines, particularly heterocyclic ones, can be susceptible to oxidation, leading to colored impurities, especially if exposed to heat and air for prolonged periods.[5]

Q2: What are the key physicochemical properties of this compound that influence its purification?

A2: Understanding the compound's properties is critical for designing an effective purification strategy.

  • Basicity: The exocyclic amino group is basic (pKa of the conjugate acid is typically in the 3-5 range for similar aminopyrimidines). This allows for highly selective separation from neutral or acidic impurities via acid-base extraction.[6][7][8]

  • Solubility: The molecule has a largely nonpolar aromatic structure but with a polar amine group capable of hydrogen bonding. Its solubility profile is key to both chromatography and recrystallization.

  • Polarity: It is a moderately polar compound. This polarity is high enough to cause strong interactions with silica gel, but typically allows for elution with solvent systems like ethyl acetate/hexanes.

Table 1: Qualitative Solubility Profile
SolventSolubilityRationale & Purification Application
Dichloromethane (DCM)SolubleGood solvent for chromatography and liquid-liquid extractions.
Ethyl Acetate (EtOAc)SolubleCommon solvent for chromatography and extractions.
Methanol / EthanolSolubleOften used in mixed-solvent systems for recrystallization.
TolueneModerately SolubleCan be used for recrystallization, especially to disrupt π-stacking.[9]
Hexanes / HeptaneSparingly SolubleExcellent anti-solvents for recrystallization and for trituration to remove nonpolar impurities.
WaterInsolubleThe compound is insoluble in neutral water.
1M Aqueous HClSoluble (as salt)The basic amine is protonated to form a water-soluble hydrochloride salt. This is the basis for acid-base extraction.[6][8]
Diethyl EtherSparingly SolubleCan be used for trituration or as an anti-solvent.
Q3: How should I store the purified this compound to ensure its stability?

A3: To prevent degradation, the purified solid should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation, which can lead to the formation of colored impurities. For long-term storage, refrigeration (2-8 °C) is recommended.[10]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Essential for reaction monitoring and optimizing column chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with a formic acid or TFA modifier) is a good starting point.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the desired compound and can reveal the presence of proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Section 2: Troubleshooting Guide: Common Purification Problems & Solutions

Problem 1: My crude reaction product is a dark, oily, or gummy solid that is difficult to handle. What should be my first purification step?

Answer: This is a common issue, often caused by residual solvents or low-melting impurities. Avoid directly attempting column chromatography, which will be difficult to load and may perform poorly.

Recommended Strategy: Acid-Base Extraction.

This technique is exceptionally effective for purifying basic amines like this compound from neutral or acidic impurities.[7][8] It will simultaneously remove baseline impurities and transfer your product into a clean solution, from which it can be isolated as a much cleaner solid.

start Crude Oily/Gummy Product step1 Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->step1 step2 Transfer to Separatory Funnel step1->step2 step3 Extract with 1M HCl (aq) (Repeat 2-3 times) step2->step3 step4a Organic Layer: Contains Neutral/Acidic Impurities (Discard) step3->step4a Separate Layers step4b Aqueous Layer: Contains Product as HCl salt step3->step4b Separate Layers step5 Cool Aqueous Layer in Ice Bath step4b->step5 step6 Basify with NaOH or NaHCO₃ until pH > 10 step5->step6 step7 Product Precipitates or Re-extract with EtOAc step6->step7 step8 Collect Solid by Filtration or Dry & Evaporate Organic Layer step7->step8 end Purified Solid Product step8->end

Caption: Workflow for Acid-Base Purification.

Problem 2: My compound streaks badly on silica gel TLC plates and during column chromatography, leading to poor separation and low recovery.

Answer: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, causing the "streaking" or tailing effect.

Solution 1: Use a Basic Modifier in the Eluent. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

  • Method: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).

  • Causality: The added base competes with your product for binding to the acidic silanol groups, allowing your compound to travel cleanly down the column.[5] Always run a TLC with the modified eluent first to confirm it resolves the issue.

Solution 2: Use an Alternative Stationary Phase. If streaking persists, the interaction with silica is too strong.

  • Method: Switch to a more inert stationary phase like basic alumina or use reverse-phase (C18) silica .[5][12]

  • Causality: Basic alumina lacks the acidic protons of silica, eliminating the problematic interaction. Reverse-phase chromatography separates based on hydrophobicity, a different mechanism that is often unaffected by the basicity of the amine.

Problem 3: I'm performing an acid-base extraction, but my recovery is very low. What could be going wrong?

Answer: Low recovery in an acid-base extraction typically points to one of three issues: incomplete extraction, emulsion formation, or incorrect pH adjustment.

  • Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid and base. After each addition, check the pH of the aqueous layer with pH paper to confirm it is in the correct range (pH < 2 for extraction, pH > 10 for recovery).[6]

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the funnel sit undisturbed for an extended period.

  • Product Solubility: If your amine salt has some solubility in the organic phase, or if the free amine is slightly soluble in the basic aqueous phase, you will lose product. To maximize recovery:

    • Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

    • When recovering the product, ensure the aqueous layer is fully saturated with base. If precipitating the solid, cooling the mixture in an ice bath can significantly improve yield.

Caption: Decision Tree for Purification Strategy.

Problem 4: I'm trying to recrystallize my product, but I can't find a suitable solvent. It's either soluble in everything or insoluble in everything.

Answer: Finding the right recrystallization solvent is an empirical process. A systematic approach is best. The ideal solvent should dissolve the compound when hot but not when cold.

Recommended Strategy: Systematic Solvent Screening.

  • Single Solvents: Place ~20-30 mg of your compound in separate test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature.

    • If it dissolves immediately, the solvent is unsuitable on its own but could be part of a binary (two-solvent) system.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot and crystallizes upon cooling, you've found a good solvent.

  • Binary Solvent Systems: This is often the most successful method. Use a "soluble" solvent and an "insoluble" (anti-solvent).

    • Method: Dissolve your compound in a minimal amount of the hot "soluble" solvent (e.g., ethanol or ethyl acetate). Then, add the "insoluble" anti-solvent (e.g., hexanes or water) dropwise while the solution is still hot until it just begins to turn cloudy. Add a drop or two of the soluble solvent to clarify, then allow the solution to cool slowly.

    • Example: A common and effective system for compounds like this is Ethyl Acetate/Hexanes or Ethanol/Water.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 1M HCl (30 mL), shake moderately for 30-60 seconds, and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction two more times with fresh 1M HCl (2 x 30 mL), combining all aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification & Isolation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 5M NaOH (aq) dropwise until the pH is >10 (verify with pH paper). The free amine product should precipitate as a solid.

  • Collection: Continue stirring the cold slurry for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold hexanes (10 mL) to help drying.

  • Drying: Dry the purified solid under high vacuum to remove all residual water.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a TLC system that gives your product an Rf value of ~0.3. A good starting point is 30% ethyl acetate in hexanes. If streaking is observed, add 1% triethylamine to the solvent mixture and re-run the TLC.

  • Column Packing: Pack a silica gel column using your chosen eluent (containing the triethylamine modifier).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for a solid, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine (b.p. 89 °C) can often be removed under high vacuum, but co-evaporation with a solvent like toluene may be necessary.

Section 4: References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--

  • Wikipedia. (n.d.). Acid–base extraction. --INVALID-LINK--

  • Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. --INVALID-LINK--

  • Pharma 180. (n.d.). Pyrimidine Synthesis and Degradation. --INVALID-LINK--

  • Reddit r/Chempros. (2022). Amine workup. --INVALID-LINK--

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. --INVALID-LINK--

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. --INVALID-LINK--

  • Wikipedia. (n.d.). Pyrimidine metabolism. --INVALID-LINK--

  • King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine. --INVALID-LINK--

  • Dewangan, N. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. --INVALID-LINK--

  • Hoffman Fine Chemicals. (n.d.). 5-Methyl-N-(m-tolyl)pyrimidin-2-amine. --INVALID-LINK--

  • CHIRALEN. (n.d.). 5-(p-Tolyl)pyrimidin-2-amine. --INVALID-LINK--

  • Glentham Life Sciences. (n.d.). 5-(p-Tolyl)pyrimidin-2-amine, min 95%. --INVALID-LINK--

  • Benchchem. (n.d.). This compound. --INVALID-LINK--

  • Al-Salahi, R., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. --INVALID-LINK--

  • Sestito, S., et al. (2022). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. --INVALID-LINK--

  • Knape, T., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. --INVALID-LINK--

  • Google Patents. (n.d.). US10239882B2 - Substituted 5-methyl-[6][7][13]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. --INVALID-LINK--

  • Li, C., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. --INVALID-LINK--

  • Dahl, G., et al. (2017). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Molecules. --INVALID-LINK--

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. --INVALID-LINK--

  • Benchchem. (n.d.). Pyrimidin-5-amine. --INVALID-LINK--

  • EvitaChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. --INVALID-LINK--

  • Stanovnik, B., et al. (1985). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Journal of the Brazilian Chemical Society. --INVALID-LINK--

  • Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. --INVALID-LINK--

References

Optimization of reaction conditions for 5-(m-Tolyl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 5-(m-Tolyl)pyrimidin-2-amine, a key intermediate in pharmaceutical research and development. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers in achieving high yields and purity.

Introduction: The Significance of this compound

Substituted 2-aminopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, serves as a crucial building block for the synthesis of targeted therapies, including kinase inhibitors. The most robust and widely adopted method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and relatively mild reaction conditions.[1][2]

This guide is designed to serve as a comprehensive technical resource for scientists, providing not just protocols, but also the underlying chemical logic to empower effective troubleshooting and optimization.

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is typically achieved by coupling 2-amino-5-bromopyrimidine with m-tolylboronic acid in the presence of a palladium catalyst and a base.

Overall Reaction Scheme

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is fundamental to diagnosing and resolving experimental issues.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-Ar' L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product arx Ar-X (2-Amino-5-bromopyrimidine) arx->oxidative_addition ar_boronic Ar'-B(OH)₂ (m-Tolylboronic Acid) + Base ar_boronic->transmetalation

Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how do I fix it?

Low or no product formation is a common but solvable issue. A systematic approach is key to identifying the root cause.

Possible Cause 1: Inactive Catalyst The Pd(0) species is the active catalyst. If your palladium source is old or has been improperly handled, it may have oxidized to Pd(II) or decomposed into palladium black, reducing its activity.[4]

  • Solution:

    • Use a fresh palladium precatalyst. For less reactive partners like some bromopyrimidines, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be effective.[5]

    • Ensure an inert atmosphere. The reaction should be thoroughly degassed and run under nitrogen or argon to prevent oxygen from deactivating the catalyst.

    • Check your phosphine ligand. Ligands are crucial for stabilizing the palladium center but can be air-sensitive.[1] Use fresh, high-quality ligands.

Possible Cause 2: Ineffective Base or Solvent System The base plays a critical role in activating the boronic acid for the transmetalation step.[1][6] If the base is not soluble or strong enough, the reaction will stall.

  • Solution:

    • Screen different bases. Potassium phosphate (K₃PO₄) is often more effective than carbonates (K₂CO₃, Cs₂CO₃) for challenging couplings.[3]

    • Optimize the solvent system. A mixture of an organic solvent (like 1,4-dioxane or THF) and water is common. Water helps dissolve the inorganic base and facilitates the transmetalation step.[7][8] If reactants have poor solubility, a polar aprotic solvent like DMF might be necessary, but be aware it can be difficult to remove.[3]

    • Ensure vigorous stirring. In biphasic systems, efficient mixing is crucial for mass transfer between the organic and aqueous phases.[8]

Possible Cause 3: Poor Quality Starting Materials The purity of your 2-amino-5-bromopyrimidine and m-tolylboronic acid is paramount.

  • Solution:

    • Verify boronic acid quality. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[4][7] It's often best to use a fresh bottle or purify the boronic acid before use.

    • Check aryl bromide purity. Ensure the 2-amino-5-bromopyrimidine is free from impurities that could poison the catalyst.

Troubleshooting Logic for Low Yield.
Q2: My reaction has stalled, leaving significant amounts of starting material. What should I do?

An incomplete reaction often points to catalyst deactivation over time or insufficient reactivity under the chosen conditions.

  • Solution:

    • Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100 °C) can increase the rate of oxidative addition and other steps in the catalytic cycle.[8] However, excessively high temperatures can promote side reactions.[5]

    • Change the Ligand: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and preventing catalyst death.[1][9]

    • Add More Catalyst: If you suspect the catalyst has died, a second charge of the catalyst/ligand mixture can sometimes restart the reaction, although this is not ideal for process chemistry.

Q3: I'm seeing significant side products, especially from homo-coupling and protodeboronation. How can I minimize these?

Side reactions compete with the desired cross-coupling pathway and reduce the overall yield.

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and certain bases.[5][10]

  • Solution:

    • Use the mildest effective conditions. Avoid excessive temperatures and prolonged reaction times.

    • Choose your base carefully. While a strong base is needed, overly harsh conditions can accelerate this side reaction. K₃PO₄ is often a good balance.

    • Use a slight excess of boronic acid. A molar ratio of 1.1 to 1.3 equivalents of boronic acid relative to the aryl bromide can compensate for some loss to this side reaction.

Homo-coupling: This involves the coupling of two identical molecules (e.g., two molecules of m-tolylboronic acid to form 3,3'-bitolyl). It is often a sign of a slow transmetalation or reductive elimination step.[4]

  • Solution:

    • Ensure an oxygen-free environment. Oxygen can promote homo-coupling pathways.

    • Optimize the catalyst/ligand system. A well-chosen ligand can ensure the cross-coupling pathway is kinetically favored over homo-coupling.

Q4: My product is difficult to purify. It's contaminated with a persistent impurity. What are my options?

Purification challenges often arise from residual starting materials, side products with similar polarity to the desired product, or residual palladium.

  • Solution:

    • Optimize Chromatography:

      • Solvent System: Systematically screen solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is usually effective.

      • Acid/Base Wash: During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities like residual boronic acid.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing impurities.[11]

    • Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications. Washing the organic solution with an aqueous solution of a scavenger like thiourea or N-acetylcysteine can help remove residual metal.

Frequently Asked Questions (FAQs)

Q: How do I choose the best palladium catalyst and ligand? A: The choice is critical and substrate-dependent.

  • For general screening: Pd(PPh₃)₄ is a good starting point as it's a pre-formed Pd(0) catalyst that works well for many systems.[5]

  • For challenging couplings: A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos) is often superior. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.[3]

Q: What is the optimal base and how much should I use? A: The base deprotonates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1]

  • Common Choices: K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common. K₃PO₄ is often the most effective for heteroaryl couplings.[3]

  • Stoichiometry: Typically, 2 to 3 equivalents of the base are used to ensure the reaction goes to completion.

Q: Can I run this reaction without water? A: Anhydrous Suzuki couplings are possible, but the presence of water is often beneficial. It helps dissolve the inorganic base and is believed to accelerate the transmetalation step by facilitating the formation of a hydroxylated palladium complex.[7][8]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine

This protocol uses N-bromosuccinimide (NBS) for a regioselective bromination.[12]

  • Materials: 2-aminopyrimidine, N-bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight in the dark.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and stir for 30 minutes.

    • Collect the resulting white solid by suction filtration, wash with cold water, and dry in vacuo.

Protocol 2: Optimized Suzuki Coupling for this compound

This protocol uses a modern catalyst system for high efficiency.

ComponentMolar Eq.Role
2-Amino-5-bromopyrimidine1.0Aryl Halide
m-Tolylboronic acid1.2Organoboron
Pd(OAc)₂0.02 (2 mol%)Catalyst Precursor
SPhos0.04 (4 mol%)Ligand
K₃PO₄2.5Base
1,4-Dioxane / H₂O (4:1)-Solvent
  • Procedure:

    • To a flame-dried Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq), m-tolylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).

    • In a separate vial, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

    • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture to the Schlenk flask via syringe.

    • Add a small amount of the solvent to the catalyst vial, swirl, and transfer the catalyst slurry to the main reaction flask via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Flash Column Chromatography
  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 70:30 Hexane:Ethyl Acetate).

    • Collect fractions and combine those containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure to yield pure this compound as a solid.

Experimental Workflow Diagram.

References

Technical Support Center: Navigating the Nuances of Buchwald-Hartwig Coupling with Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting the Buchwald-Hartwig amination of pyrimidine substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this important class of heterocycles. Pyrimidines, being electron-deficient and possessing nitrogen atoms that can interact with the catalyst, present unique challenges. This document, structured in a practical question-and-answer format, aims to provide not just solutions, but also the underlying rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Question: My Buchwald-Hartwig reaction with a chloropyrimidine is resulting in very low yield or complete failure. What are the primary parameters I should investigate?

Answer: When facing low yields with pyrimidine substrates, the catalyst system—comprising the palladium precursor, ligand, and base—is the most critical area to scrutinize.[1] Pyrimidines are electron-deficient, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.

  • Catalyst and Ligand Selection: The choice of phosphine ligand is paramount.[2] For electron-deficient heteroaryl chlorides, sterically hindered and electron-rich biarylphosphine ligands are often necessary to promote efficient catalysis.[2][3] Ligands like XPhos, SPhos, RuPhos, and BrettPhos have demonstrated success in these challenging couplings.[3][4][5] Using a pre-formed palladium-ligand complex (precatalyst) can also be advantageous over generating the active catalyst in situ from sources like Pd(OAc)₂, as it often leads to cleaner and more reproducible results.[6][7]

  • Base Selection: Strong, non-nucleophilic bases are typically required.[2] Sodium tert-butoxide (NaOtBu) is a common choice and is highly effective, but it can be incompatible with base-sensitive functional groups on your substrates.[6][8] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened, although they may require higher reaction temperatures or longer reaction times.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be useful, particularly when proton-tolerance is needed for functional groups like hydroxyls.[8]

  • Solvent Integrity: Ensure your solvent is anhydrous and has been properly degassed.[2] Water and oxygen are detrimental to the active Pd(0) catalyst.[2] Toluene and 1,4-dioxane are common solvents for these reactions.[1][4][9] However, be aware that certain solvents like chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[6]

Issue 2: Prominent Side Reactions

Question: I'm observing significant formation of a hydrodehalogenated pyrimidine byproduct. What is causing this and how can I minimize it?

Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. This can occur via a competing pathway where a palladium hydride species, formed through β-hydride elimination from the amine or reaction with trace water, reductively eliminates with the pyrimidine halide.[10]

To mitigate this:

  • Ligand Choice: This side reaction is often highly dependent on the ligand.[7] Screening different bulky biarylphosphine ligands can identify a system that favors the desired C-N reductive elimination over the hydrodehalogenation pathway.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help to favor the desired coupling.

  • Base Purity: Ensure the base is of high quality. Some bases can contain impurities that facilitate the formation of palladium hydrides.

Another potential side reaction is the formation of biaryl products, which can arise, particularly when using chiral primary amines.[7] Careful optimization of the catalyst, ligand, and stoichiometry is necessary to minimize this.[7]

Issue 3: Catalyst Inhibition or Deactivation

Question: My reaction starts, but then stalls before reaching full conversion of my starting pyrimidine halide. What could be inhibiting my catalyst?

Answer: Catalyst inhibition or deactivation is a significant concern, especially with heteroaromatic substrates like pyrimidines.[2]

  • Pyridine/Pyrimidine Coordination: The lone pair of electrons on the pyrimidine ring nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2] The use of sterically bulky ligands helps to create a coordination sphere around the palladium that disfavors this inhibitory binding, allowing the catalytic cycle to proceed.[3]

  • Substrate Decomposition: Pyrimidines, particularly those with electron-withdrawing groups, can be unstable in the presence of strong bases, leading to decomposition.[11] The resulting degradation products can act as potent catalyst poisons.[11] If you suspect this is an issue, consider using a milder base (e.g., K₃PO₄) or a base like sodium trimethylsilanolate (NaOTMS), which has been shown to be effective for base-sensitive heteroarenes.[11]

  • Iodide Inhibition: While counterintuitive, aryl iodides can sometimes be problematic substrates in Buchwald-Hartwig reactions.[6] The iodide anion generated during the reaction can precipitate the palladium complex, effectively removing it from the catalytic cycle.[6][7] For pyrimidines, bromides and chlorides are often preferred leaving groups.[6]

Experimental Protocols & Optimization Workflow

General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and the appropriate phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.[4]

  • Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents of NaOtBu), the halopyrimidine (1.0 equivalent), and the amine (1.1-1.2 equivalents).[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1 M with respect to the halopyrimidine.[4]

  • Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block. Stir the reaction mixture at the desired temperature (typically 80-110 °C) under an inert atmosphere.[2][4]

  • Monitoring and Workup: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and/or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a problematic Buchwald-Hartwig reaction with a pyrimidine substrate.

Buchwald_Troubleshooting start Low Yield or Failed Reaction with Pyrimidine Substrate catalyst_check Step 1: Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst_check base_check Step 2: Re-evaluate Base catalyst_check->base_check Still low yield success Successful Coupling catalyst_check->success Yield improves sub_catalyst - Use precatalyst? - Screen bulky ligands (XPhos, RuPhos, etc.) catalyst_check->sub_catalyst conditions_check Step 3: Check Reaction Conditions (Solvent, Temp, Purity) base_check->conditions_check Still low yield base_check->success Yield improves sub_base - Strong base (NaOtBu)? - Milder base for sensitive substrates (K3PO4)? - Proton tolerant (LiHMDS)? base_check->sub_base side_reactions Step 4: Analyze for Side Reactions (Hydrodehalogenation, etc.) conditions_check->side_reactions Still low yield conditions_check->success Yield improves sub_conditions - Anhydrous/degassed solvent? - Optimal temperature? - Reagent purity? conditions_check->sub_conditions side_reactions->catalyst_check Optimize to minimize side_reactions->success Side reactions minimized sub_side - Change ligand - Adjust stoichiometry side_reactions->sub_side

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Data Summaries for Experimental Design

Table 1: Guide to Ligand Selection for Pyrimidine Substrates
Ligand FamilyKey CharacteristicsCommon Substrates
Biarylphosphines Sterically hindered and electron-rich. Excellent for activating challenging C-Cl bonds and coupling with a wide range of amines.[3][10]Aryl/heteroaryl chlorides, bromides, and triflates. Effective for primary and secondary amines.[1]
(e.g., XPhos, RuPhos, BrettPhos)
Ferrocene-based Robust and versatile. Often used for aryl iodides and triflates.Can be effective for primary amines.[10]
(e.g., Josiphos)
Wide Bite-Angle Can influence selectivity and reaction rates.Used in various cross-coupling reactions, sometimes with DBU as a base.[12]
(e.g., Xantphos)
Table 2: Comparison of Common Bases
BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu 19Highly reactive, often leads to high reaction rates and catalyst turnover.[6]Incompatible with many base-sensitive functional groups (e.g., esters).[8]
LiHMDS 26Strong base that allows for the use of substrates with protic functional groups (e.g., -OH).[8]Can be less effective than alkoxides for some substrate combinations.
K₃PO₄ / Cs₂CO₃ 12.3 / 10.3Milder, compatible with a wider range of functional groups.Often requires higher temperatures and longer reaction times.[8]

The Catalytic Cycle: A Visual Guide

Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product reagents Ar-X + HNR'R'' base + Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[4]

This guide provides a starting point for addressing the common challenges encountered when performing Buchwald-Hartwig aminations on pyrimidine substrates. Successful outcomes often rely on systematic optimization of the key reaction parameters outlined above.

References

Common impurities in 5-(m-Tolyl)pyrimidin-2-amine and their identification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and troubleshooting common impurities in 5-(m-Tolyl)pyrimidin-2-amine, designed for researchers, scientists, and drug development professionals. This technical support center provides practical, experience-driven advice to navigate the challenges of impurity profiling.

Technical Support Center: this compound

Introduction

This compound is a key structural motif in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of targeted therapeutics.[1] As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring its purity is paramount to the safety, efficacy, and reproducibility of downstream applications. The control of impurities is a critical issue for regulatory bodies and manufacturers alike.[2][3]

This guide provides a comprehensive framework for understanding, identifying, and controlling common impurities associated with this compound. It is structured to function as a virtual technical support center, offering both high-level FAQs and in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

Impurities are typically categorized based on their origin:[3][][5]

  • Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials (e.g., 3'-methylacetophenone, guanidine), intermediates (e.g., enaminones), and by-products from side reactions.[6][7]

  • Isomeric Impurities: Positional isomers, such as 5-(p-Tolyl)pyrimidin-2-amine or 5-(o-Tolyl)pyrimidin-2-amine, can be present if the tolyl-containing starting material is not isomerically pure. These are often challenging to separate due to similar physicochemical properties.

  • Degradation Products: These form during storage or processing due to exposure to heat, light, oxygen, or hydrolysis. Degradation of the pyrimidine ring can lead to ring-opened products.[8][9][10]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., ethanol, toluene) may remain in the final product.[5]

Q2: Why is it crucial to identify and control these impurities?

Even trace amounts of impurities can have significant consequences.[11] They can alter the biological activity of the final compound, introduce toxicity (some impurities may be genotoxic), and affect the physical properties of the API, such as stability and solubility. Regulatory agencies like the ICH have strict guidelines that mandate the identification and quantification of any impurity above a certain threshold (typically 0.10% or lower for potent compounds).[][12]

Q3: What are the primary analytical techniques for impurity identification?

A multi-technique, or "orthogonal," approach is essential for comprehensive impurity profiling.[2][13]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities. A well-developed HPLC method can resolve the main compound from its related substances.[3][14]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides the molecular weight of each impurity, offering vital clues to its identity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of unknown impurities once they have been isolated.[5][14]

  • Gas Chromatography (GC): Typically coupled with MS (GC-MS), this is the preferred method for identifying and quantifying volatile impurities like residual solvents.[3]

Troubleshooting Guide: From Observation to Identification

This section addresses specific analytical challenges you may encounter during your experiments.

Case File 1: Unexpected Peaks in Your HPLC-UV Chromatogram

Symptom: Your HPLC analysis of a new batch of this compound shows several small, unexpected peaks that were not present in the reference standard.

Causality-Driven Troubleshooting:

Unexpected peaks are the most common indicator of impurities. The key is to systematically deduce their origin. The workflow below outlines a logical progression from detection to identification.

Logical Workflow for Investigating Unexpected HPLC Peaks

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Hypothesis Generation (Based on m/z) cluster_2 Phase 3: Confirmation A Unexpected Peak(s) in HPLC-UV B Run LC-MS Analysis on the sample A->B C Obtain Molecular Weight (m/z) of Impurity B->C D Does m/z match a known starting material or reagent? C->D E Does m/z match an isomer of the API (e.g., p-tolyl)? D->E No H Starting Material Impurity D->H Yes F Does m/z suggest a known reaction by-product (e.g., dimerization)? E->F No I Isomeric Impurity E->I Yes G Hypothesize Structure (Unknown Impurity) F->G No J Process-Related By-product F->J Yes K Isolate Impurity via Prep-HPLC G->K L Perform Structure Elucidation (NMR) K->L M Structure Confirmed L->M

Caption: Troubleshooting workflow for unknown HPLC peaks.

Step-by-Step Identification Strategy:

  • Mass Analysis (LC-MS): The first step is to determine the molecular weight of the unknown peak. This is the most critical piece of data for generating hypotheses.

  • Hypothesize Potential Structures: Compare the observed mass-to-charge ratio (m/z) against the molecular weights of plausible impurities (see Table 1 below).

    • m/z = 185.23 (Isomer): If the impurity has the same molecular weight as the API, it is likely a positional isomer, such as 5-(p-Tolyl)pyrimidin-2-amine. This would arise from isomeric impurities in the 3'-methylacetophenone starting material.

    • m/z = 134.18 (Starting Material): This could correspond to unreacted 3'-methylacetophenone.

    • m/z > 185.23 (By-products): Higher molecular weight impurities could result from dimerization or reactions with solvents or reagents. For instance, an N-ethylated product could form if ethanol is used as a solvent at high temperatures.

  • Structure Confirmation (NMR): For unknown impurities or to confirm an isomer, isolation via preparative HPLC followed by NMR analysis is required for definitive structural proof.[14] For a p-tolyl isomer, for example, the 1H NMR would show a characteristic AA'BB' splitting pattern for the tolyl protons, distinct from the more complex pattern of the m-tolyl group.

Summary of Potential Impurities and Their Identification

The following table summarizes likely impurities based on the common synthetic route involving the condensation of an enaminone with guanidine.[6]

Impurity NamePotential OriginTypical Analytical Signature
Guanidine Unreacted Starting MaterialHighly polar, elutes very early in reverse-phase HPLC. Detectable by MS.
3'-Methylacetophenone Unreacted Starting MaterialLess polar than API, longer retention time in RP-HPLC. Characteristic m/z of 134.18.
5-(p-Tolyl)pyrimidin-2-amine Isomeric ImpurityVery similar retention time to API, may require optimized HPLC method to resolve. Identical m/z of 185.23. Differentiated by NMR.[15][16]
N-Formyl-5-(m-Tolyl)pyrimidin-2-amine Process-Related Impurity (from DMF)Higher molecular weight (m/z 213.24). Can arise if N,N-Dimethylformamide (DMF) is used as a solvent or reagent at high temperatures.[12]
Oxidized Species (e.g., N-oxide) Degradation ProductHigher molecular weight (m/z 201.23). Can form upon exposure to air/oxidizing agents.[5]

Key Experimental Protocols

These protocols provide a starting point for your analytical method development. Optimization will be required for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol is designed to separate the main compound from potential process-related impurities and isomers.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Causality Note: The use of a shallow gradient is crucial for resolving closely eluting species like positional isomers. Formic acid is used as a mobile phase modifier to ensure good peak shape for the basic amine analytes.

Protocol 2: Structure Elucidation by NMR

This workflow assumes an impurity has been isolated via preparative HPLC and dried.

  • Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Acquire a carbon (¹³C) NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition (if needed):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the tolyl ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the final structure. Compare the data to the known spectrum of this compound to pinpoint differences.

Synthesis and Degradation Pathways

Understanding the reaction mechanism is key to predicting potential impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Origins start 3'-Methylacetophenone + DMF-DMA inter Enaminone Intermediate start->inter Forms imp1 Isomeric Starting Material (e.g., 4'-Methylacetophenone) start->imp1 api This compound (API) inter->api Cyclocondensation imp2 Unreacted Intermediates/ Starting Materials inter->imp2 guanidine Guanidine guanidine->api imp3 Degradation (Oxidation, Hydrolysis) api->imp3 imp1_out Isomeric Impurity imp1->imp1_out imp2_out Process Impurity imp2->imp2_out imp3_out Degradant imp3->imp3_out

Caption: Synthesis pathway and sources of impurities.

The primary synthesis route involves the cyclocondensation of an enaminone (formed from 3'-methylacetophenone) with guanidine.[6] Impurities can be introduced from impure starting materials (leading to isomers) or result from incomplete reactions. The final API can also degrade over time, particularly through oxidation of the amino group or the pyrimidine ring.[5]

References

Overcoming poor solubility of 5-(m-Tolyl)pyrimidin-2-amine in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their synthetic and experimental work. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the solubility characteristics of this compound.

Q1: What are the expected solubility characteristics of this compound?

A1: this compound is a heterocyclic amine with a molecular structure that dictates its solubility profile. The core structure, 2-aminopyrimidine, possesses some aqueous solubility due to the amino group's ability to form hydrogen bonds with water[1]. However, the addition of the meta-tolyl group (a non-polar hydrocarbon substituent) significantly increases the molecule's lipophilicity (hydrophobicity).

Therefore, you should anticipate:

  • Poor solubility in water and other highly polar, protic solvents.

  • Limited solubility in non-polar solvents like hexanes or toluene, as the polar 2-aminopyrimidine core will resist dissolution[1].

  • The best solubility is likely in polar aprotic solvents or moderately polar organic solvents that can interact with both the polar and non-polar regions of the molecule. Solvents like DMSO, DMF, and chlorinated solvents are often good starting points[2][3].

Q2: What are the primary factors I should consider when trying to dissolve this compound?

A2: The solubility of any compound is governed by a balance of intermolecular forces between the solute and the solvent.[4] The key factors for this compound are:

  • Solvent Polarity: The principle of "like dissolves like" is paramount. You must match the solvent's polarity to that of your solute.[5][6]

  • Temperature: For most solid organic compounds, solubility increases as the temperature rises because the dissolution process is endothermic (absorbs heat).[7][8]

  • pH of the Medium: The 2-amino group on the pyrimidine ring is basic and can be protonated in an acidic medium. The resulting salt form is typically much more water-soluble than the neutral compound.[1][9]

  • Solid-State Properties: The crystal lattice energy of the solid compound plays a role. A more stable crystal structure will be harder to dissolve. While not easily changed, this factor explains why some batches may behave differently.

Part 2: Troubleshooting Guide for Poor Solubility

This section provides detailed, scenario-based troubleshooting for common solubility issues encountered in the laboratory.

Q3: My this compound is not dissolving in my selected reaction solvent. What is my first step?

A3: When initial dissolution fails, a systematic approach is necessary. Avoid immediately moving to harsh or complex conditions. Follow this initial troubleshooting workflow.

G cluster_0 Initial Troubleshooting Workflow start Inadequate Dissolution Observed check_solvent Step 1: Verify Solvent Quality - Is it pure? - Is it anhydrous (if required)? start->check_solvent gentle_heat Step 2: Apply Gentle Heat - Warm to 40-50°C with stirring. - Did it dissolve? check_solvent->gentle_heat re_eval_solvent Step 3: Re-evaluate Solvent Choice - Is the polarity appropriate? - Consult solvent selection guides. gentle_heat->re_eval_solvent No success Success: Proceed with Reaction gentle_heat->success  Yes cosolvent Step 4: Consider a Co-solvent System - See Q4 for details. re_eval_solvent->cosolvent failure Problem Persists: Move to Advanced Methods (Q5, Q6) cosolvent->failure

Caption: Initial troubleshooting workflow for dissolution failure.

Q4: How can I use a co-solvent to improve solubility, and which should I choose?

A4: A co-solvent is a water-miscible organic solvent added in small to moderate amounts to a primary solvent to enhance the solubility of a poorly soluble compound.[10][11] The co-solvent works by reducing the overall polarity of an aqueous system or by disrupting the solvent's self-association, making it more favorable for the solute to enter solution.[]

Mechanism of Co-solvency: The co-solvent molecules intersperse themselves between the primary solvent molecules, breaking up the strong hydrogen-bonding network (in the case of water). This creates a less-polar microenvironment that can better accommodate the hydrophobic tolyl group of your compound.

G cluster_0 Before Co-solvent cluster_1 After Co-solvent Addition A Primary Solvent (e.g., Water) Strong H-Bond Network B Solute (5-mTP) Poorly Soluble C Primary Solvent E Solute (5-mTP) Dissolved C->E Disrupted H-Bond Network Favorable Microenvironment D Co-solvent (e.g., DMSO) D->E Disrupted H-Bond Network Favorable Microenvironment

References

Preventing dimer formation in 5-(m-Tolyl)pyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Preventing Dimer Formation in Suzuki-Miyaura Coupling

Welcome to the Technical Support Center for the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in the synthesis of this and related biaryl compounds: the formation of undesired homocoupled dimers. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The primary route for synthesizing this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-amino-5-bromopyrimidine and 3-tolylboronic acid.[1][2] While powerful, this reaction is susceptible to side reactions, most notably the homocoupling of the boronic acid starting material, which can significantly reduce the yield of the desired product and complicate purification.[3][4]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Dimer Formation

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to a tolyl-tolyl dimer in my reaction mixture. What is causing this?

The formation of a bi-tolyl dimer (homocoupling product) is a well-known side reaction in Suzuki-Miyaura couplings.[5] This occurs when two molecules of your 3-tolylboronic acid react with each other instead of with the 2-amino-5-bromopyrimidine.

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[5] The mechanism often involves the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then facilitate the dimerization.[6]

  • Suboptimal Catalyst Activation: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If the reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to Pd(0) is inefficient or if the Pd(0) species is unstable, side reactions like dimerization are more likely to occur.[7]

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst, can be slow. If this step is the rate-limiting step, it allows more time for competing side reactions like homocoupling to occur.[8]

  • High Concentration of Boronic Acid: High concentrations of the boronic acid can statistically favor the homocoupling reaction.[9]

Question 2: How can I modify my reaction conditions to minimize the formation of the tolyl-tolyl dimer?

Optimizing your reaction conditions is crucial for suppressing dimer formation. Here are several strategies you can employ:

1. Rigorous Exclusion of Oxygen:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions. A subsurface sparge with nitrogen is particularly effective.[5]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction.

2. Catalyst and Ligand Selection:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, which can favor the desired cross-coupling over homocoupling.[9] Consider using ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(tBu)₃) which have been shown to be effective in challenging couplings.[10]

  • Pre-catalyst: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous as it eliminates the in-situ reduction step.[10]

3. Reaction Parameters:

  • Slow Addition: Adding the 3-tolylboronic acid slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9]

  • Temperature Control: While higher temperatures often increase reaction rates, they can also promote side reactions. It is important to find the optimal temperature that balances a reasonable reaction time with minimal byproduct formation.

  • Base Selection: The choice of base can influence the rate of transmetalation. Weaker bases may slow down the desired reaction, giving more opportunity for side reactions. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]

4. Addition of Reductants:

  • In some cases, the addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[5] However, this should be approached with caution as it can also lead to other side reactions.

Question 3: I have already run my reaction and have a mixture of my desired product and the dimer. How can I effectively separate them?

If dimer formation has already occurred, purification is necessary.

  • Column Chromatography: This is the most common method for separating the desired product from the dimer and other impurities. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is required to achieve good separation.

  • Crystallization: If your product is a solid and has different solubility properties from the dimer, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction.[11] This involves the reaction of 2-amino-5-bromopyrimidine with 3-tolylboronic acid in the presence of a palladium catalyst and a base.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Coupling 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine This compound This compound 2-Amino-5-bromopyrimidine->this compound 3-Tolylboronic acid 3-Tolylboronic acid 3-Tolylboronic acid->this compound Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->this compound Catalyzes

Caption: Suzuki-Miyaura synthesis of this compound.

Q2: How is the starting material, 2-amino-5-bromopyrimidine, typically prepared?

2-Amino-5-bromopyrimidine is generally synthesized by the bromination of 2-aminopyrimidine.[12] A common method involves using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[12] Alternative procedures using bromine in an aqueous medium at controlled temperatures have also been reported.[13]

Experimental Protocol for the Synthesis of 2-Amino-5-bromopyrimidine:

  • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature low.

  • Allow the reaction to stir overnight at room temperature in the dark.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the solid product.

  • Dry the product in vacuo to yield 2-amino-5-bromopyrimidine as a white solid.[12]

Q3: What is the structure of the tolyl-tolyl dimer byproduct?

The dimer formed from the homocoupling of 3-tolylboronic acid is 3,3'-dimethylbiphenyl.

Q4: Are there alternative synthetic strategies that might avoid the dimer formation issue?

While the Suzuki-Miyaura coupling is highly prevalent, other cross-coupling reactions could be considered, though they may present their own challenges. For instance, a Stille coupling using an organotin reagent could be an alternative, but organotin compounds are highly toxic.[4] Another approach could be a Buchwald-Hartwig amination, though this would involve a different disconnection strategy.[14][15]

Q5: How can I confirm the presence and quantify the amount of dimer in my reaction mixture?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the dimer and compare their integration to that of the desired product to determine the relative amounts.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to identify the molecular weight of the dimer and quantify its presence.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can separate the product from the dimer, and with proper calibration, can be used for accurate quantification.

Table 1: Troubleshooting Summary for Dimer Formation

Symptom Potential Cause Recommended Solution
High levels of tolyl-tolyl dimerPresence of oxygenDegas solvents and reaction mixture thoroughly; maintain an inert atmosphere.[5]
Inefficient catalyst activationUse a pre-formed Pd(0) catalyst or optimize conditions for in-situ reduction.[7][10]
Slow transmetalationOptimize base and ligand selection to accelerate this step.[8]
High boronic acid concentrationAdd the boronic acid slowly to the reaction mixture.[9]
Low yield of desired productCompeting dimer formationImplement the solutions listed above to suppress the side reaction.
Difficult purificationSimilar polarity of product and dimerOptimize column chromatography conditions or attempt recrystallization.

Diagram of Desired vs. Undesired Reaction Pathways:

Reaction_Pathways cluster_desired Desired Cross-Coupling cluster_undesired Undesired Homocoupling Aryl-Br 2-Amino-5-bromopyrimidine Desired_Product This compound Aryl-Br->Desired_Product Aryl'-B(OH)2 3-Tolylboronic acid Aryl'-B(OH)2->Desired_Product Aryl'-B(OH)2_1 3-Tolylboronic acid Dimer 3,3'-Dimethylbiphenyl Aryl'-B(OH)2_1->Dimer Aryl'-B(OH)2_2 3-Tolylboronic acid Aryl'-B(OH)2_2->Dimer Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Desired_Product Catalyzes Pd(0) Catalyst->Dimer Catalyzes

Caption: Competing pathways in the Suzuki-Miyaura reaction.

By understanding the mechanisms behind dimer formation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their this compound syntheses.

References

Technical Support Center: Production of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-(m-Tolyl)pyrimidin-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may arise during the scale-up of its production. Our goal is to equip you with the expertise to navigate potential issues, ensuring a robust and efficient synthesis process.

I. Troubleshooting Guide

This section addresses specific problems you might encounter during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low or Stagnant Reaction Conversion in Suzuki-Miyaura Coupling

Question: We are scaling up the Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine and 3-tolylboronic acid, but the reaction is sluggish and gives low yields. What are the likely causes and how can we improve the conversion rate?

Answer:

Low conversion in a Suzuki-Miyaura coupling at scale can be attributed to several factors, often exacerbated by changes in surface area-to-volume ratios and heat transfer dynamics. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst Activity and Loading:

  • Catalyst Deactivation: Palladium catalysts can be sensitive to impurities and oxygen. Ensure all reactants and solvents are of high purity and adequately degassed. On a larger scale, efficient sparging with an inert gas (like nitrogen or argon) for a sufficient duration is critical.

  • Insufficient Catalyst Loading: While minimizing catalyst use is cost-effective, scaling up might require a re-optimization of the catalyst loading. A loading that works at the gram scale may be insufficient for kilogram-scale production due to the increased potential for deactivation pathways. Consider a modest increase in the palladium catalyst loading, for example, from 1 mol% to 2-3 mol%.[1]

2. Sub-optimal Reaction Conditions:

  • Temperature: Inadequate heating or "hot spots" can be an issue in large reactors. Ensure uniform heating and accurate temperature monitoring. Sometimes, a moderate increase in temperature can significantly improve the reaction rate.[2]

  • Solvent Choice: The choice of solvent is crucial for catalyst solubility, stability, and reactivity.[3] A common solvent system for this coupling is a mixture of an organic solvent (like dioxane or toluene) and water.[4][5] The ratio of these solvents can impact the reaction rate and should be optimized.

  • Base Selection: The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species.[6] Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[6] Ensure the base is finely powdered and well-dispersed in the reaction mixture to maximize its surface area and reactivity.

3. Reactant Quality:

  • Purity of 2-amino-5-bromopyrimidine: The purity of this starting material is paramount. Impurities can interfere with the catalyst. A reliable synthesis of 2-amino-5-bromopyrimidine involves the bromination of 2-aminopyrimidine with N-bromosuccinimide (NBS) in acetonitrile.[7]

  • Quality of 3-Tolylboronic Acid: Boronic acids can undergo dehydration to form boroxines, which are less reactive in Suzuki couplings. It's advisable to use fresh, high-quality 3-tolylboronic acid or to test for its purity before use.

Troubleshooting Workflow for Low Conversion:

start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity & Loading start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions If catalyst is active check_reactants 3. Evaluate Reactant Quality check_conditions->check_reactants If conditions are optimal solution Improved Conversion check_reactants->solution If reactants are pure

Caption: A systematic workflow for troubleshooting low conversion.

Issue 2: Formation of Impurities and Byproducts

Question: During the scale-up, we are observing significant amounts of impurities, particularly a homocoupling product of 3-tolylboronic acid (3,3'-bitolyl). How can we minimize the formation of this and other byproducts?

Answer:

The formation of byproducts in Suzuki-Miyaura couplings is a common challenge during scale-up. Here’s how to address the formation of the homocoupling product and other impurities:

1. Minimizing Homocoupling of Boronic Acid:

  • Oxygen Contamination: The presence of oxygen is a primary cause of boronic acid homocoupling. Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas are crucial.

  • Reaction Temperature: High temperatures can sometimes promote side reactions. If feasible, try running the reaction at a slightly lower temperature for a longer duration.

  • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to increased homocoupling. Carefully control the stoichiometry.

2. Other Potential Byproducts:

  • Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene. This can be minimized by ensuring the reaction medium is not overly acidic and by using appropriate reaction conditions.

  • Hydrolysis of the Bromopyrimidine: If there is excessive water or a very strong base, the 2-amino-5-bromopyrimidine can hydrolyze. Control the amount of water in the reaction mixture.

Comparative Table of Reaction Conditions to Minimize Byproducts:

ParameterStandard ConditionOptimized for PurityRationale
Inert Atmosphere Nitrogen blanketThorough degassing followed by positive nitrogen pressureMinimizes oxygen which promotes homocoupling.
Boronic Acid Equiv. 1.2 - 1.51.1 - 1.2Reduces the amount of excess boronic acid available for homocoupling.
Temperature 80-100 °C70-80 °CLower temperatures can reduce the rate of side reactions.[8]
Base Strong inorganic bases (e.g., K₂CO₃)Weaker bases or careful addition of stronger basesCan reduce the likelihood of hydrolysis and other base-mediated side reactions.

Issue 3: Difficulties in Product Purification and Isolation

Question: We are struggling with the purification of this compound at a larger scale. The crude product is an oil/solid mixture and column chromatography is not practical. What are some effective scale-up purification strategies?

Answer:

Purification is a significant hurdle in scaling up production. While column chromatography is a powerful tool in the lab, it is often not economically viable for large quantities. Here are some alternative strategies:

1. Crystallization/Recrystallization:

  • Solvent Screening: This is the most effective method for purifying solid products at scale. A systematic solvent screening should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene.

  • Anti-Solvent Crystallization: If a single solvent for recrystallization is not found, consider anti-solvent crystallization. Dissolve the crude product in a solvent in which it is soluble, and then add an "anti-solvent" in which it is insoluble to induce crystallization.

2. Acid-Base Extraction:

  • The amino group on the pyrimidine ring provides a handle for acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration.

3. Slurry Washing:

  • If the crude product is a solid, it can be slurried in a solvent that dissolves the impurities but not the product. The solid is then filtered and washed. This is a simple and effective way to remove minor, more soluble impurities.

Purification Strategy Decision Tree:

crude_product Crude this compound is_solid Is the crude product a solid? crude_product->is_solid try_crystallization Attempt Recrystallization/Slurry Wash is_solid->try_crystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No/Oily pure_product Pure Product try_crystallization->pure_product acid_base_extraction->pure_product

Caption: A decision tree for selecting a suitable purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction.[3][4] This involves reacting a 5-halopyrimidin-2-amine, typically 2-amino-5-bromopyrimidine, with 3-tolylboronic acid in the presence of a palladium catalyst and a base.[3][4][6] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and generally good yields.[1]

Synthetic Pathway Overview:

start1 2-Amino-5-bromopyrimidine catalyst Pd Catalyst, Base start2 3-Tolylboronic Acid product This compound catalyst->product

Caption: General synthetic scheme via Suzuki-Miyaura coupling.

Q2: Are there any specific safety considerations when scaling up this synthesis?

A2: Yes, several safety aspects require careful consideration during scale-up:

  • Palladium Catalysts: While used in small quantities, palladium catalysts can be pyrophoric, especially when finely divided and dry. Handle them in an inert atmosphere.

  • Solvents: Solvents like dioxane and toluene are flammable and have specific health hazards. Ensure proper ventilation and use of personal protective equipment. Dioxane can also form explosive peroxides upon storage.

  • Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. Ensure the reactor has adequate cooling capacity and that reactants are added at a controlled rate.

  • Boronic Acids: While generally considered safe, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

Q3: How does the position of the methyl group on the tolylboronic acid affect the reaction?

A3: The position of the methyl group (ortho, meta, or para) on the tolylboronic acid can influence the reaction through steric and electronic effects. For 3-tolylboronic acid (meta), the steric hindrance is less pronounced compared to 2-tolylboronic acid (ortho).[4] The methyl group is weakly electron-donating, which can slightly enhance the nucleophilicity of the boronic acid and facilitate the transmetalation step of the catalytic cycle.[4] In general, 3-tolylboronic acid and 4-tolylboronic acid tend to show slightly higher reactivity and yields compared to the more sterically hindered 2-tolylboronic acid.[4]

Q4: Can you provide a general, step-by-step protocol for the Suzuki-Miyaura coupling to synthesize this compound at a lab scale, which can be adapted for scale-up?

A4: The following is a representative lab-scale protocol that can serve as a starting point for process development and scale-up.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-amino-5-bromopyrimidine (1.0 equiv.), 3-tolylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 equiv.).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen through it for at least 30 minutes.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable technique like TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by one of the methods described in the troubleshooting section (e.g., recrystallization).

Note: This protocol should be optimized for your specific equipment and scale.[4][5][8]

III. References

  • Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from 9

  • Benchchem. (2025). Application Notes and Protocols for Solvent Effects in 3-Tolylboronic Acid Coupling Reactions. Retrieved from 3

  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis. Retrieved from 7

  • Benchchem. (2025). A Comparative Guide to 2-Tolyl, 3-Tolyl, and 4-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from 4

  • Benchchem. (2025). Application Notes: Base Selection for 3-Tolylboronic Acid Cross-Coupling Reactions. Retrieved from 6

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from 2

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from 5

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5436. Retrieved from 8

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 10. Retrieved from 1

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of Synthesized 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization and validation of novel chemical entities are paramount. This guide provides an in-depth technical overview of the synthesized compound 5-(m-Tolyl)pyrimidin-2-amine, a member of the pharmacologically significant pyrimidine class of heterocycles. Pyrimidine derivatives are integral to a vast array of therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document will detail the synthesis, spectral characterization, and biological validation of this compound, and objectively compare its performance with structurally related alternatives, supported by experimental data.

Synthesis of this compound and its Analogs

The synthesis of 5-aryl-2-aminopyrimidines can be efficiently achieved through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and substituent tolerance. Two of the most robust and widely employed methods are cyclocondensation reactions and palladium-catalyzed cross-coupling reactions.

Cyclocondensation Approach: A Classic and Efficient Route

The cyclocondensation reaction is a cornerstone in heterocyclic chemistry for the construction of the pyrimidine core. This method typically involves the reaction of a 1,3-dielectrophilic species with a guanidine salt. For the synthesis of this compound, a common precursor is a substituted chalcone, which can be prepared via a Claisen-Schmidt condensation.[3]

Experimental Protocol: Cyclocondensation Synthesis of this compound

Step 1: Synthesis of (E)-3-(m-tolyl)-1-phenylprop-2-en-1-one (m-Tolyl Chalcone)

  • To a stirred solution of m-tolualdehyde (1.20 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure m-tolyl chalcone.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the synthesized m-tolyl chalcone (2.22 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol) in 30 mL of ethanol.

  • To this solution, add sodium ethoxide (1.02 g, 15 mmol) and reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Suzuki-Miyaura Cross-Coupling: A Versatile Alternative

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach is advantageous when the corresponding boronic acids are readily available and allows for a modular assembly of the target molecule. For the synthesis of this compound, this would involve the coupling of a 5-halopyrimidin-2-amine with m-tolylboronic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • To a degassed mixture of 5-bromopyrimidin-2-amine (1.74 g, 10 mmol), m-tolylboronic acid (1.63 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 2:1 mixture of 1,4-dioxane and water (30 mL), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.41 g, 0.5 mmol).

  • Heat the reaction mixture at 80-90°C under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and dilute with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of the pyrimidine and tolyl rings. The pyrimidine protons typically appear as singlets in the downfield region. The protons of the tolyl group will exhibit splitting patterns corresponding to their substitution. The methyl protons of the tolyl group will appear as a singlet in the upfield region. The amino protons will be visible as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons are characteristic, as are the signals for the tolyl ring carbons, including the quaternary carbons and the methyl carbon.[4]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[5]

Table 1: Expected Spectral Data for this compound

Technique Expected Observations
¹H NMR Signals for pyrimidine protons, tolyl aromatic protons, tolyl methyl protons, and NH₂ protons.
¹³C NMR Resonances for all unique carbon atoms in the pyrimidine and tolyl rings.
HRMS (ESI) [M+H]⁺ ion corresponding to the calculated exact mass of C₁₁H₁₂N₃.

Comparative Validation: Biological Activity

The therapeutic potential of this compound is evaluated through a series of in vitro biological assays and compared with other structurally related 5-aryl-2-aminopyrimidine derivatives. The primary areas of investigation are its anticancer and antimicrobial activities, which are common biological properties of this class of compounds.[2][6]

In Vitro Anticancer Activity: A Comparative Analysis

The cytotoxic effects of this compound and its analogs are assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and comparator compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Table 2: Comparative In Vitro Anticancer Activity of 5-Aryl-2-aminopyrimidine Derivatives (IC₅₀ in µM)

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon) Reference
5-(p-Tolyl)pyrazole derivative 3.3-1.1[8]
Imamine-1,3,5-triazine derivative 4f 6.25--[9]
Indazol-pyrimidine derivative 4f 1.629--[10]
Doxorubicin (Standard) ~0.05~0.1~0.08-

Note: Data for this compound is not available in the public domain and would require experimental determination for a direct comparison. The compounds listed are structurally related and provide a benchmark for potential activity.

Antimicrobial Activity: A Comparative Screening

The antimicrobial potential of this compound is evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Inoculum Preparation: Prepare standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)

Compound S. aureus E. coli C. albicans Reference
Pyrimidin-2-amine derivative 5 ---[1]
Pyrimidin-2-amine derivative 12 0.87 (µM/ml)-1.73 (µM/ml)[1]
Ciprofloxacin (Standard) ~1~0.5--
Fluconazole (Standard) --~2-

Note: Specific MIC values for this compound would need to be experimentally determined. The provided data for related compounds illustrates the potential antimicrobial activity of this chemical class.

Structure-Activity Relationship and Rationale for Experimental Design

The biological activity of 5-aryl-2-aminopyrimidine derivatives is highly dependent on the nature and position of the substituent on the aryl ring. The choice of the m-tolyl group in the target compound is strategic. The methyl group at the meta position can influence the molecule's electronic properties and its spatial conformation, which in turn affects its binding affinity to biological targets.

The comparative analysis with ortho and para isomers, if data were available, would elucidate the impact of the methyl group's position on activity. For instance, steric hindrance from an ortho-methyl group could potentially decrease binding affinity, while a para-methyl group might offer a different electronic and conformational profile. The selection of various cancer cell lines and microbial strains for validation is crucial to assess the compound's spectrum of activity and potential selectivity.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthetic and validation workflows.

Synthesis_Workflow cluster_synthesis Synthesis Starting_Materials m-Tolualdehyde, Acetophenone, Guanidine HCl Chalcone_Synthesis Claisen-Schmidt Condensation Starting_Materials->Chalcone_Synthesis Cyclocondensation Cyclocondensation Reaction Chalcone_Synthesis->Cyclocondensation Purification_S Column Chromatography Cyclocondensation->Purification_S Synthesized_Compound This compound Purification_S->Synthesized_Compound

Caption: Synthetic workflow for this compound via cyclocondensation.

Validation_Workflow cluster_characterization Characterization cluster_validation Biological Validation Synthesized_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Anticancer_Assay MTT Cytotoxicity Assay Synthesized_Compound->Anticancer_Assay Antimicrobial_Assay MIC Determination Synthesized_Compound->Antimicrobial_Assay Data_Analysis IC₅₀ / MIC Calculation Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Characterization and biological validation workflow.

Conclusion

This guide has provided a comprehensive framework for the synthesis, characterization, and validation of this compound. The detailed protocols for both cyclocondensation and Suzuki-Miyaura synthesis offer robust methods for obtaining this target compound. The spectroscopic and biological validation procedures outlined herein are essential for confirming its structure and evaluating its therapeutic potential. While direct comparative data for the tolyl isomers is currently limited in the public domain, the comparison with other 5-aryl-2-aminopyrimidine derivatives provides a valuable context for its potential efficacy. The information and protocols presented in this guide are intended to empower researchers in the field of drug discovery to further explore the promising therapeutic applications of this and related pyrimidine derivatives.

References

A Comparative Guide to the Synthetic Routes of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(m-Tolyl)pyrimidin-2-amine is a valuable scaffold in medicinal chemistry and drug discovery, frequently appearing as a core structural motif in a range of biologically active compounds. The efficient and scalable synthesis of this and related 5-aryl-2-aminopyrimidines is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of the three primary synthetic strategies for obtaining this compound: classical cyclocondensation, Suzuki-Miyaura cross-coupling, and direct C-H arylation. Each route will be examined in detail, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Classical Cyclocondensation

The most traditional and widely employed method for the synthesis of 2-aminopyrimidines is the cyclocondensation of a 1,3-dielectrophilic species with guanidine. This approach builds the pyrimidine ring from acyclic precursors in a convergent manner. For the synthesis of this compound, this is typically a two-step process commencing with the corresponding aryl methyl ketone.

Causality Behind Experimental Choices

The first step involves the formation of an enaminone, specifically 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one, from 3'-methylacetophenone and a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is an excellent choice as it is a potent electrophile and the dimethylamine byproduct is volatile and easily removed. The subsequent reaction with guanidine proceeds via a Michael addition of the guanidine to the β-position of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial in the second step to deprotonate the guanidine, thereby increasing its nucleophilicity.

Experimental Protocol

Step 1: Synthesis of 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one

  • To a stirred solution of 3'-methylacetophenone (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and stir at room temperature for 30 minutes.

  • To this mixture, add a solution of the crude 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one (1.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol and then water, and dry under vacuum to afford this compound.

Classical Cyclocondensation Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization 3_methylacetophenone 3'-Methylacetophenone Enaminone 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one 3_methylacetophenone->Enaminone Toluene, Reflux DMF_DMA DMF-DMA DMF_DMA->Enaminone Final_Product This compound Enaminone->Final_Product Ethanol Guanidine Guanidine HCl Guanidine->Final_Product Ethanol, Reflux NaOEt NaOEt NaOEt->Final_Product

Caption: Workflow for the classical cyclocondensation synthesis.

Route 2: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a modern and highly versatile approach to the synthesis of 5-aryl-2-aminopyrimidines. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds between a halide and an organoboron compound.[1]

Causality Behind Experimental Choices

This route commences with a pre-functionalized pyrimidine, 5-bromo-2-aminopyrimidine, which is coupled with m-tolylboronic acid. The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol
  • To a reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq), m-tolylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling Workflow 5_bromo_2_aminopyrimidine 5-Bromo-2-aminopyrimidine Reaction Suzuki-Miyaura Coupling 5_bromo_2_aminopyrimidine->Reaction m_tolylboronic_acid m-Tolylboronic Acid m_tolylboronic_acid->Reaction Catalyst_Base Pd Catalyst & Base Catalyst_Base->Reaction Dioxane/Water, 85-95 °C Final_Product This compound Reaction->Final_Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Route 3: Direct C-H Arylation

Direct C-H arylation has emerged as a highly atom-economical and environmentally benign synthetic strategy, as it avoids the need for pre-functionalization of the C-H bond.[2] This approach directly couples a C-H bond of the pyrimidine ring with an arylating agent.

Causality Behind Experimental Choices

For the synthesis of this compound, this route would involve the direct coupling of 2-aminopyrimidine with an m-tolylboronic acid. A common and effective method for this transformation utilizes a palladium catalyst in the presence of an oxidant. The oxidant, such as silver carbonate (Ag₂CO₃) or a persulfate, is necessary to facilitate the C-H activation step. The reaction is typically carried out in an acidic medium, often with the addition of trifluoroacetic acid (TFA), which can protonate the pyrimidine ring and enhance its reactivity towards the palladium catalyst.

Experimental Protocol
  • To a reaction vessel, add 2-aminopyrimidine (1.0 eq), m-tolylboronic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and an oxidant like silver(I) carbonate (Ag₂CO₃, 2.0 eq).

  • Add a suitable solvent, for example, trifluoroacetic acid (TFA).

  • Heat the reaction mixture to a temperature of around 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Direct C-H Arylation Workflow 2_aminopyrimidine 2-Aminopyrimidine Reaction Direct C-H Arylation 2_aminopyrimidine->Reaction m_tolylboronic_acid m-Tolylboronic Acid m_tolylboronic_acid->Reaction Catalyst_Oxidant Pd Catalyst & Oxidant Catalyst_Oxidant->Reaction TFA, 100-120 °C Final_Product This compound Reaction->Final_Product

References

A Senior Application Scientist's Guide to Purity Analysis of 5-(m-Tolyl)pyrimidin-2-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The seemingly minor presence of impurities can have profound and often unforeseen consequences on experimental results, from altered biological activity to the generation of misleading data.[1][2] This guide provides an in-depth, technically-grounded comparison of the purity of 5-(m-Tolyl)pyrimidin-2-amine, a key intermediate in numerous research and development pipelines, from three hypothetical suppliers. We will delve into the causality behind our experimental choices and present a self-validating system of protocols to empower you to make informed decisions when sourcing this critical reagent.

The Critical Role of Purity in Downstream Applications

This compound is a vital building block in the synthesis of a wide range of biologically active molecules. Its structural integrity is paramount, as any impurities present can be carried through multi-step syntheses, potentially leading to final compounds with altered pharmacological profiles, increased toxicity, or reduced efficacy.[3] The consequences of using impure starting materials can range from irreproducible in vitro results to failed clinical trials, resulting in significant financial and temporal losses. Therefore, a rigorous analytical assessment of supplier materials is not just recommended; it is an essential risk mitigation strategy.

A Multi-Faceted Approach to Purity Verification

A comprehensive purity analysis relies on the orthogonal application of multiple analytical techniques. No single method can provide a complete picture of a sample's purity. In this guide, we employ a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of subtle impurities.[4] This multi-pronged approach ensures a thorough and reliable characterization of the material.

Experimental Workflow: A Roadmap to Purity Assessment

The following workflow outlines the systematic approach to the comparative purity analysis of this compound from different suppliers.

Purity Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_A Supplier A Sample Sample_Prep Prepare Stock Solutions Sample_A->Sample_Prep Sample_B Supplier B Sample Sample_B->Sample_Prep Sample_C Supplier C Sample Sample_C->Sample_Prep CoA_Review Review Certificate of Analysis HPLC_Analysis HPLC-UV Analysis (Purity Assay) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities) Sample_Prep->GCMS_Analysis NMR_Analysis NMR Analysis (Structural Confirmation & Impurities) Sample_Prep->NMR_Analysis Data_Integration Integrate & Compare Data HPLC_Analysis->Data_Integration GCMS_Analysis->Data_Integration NMR_Analysis->Data_Integration Impurity_ID Identify & Quantify Impurities Data_Integration->Impurity_ID Final_Report Generate Comparison Guide Impurity_ID->Final_Report

Caption: Overall workflow for the comparative purity analysis of this compound.

Comparative Purity Analysis: A Hypothetical Case Study

To illustrate the importance of a multi-technique approach, we present hypothetical data from the analysis of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C
Appearance Off-white powderWhite crystalline solidPale yellow powder
HPLC Purity (%, Area) 99.2%99.9%98.5%
Major Impurity (HPLC) 0.5% (Unidentified)<0.05%1.1% (m-Tolylboronic acid)
Residual Solvents (GC-MS) Toluene (300 ppm)Not DetectedDioxane (150 ppm)
¹H NMR Conforms to structureConforms to structureConforms, minor unidentified peaks
Overall Assessment Good, with minor unknown impurityExcellent, high purityFair, significant process-related impurity

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[5] Our method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and synthesis-related impurities.

Rationale for Method Selection: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic molecules like this compound. The mobile phase gradient allows for the elution of a wide range of potential impurities with varying polarities. UV detection at a wavelength of maximum absorbance ensures high sensitivity.

HPLC Workflow Sample_Sol Prepare Sample Solution (1 mg/mL in Mobile Phase A/B) HPLC_System HPLC System Setup (C18 Column, UV Detector) Sample_Sol->HPLC_System Injection Inject Sample HPLC_System->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection at 254 nm Gradient_Elution->Detection Data_Analysis Chromatogram Analysis (Peak Integration, % Area) Detection->Data_Analysis

Caption: Step-by-step workflow for HPLC purity analysis.

Protocol:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

GC-MS is an indispensable technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the manufacturing process, such as residual solvents.[6]

Rationale for Method Selection: A headspace sampling technique is employed to introduce only the volatile components into the GC-MS system, preventing contamination of the instrument with the non-volatile analyte. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra to a reference library.

GCMS Workflow Sample_Vial Weigh Sample into Headspace Vial Incubation Incubate at Elevated Temperature Sample_Vial->Incubation Headspace_Injection Inject Headspace Vapor Incubation->Headspace_Injection GC_Separation Separation on GC Column Headspace_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Library_Search Library Search & Identification MS_Detection->Library_Search

Caption: Workflow for the analysis of volatile impurities by Headspace GC-MS.

Protocol:

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

  • Incubation: Equilibrate the vial at 80°C for 15 minutes.

  • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C, hold for 5 minutes.

  • Mass Spectrometer: Scan range 35-350 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy provides invaluable information about the chemical structure of the main component and can reveal the presence of structurally related impurities.[7][8]

Rationale for Method Selection: ¹H NMR is a rapid and sensitive method for confirming the identity of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons. The presence of unexpected signals can indicate impurities.

NMR Workflow Sample_Dissolution Dissolve Sample in Deuterated Solvent NMR_Tube Transfer to NMR Tube Sample_Dissolution->NMR_Tube Spectrometer_Setup Place in NMR Spectrometer (Lock & Shim) NMR_Tube->Spectrometer_Setup Acquire_Spectrum Acquire ¹H NMR Spectrum Spectrometer_Setup->Acquire_Spectrum Process_Data Process FID (Fourier Transform, Phasing, Baseline Correction) Acquire_Spectrum->Process_Data Spectral_Analysis Analyze Chemical Shifts, Integration, and Coupling Process_Data->Spectral_Analysis

Caption: Workflow for structural confirmation and impurity analysis by ¹H NMR.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Data Processing: Fourier transform, phase correction, and baseline correction.

  • Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Interpretation of Results and Supplier Comparison

  • Supplier A: The HPLC chromatogram showed a main peak with 99.2% purity and a minor unidentified peak at 0.5%. The GC-MS analysis revealed the presence of toluene, a common solvent in organic synthesis, but at a level below the typical regulatory limit of 890 ppm. The ¹H NMR spectrum was consistent with the structure of this compound. This material is of good quality, although the identity of the minor impurity should be investigated if the material is to be used in sensitive applications.

  • Supplier B: This sample exhibited excellent purity across all analytical techniques. The HPLC purity was 99.9%, and no significant impurities were detected. Residual solvents were below the detection limit of the GC-MS method. The ¹H NMR spectrum was clean and perfectly matched the expected structure. This material is of high quality and suitable for all applications.

  • Supplier C: The HPLC analysis of this sample showed a lower purity of 98.5%, with a significant impurity at 1.1%. Based on its retention time and by running a standard, this impurity was identified as m-tolylboronic acid, a likely unreacted starting material from a Suzuki coupling reaction, a common synthetic route for this class of compounds.[9][10] The GC-MS analysis detected dioxane, a solvent sometimes used in Suzuki couplings. The ¹H NMR spectrum, while largely correct, showed small, unassignable peaks in the aromatic region, likely corresponding to the boronic acid impurity. The presence of a significant process-related impurity makes this material less desirable for demanding applications without further purification.

The Impact of Impurities on Research Outcomes

The presence of impurities, such as unreacted starting materials or by-products, can have a significant impact on downstream applications.[1] For example, residual boronic acids can interfere with subsequent catalytic reactions or exhibit their own biological activity, confounding screening results. Residual solvents, even at low levels, can be toxic to cells in biological assays.

Impurity Impact cluster_source Source of Impurities cluster_impact Potential Downstream Impact Starting_Materials Unreacted Starting Materials (e.g., m-tolylboronic acid) Altered_Activity Altered Biological Activity Starting_Materials->Altered_Activity Misleading_Data Generation of Misleading Data Starting_Materials->Misleading_Data Byproducts Reaction By-products (e.g., homocoupled products) Byproducts->Altered_Activity Toxicity Increased Toxicity Byproducts->Toxicity Solvents Residual Solvents (e.g., Toluene, Dioxane) Solvents->Toxicity Reproducibility Lack of Reproducibility Solvents->Reproducibility

Caption: Logical relationship between impurity sources and their potential downstream effects.

Conclusion and Recommendations

This guide demonstrates that a comprehensive, multi-technique approach is essential for the thorough purity assessment of critical reagents like this compound. Relying solely on the supplier's Certificate of Analysis is insufficient. While Supplier B provided material of excellent quality, the products from Suppliers A and C contained impurities that could compromise research outcomes.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, this guide provides an in-depth comparison of in vitro assay methodologies tailored for the evaluation of pyrimidine-based compounds. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] Their mechanism of action typically involves competition with ATP at the enzyme's active site.[3][4][5] Therefore, selecting a robust and appropriate in vitro assay is paramount for accurately determining potency, selectivity, and structure-activity relationships (SAR).

This guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the gold-standard radiometric assays, delve into high-throughput luminescence and fluorescence-based methods, and provide detailed, field-proven protocols.

Core Concept: The Kinase Reaction & Inhibition

At its heart, a kinase assay measures the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (a peptide or protein) catalyzed by a kinase enzyme.[6] Pyrimidine-based inhibitors, acting as ATP mimetics, bind to the kinase's active site and block this phosphotransferase activity. The goal of the in vitro assay is to quantify this inhibition.

Comparison of Key Kinase Assay Technologies

The choice of assay technology is a critical decision driven by factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the specific kinase target, available instrumentation, and safety considerations. Here, we compare the most prevalent biochemical assay platforms.[7][8]

Assay TechnologyPrincipleAdvantagesDisadvantagesBest Suited For
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][10][11]Gold Standard : Direct, highly sensitive measurement of catalytic activity.[7][12] Not prone to interference from compound fluorescence/quenching. Universal applicability.[12]Requires handling of radioactive materials and specialized waste disposal. Lower throughput.[13]Lead validation, mechanism of action studies, validating other assay formats.
Luminescence-Based Measures light output from a luciferase-based reaction that quantifies either remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo™).[6][14]High-throughput, homogeneous ("mix-and-read") format.[12] High sensitivity and broad dynamic range.Indirect measurement. Prone to interference from compounds that affect luciferase.[11] ATP depletion assays require significant substrate turnover.High-throughput screening (HTS), dose-response curves.
Fluorescence-Based Various formats, including TR-FRET, Fluorescence Polarization (FP), and mobility shift assays.[8][10][15]Non-radioactive, high-throughput. Homogeneous formats are common. Can provide binding information (FP, TR-FRET binding).[16]Prone to interference from colored or fluorescent compounds. Often require modified substrates or specific antibodies.[17]HTS, selectivity profiling, binding kinetics.
Causality in Assay Choice for Pyrimidine Inhibitors

Since most pyrimidine-based inhibitors are ATP-competitive, the concentration of ATP in the assay is a critical parameter.[4][18] An assay run at a low ATP concentration (at or below the Kₘ for ATP) will be more sensitive and yield lower IC₅₀ values for competitive inhibitors.[11][18] Conversely, running the assay at physiologically relevant ATP concentrations (e.g., 1 mM) provides a more accurate assessment of an inhibitor's potential cellular efficacy, as it must compete with high intracellular ATP levels.[12][17][19]

  • For High-Throughput Screening (HTS): A luminescence-based assay like ADP-Glo™ is often preferred. Its speed, scalability, and sensitivity to product formation (ADP) even at low substrate conversion make it ideal for rapidly screening large libraries of pyrimidine compounds.[12][14]

  • For Lead Optimization & Characterization: The radiometric filter binding assay remains the benchmark for accuracy.[7][19][20] It directly measures the true product without reliance on coupling enzymes or modified substrates, providing unambiguous IC₅₀ data. This is crucial when comparing the potency of closely related pyrimidine analogs.

  • For Selectivity Profiling: TR-FRET and luminescence-based assays are commonly used in large kinase panel screens to assess the selectivity of a lead compound against hundreds of kinases.[1][2]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for two key assays: the gold-standard radiometric assay for ultimate accuracy and a high-throughput luminescence assay for screening purposes.

Protocol 1: The Gold Standard - Radiometric Filter Binding Assay

This protocol is adapted for a generic tyrosine kinase but can be optimized for others.[9][21] It directly measures the transfer of ³³P from ATP to a peptide substrate, which is then captured on a filter membrane.

Core Principle: The positively charged substrate peptide binds to the negatively charged phosphocellulose filter paper, while the unreacted, negatively charged [γ-³³P]ATP is washed away. The radioactivity remaining on the filter is proportional to kinase activity.[22][23]

Materials:

  • Purified kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Pyrimidine-based inhibitor (serial dilution in DMSO)

  • ATP solution (cold ATP mixed with [γ-³³P]ATP)

  • P81 Phosphocellulose Filter Plates or Paper

  • Stop Buffer (e.g., 75 mM phosphoric acid)

  • Scintillation Counter and Scintillation Fluid

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor 1. Prepare Inhibitor Dilutions (in DMSO) add_inhibitor 4. Add Inhibitor/DMSO to Assay Plate prep_mastermix 2. Prepare Kinase/Substrate Master Mix add_mastermix 5. Add Kinase/Substrate Mix (Pre-incubate) prep_atp 3. Prepare ATP Mix (Cold ATP + [γ-³³P]ATP) start_reaction 6. Initiate with ATP Mix add_inhibitor->add_mastermix add_mastermix->start_reaction incubate 7. Incubate at 30°C start_reaction->incubate stop_reaction 8. Stop & Spot onto P81 Filter incubate->stop_reaction wash 9. Wash Filter Plate (3x Phosphoric Acid) stop_reaction->wash dry 10. Dry Filter Plate wash->dry count 11. Add Scintillant & Count dry->count G cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Signal Detection plate_cmpd 1. Plate Compound/ DMSO add_kinase 2. Add Kinase/ Substrate/ATP Mix plate_cmpd->add_kinase incubate_kinase 3. Incubate at RT (e.g., 60 min) add_kinase->incubate_kinase add_adpglo 4. Add ADP-Glo™ Reagent (Depletes ATP) incubate_kinase->add_adpglo incubate_adpglo 5. Incubate at RT (e.g., 40 min) add_adpglo->incubate_adpglo add_detect 6. Add Kinase Detection Reagent incubate_adpglo->add_detect incubate_detect 7. Incubate at RT (e.g., 30 min) add_detect->incubate_detect read_lum 8. Read Luminescence incubate_detect->read_lum G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK Kinase receptor->jak Activates stat STAT Protein jak->stat Phosphorylates stat_p Phosphorylated STAT Dimer stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus gene Gene Transcription nucleus->gene inhibitor Pyrimidine Inhibitor inhibitor->jak Inhibits (ATP Competition)

References

A Comparative Guide to the Structure-Activity Relationship of 5-(m-Tolyl)pyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases essential for life.[1] Its versatile structure allows for multi-directional substitution, enabling fine-tuning of physicochemical properties and biological activity. A significant class of pyrimidine-based compounds are kinase inhibitors, which have revolutionized the treatment of various diseases, particularly cancer. The 2-aminopyrimidine moiety is a well-established pharmacophore that adeptly forms crucial hydrogen bond interactions within the ATP-binding site of many kinases. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 5-(m-Tolyl)pyrimidin-2-amine derivatives. By analyzing the impact of structural modifications on their biological potency, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors.

While direct and extensive SAR studies on a broad series of this compound derivatives are limited in publicly available literature, a comprehensive analysis of closely related analogues, particularly 5-(p-tolyl) derivatives, provides significant insights into the key structural determinants of activity. This guide will leverage this valuable data to build a comparative framework for understanding the SAR of the target compound class.

Core Scaffold and Key Interaction Points

The this compound scaffold possesses several key features that can be systematically modified to probe the SAR. The 2-amino group typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The pyrimidine ring itself serves as a central scaffold, while the 5-m-tolyl group occupies a hydrophobic pocket. Modifications at the 2-amino position, the tolyl ring, and other positions on the pyrimidine core can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

Based on extensive studies of pyrimidin-2-amine derivatives as kinase inhibitors, particularly as Polo-like kinase 4 (PLK4) inhibitors, we can deduce a detailed SAR for the this compound scaffold. The following sections compare the impact of various substitutions on inhibitory activity, primarily referencing data from highly analogous 5-(p-tolyl) derivatives.[2]

Substitutions at the 2-Amino Position

The nature of the substituent on the 2-amino group is critical for potency. A systematic exploration of different aromatic and heterocyclic moieties reveals the importance of this region for establishing additional interactions within the kinase binding site.

Compound ID5-Substituent2-Amino SubstituentPLK4 IC50 (μM)[2]
3a Phenyl3-(morpholinomethyl)phenyl0.0453
3b p-Tolyl3-(morpholinomethyl)phenyl0.0312
3c o-Tolyl3-(morpholinomethyl)phenyl0.0498
3d m-Tolyl3-(morpholinomethyl)phenyl0.0395

Table 1: Comparison of different tolyl isomers at the 5-position.

As shown in Table 1, the position of the methyl group on the 5-phenyl ring has a modest impact on PLK4 inhibitory activity. The p-tolyl (3b) and m-tolyl (3d) derivatives exhibit slightly better potency than the unsubstituted phenyl (3a) and the o-tolyl (3c) analogues, suggesting that substitution at the meta and para positions is well-tolerated and potentially beneficial.[2]

Further exploration of substituents on the 2-anilino ring demonstrates the potential for significant potency gains.

Compound ID2-Anilino SubstituentPLK4 IC50 (μM)[2]
3b 3-(morpholinomethyl)0.0312
3r 3-((4-methylpiperazin-1-yl)methyl)0.0174
8h 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)0.0067
3u 3-(methoxymethyl)0.0714
3v 3-methyl0.313

Table 2: SAR of substitutions on the 2-anilino ring of a 5-(p-tolyl)pyrimidin-2-amine scaffold.

The data in Table 2 clearly indicates that a substituent at the meta position of the 2-anilino ring capable of forming hydrogen bonds is crucial for high potency. The introduction of a piperazinylmethyl moiety (3r) improves activity compared to the morpholinomethyl group (3b). Further enhancement is observed with the addition of a hydroxyethyl group to the piperazine (8h), which achieved a nearly three-fold increase in potency.[2] This suggests that the hydrophilic tail can extend into the solvent-exposed region of the ATP binding pocket, forming favorable interactions. Conversely, replacing the hydrogen bond-accepting groups with a methoxymethyl (3u) or a simple methyl group (3v) leads to a significant decrease in activity, highlighting the importance of these interactions.[2]

The Kinase Binding Mode

The proposed binding mode of these inhibitors within the PLK4 active site rationalizes the observed SAR. The aminopyrimidine core forms key hydrogen bonds with the hinge region residues. The 5-tolyl group is positioned in a hydrophobic pocket, and the substituent on the 2-anilino ring extends towards the solvent-exposed region.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound Derivative hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_region Solvent Exposed Region aminopyrimidine 2-Aminopyrimidine Core aminopyrimidine->hinge H-Bonds tolyl 5-m-Tolyl Group tolyl->hydrophobic_pocket Hydrophobic Interaction substituent 2-Amino Substituent substituent->solvent_region Hydrophilic/Hydrophobic Interactions G start 5-Bromopyrimidin-2-amine reagents Arylboronic Acid Pd Catalyst, Base start->reagents product 5-Arylpyrimidin-2-amine reagents->product

References

A Comparative Guide to the Efficacy of Imatinib Synthesized from 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of Imatinib synthesized via a pathway involving the key intermediate, 5-(m-Tolyl)pyrimidin-2-amine. We will delve into a comparative analysis of its synthesis, physicochemical characterization, and, most critically, its biological performance against established standards. The protocols and data presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Significance of Imatinib and Synthetic Pathway Validation

Imatinib, sold under the brand name Gleevec®, is a cornerstone of targeted cancer therapy, having revolutionized the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[1] It functions as a potent and specific tyrosine kinase inhibitor (TKI), primarily targeting the aberrant Bcr-Abl fusion protein that drives CML.[2][3] The efficacy of this small molecule is intrinsically linked to its purity and structural integrity, which are direct outcomes of the chosen synthetic route.

While several methods for Imatinib synthesis exist, this guide focuses on evaluating the final product derived from a pathway utilizing this compound. The objective is to provide a robust analytical and biological workflow to validate that Imatinib produced through this route is chemically identical and biologically equivalent to the reference compound.

Synthesis and Physicochemical Characterization

The synthesis of Imatinib is a multi-step process. The route involving this compound is one of several established pathways. A generalized workflow is presented below.

G cluster_0 Synthesis Workflow A Guanidine Derivative + β-Ketoester B Pyrimidine Core Formation (e.g., this compound) A->B Condensation C Coupling with 4-methyl-3-nitroaniline B->C C-N Coupling D Nitro Group Reduction C->D Reduction (e.g., H2/Pd) E Amide Coupling with 4-(4-methylpiperazin-1-yl)methyl benzoyl chloride D->E Acylation F Final Product: Imatinib E->F Final Assembly G cluster_0 Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition leads to ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS, STAT5) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Binds & Inhibits G cluster_1 In Vitro Efficacy Workflow start Synthesized Imatinib vs. Reference Standard cell_viability Cell Viability Assay (e.g., MTT on K562 cells) start->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) start->apoptosis kinase Biochemical Kinase Inhibition Assay start->kinase ic50 Determine IC50 Value cell_viability->ic50 apoptosis_confirm Confirm Apoptotic Mechanism apoptosis->apoptosis_confirm kinase_confirm Confirm Direct Target Inhibition kinase->kinase_confirm

References

A Comparative Guide to Alternative Intermediates for the Synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various synthetic routes to Imatinib, a cornerstone in targeted cancer therapy. Our focus is on the critical selection of starting materials and key intermediates, which significantly influences the overall efficiency, scalability, and cost-effectiveness of the synthesis. We will move beyond a mere recitation of reaction steps to explore the underlying chemical logic and provide actionable, data-driven insights for researchers and professionals in drug development.

Introduction: The Significance of Imatinib and its Synthesis

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The molecule's structure, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide, presents a significant synthetic challenge. The core of this challenge lies in the efficient construction of the N-phenyl-2-pyrimidine-amine skeleton. The original synthesis developed by Novartis has been the subject of extensive research aimed at improving yield, reducing costs, and enhancing safety and environmental friendliness. This has led to the exploration of several alternative intermediates and synthetic strategies.

The Conventional Route: A Baseline for Comparison

The classical synthesis of Imatinib typically involves the condensation of 3-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with cyanamide to form the pyrimidine ring. This is then coupled with a substituted aniline derivative. While effective, this route can involve harsh reagents and multiple steps, prompting the search for more convergent and efficient alternatives.

Alternative Synthetic Strategies and Key Intermediates

We will now explore several alternative intermediates, comparing their synthetic routes, and providing experimental data to support the comparison.

Route A: Synthesis via 2-Methyl-5-nitroaniline

This route offers a straightforward approach to constructing the core aniline fragment of Imatinib.

The synthesis begins with the nitration of a commercially available starting material, which is then subjected to a series of transformations to introduce the necessary functional groups for coupling with the pyrimidine moiety.

G cluster_0 Route A: Key Steps A 2-Methyl-5-nitroaniline B Reduction of Nitro Group (e.g., H2/Pd-C) A->B Reduction C N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine B->C Buchwald-Hartwig Coupling D Amide Coupling C->D Acylation E Imatinib D->E Final Product

Caption: Workflow for Imatinib synthesis starting from 2-methyl-5-nitroaniline.

  • Reaction Setup: To a dried Schlenk flask, add N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), 4-(4-methylpiperazin-1-yl)methyl)benzoyl chloride (1.1 eq), Pd2(dba)3 (0.02 eq), and xantphos (0.04 eq).

  • Solvent and Base: Add anhydrous dioxane and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Heat the mixture to 100 °C under an inert atmosphere for 12-18 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the Imatinib base.

StepReagentsYield (%)Purity (HPLC)Reference
ReductionH2, Pd/C>95%>98%
CouplingPd2(dba)3, xantphos80-85%>99%

Causality Behind Experimental Choices: The use of a palladium catalyst with a specific ligand like xantphos in the Buchwald-Hartwig coupling is crucial for achieving high yields and selectivity in the formation of the C-N bond, which is a key step in this synthetic route.

Route B: Synthesis via Guanidine Derivative

This approach involves the reaction of a guanidine derivative with an enaminone, which is a versatile method for constructing the pyrimidine ring.

G cluster_1 Route B: Key Steps F 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one H Cyclocondensation F->H G N-(4-methyl-3-aminophenyl)guanidine G->H I N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide H->I Protection/Acylation J Amide Coupling & Final Steps I->J Deprotection & Coupling K Imatinib J->K Final Product

Caption: Workflow for Imatinib synthesis using a guanidine derivative.

  • Reactant Preparation: Dissolve N-(4-methyl-3-aminophenyl)guanidine (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) in n-butanol.

  • Catalyst/Reagent: Add sodium methoxide (1.2 eq) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours.

  • Work-up and Purification: Cool the mixture, and collect the precipitate by filtration. Wash the solid with cold n-butanol and dry under vacuum to obtain the desired pyrimidine intermediate.

StepReagentsYield (%)Purity (HPLC)Reference
CyclocondensationNaOMe, n-butanol88-92%>98%
Amide CouplingEDC, HOBt75-80%>99%

Causality Behind Experimental Choices: The use of a strong base like sodium methoxide is essential to deprotonate the guanidine, facilitating its nucleophilic attack on the enaminone and subsequent cyclization to form the pyrimidine ring.

Comparative Analysis of Alternative Routes

FeatureRoute A (via 2-Methyl-5-nitroaniline)Route B (via Guanidine Derivative)Conventional Route
Starting Materials Commercially available, relatively inexpensive.Requires synthesis of the guanidine derivative.Readily available starting materials.
Key Reactions Buchwald-Hartwig C-N coupling.Cyclocondensation.Condensation and cyclization.
Overall Yield Generally good to excellent.High yields in key steps.Moderate to good.
Scalability Well-suited for large-scale production.Can be challenging to scale up due to the handling of guanidine.Established for large-scale synthesis.
Safety & Environmental Use of palladium catalysts requires careful management.Guanidine derivatives can be hazardous.Can involve harsh reagents.

Conclusion

The choice of an optimal synthetic route for Imatinib depends on a variety of factors, including cost, scalability, and regulatory considerations. While the conventional route is well-established, alternative strategies, particularly those utilizing palladium-catalyzed cross-coupling reactions, offer significant advantages in terms of efficiency and convergence. The synthesis via 2-methyl-5-nitroaniline (Route A) stands out as a robust and scalable alternative. The guanidine-based approach (Route B) also presents a high-yielding option, although the handling of the guanidine intermediate may require special considerations. Ultimately, the selection of a particular synthetic pathway will be guided by a thorough evaluation of these factors in the context of specific manufacturing capabilities and objectives.

A Senior Application Scientist's Guide to Benchmarking the Purity of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not a matter of triviality; it is the bedrock of reliable, reproducible, and meaningful results. In this guide, we delve into a comprehensive, multi-faceted approach to benchmarking the purity of 5-(m-Tolyl)pyrimidin-2-amine, a key building block in various research and development pipelines. This guide eschews a one-size-fits-all template, instead offering a deep, technically-grounded framework for purity assessment, rooted in scientific integrity and practical, field-proven insights.

Introduction: The Criticality of Purity for this compound

This compound, with its distinct substituted pyrimidine core, is a valuable scaffold in medicinal chemistry. Its utility, however, is directly proportional to its purity. Undisclosed impurities can lead to erroneous structure-activity relationship (SAR) data, unpredictable biological outcomes, and a significant waste of resources. This guide provides a robust analytical workflow to ascertain the purity of this compound, comparing it against its structural isomers and established analytical standards.

The primary objective of this guide is to establish a self-validating system of protocols that, when executed, provide a high degree of confidence in the purity assessment of this compound.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

A single analytical technique is seldom sufficient to declare a compound "pure." A more rigorous and trustworthy assessment is achieved by employing orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. For this compound, we advocate for a quartet of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative ¹H Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Experimental Design: Materials and Methods

Test Articles

For a comprehensive comparison, the following materials should be sourced from reputable chemical suppliers:

  • Test Article: this compound (CAS: 914349-42-1)

  • Comparative Isomer 1: 5-(o-Tolyl)pyrimidin-2-amine

  • Comparative Isomer 2: 5-(p-Tolyl)pyrimidin-2-amine (CAS: 31408-17-0)[1]

One batch of the test article should be designated as the in-house reference standard for comparative analysis.

Anticipating Impurities: A Note on Synthesis

The likely synthetic route for 5-aryl-2-aminopyrimidines is the Suzuki-Miyaura cross-coupling reaction.[2] This understanding is crucial as it informs the potential process-related impurities we aim to detect. Common byproducts of this reaction include:

  • Homocoupling products: Biphenyls formed from the coupling of two aryl boronic acids or two aryl halides.

  • Dehalogenated starting materials: Where the halide on the pyrimidine ring is replaced by a hydrogen atom.

  • Residual palladium catalyst: Which can interfere with subsequent reactions or biological assays.

  • Unreacted starting materials: Such as 5-bromo-2-aminopyrimidine and m-tolylboronic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. For aromatic amines, a reversed-phase method is typically effective.

HPLC Protocol

Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% Solvent B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Prepare a 1 mg/mL solution of the test article and each comparative isomer in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Rationale Behind the HPLC Method

The C18 stationary phase provides excellent retention for the aromatic rings of the analyte and potential impurities. The acidic mobile phase (formic acid) ensures the amine group is protonated, leading to sharper peaks and better chromatography. A gradient elution is crucial for separating a wide range of potential impurities, from polar starting materials to non-polar homocoupling byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile and Semi-Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like amines, derivatization is often necessary to improve their volatility and chromatographic performance.[3]

GC-MS with Derivatization Protocol

Derivatization Step (Silylation):

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis.

GC-MS Instrumentation: A standard GC-MS system.

Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 280 °C.

  • Hold at 280 °C for 10 minutes.

Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Range: 50-500 amu.

Why Derivatization is Key for GC-MS of Amines

The primary amine group in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Silylation with BSTFA replaces the active hydrogens on the amine with trimethylsilyl groups, creating a less polar, more volatile, and more thermally stable derivative that is amenable to GC analysis.[4] This allows for the detection of impurities that might not be visible by HPLC.

Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for an absolute purity determination.[7]

qNMR Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate quantification. A value of 30-60 seconds is often a safe starting point.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing:

  • Apply a Fourier transform to the FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard.

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

The Power of qNMR in Purity Determination

qNMR provides a molar-based purity value, which is an absolute measure. It is an orthogonal technique to chromatography and can detect impurities that are not UV-active or are non-volatile, such as inorganic salts. The use of a certified internal standard ensures traceability and high accuracy.[8]

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline substance, the melting endotherm is sharp. Impurities broaden this melting range and lower the melting point, a phenomenon that can be used to quantify purity based on the van't Hoff equation.[9] This method is particularly sensitive to eutectic impurities.

DSC Protocol (based on ASTM E928)

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan.[10]

  • Hermetically seal the pan to prevent sublimation.

Experimental Conditions:

  • Temperature Program: Heat the sample from a temperature well below its expected melting point to a temperature above its melting point. A heating rate of 1-2 °C/min is recommended for purity analysis.[11]

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Data Analysis: The purity is calculated from the shape of the melting peak using the software provided with the DSC instrument, which applies the van't Hoff equation.[9] The analysis typically involves integrating partial areas of the melting endotherm.

Interpreting DSC Data for Purity

A broad melting peak in the DSC thermogram is indicative of the presence of impurities. The software calculates the mole percent purity by analyzing the melting point depression as a function of the fraction of the sample that has melted. It is important to note that this method is most accurate for purity levels above 98.5 mole percent and for impurities that are soluble in the melt but not in the solid.[10][11]

Visualizing the Workflow

To ensure clarity and reproducibility, the overall analytical workflow is depicted below.

Purity_Benchmarking_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample This compound & Isomers HPLC HPLC-UV/DAD Sample->HPLC Dissolution in Mobile Phase GCMS GC-MS (with Derivatization) Sample->GCMS Derivatization (Silylation) qNMR q¹H NMR Sample->qNMR Dissolution with Internal Standard DSC DSC Sample->DSC Direct Weighing in Pan Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Chromatographic Purity (%) Impurity_ID Impurity Identification GCMS->Impurity_ID Volatile Impurity Structure qNMR->Purity_Profile Absolute Molar Purity (%) DSC->Purity_Profile Thermal Purity (mol %) Impurity_ID->Purity_Profile

Caption: A comprehensive workflow for the purity assessment of this compound.

Data Presentation and Interpretation

The quantitative data from each technique should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Purity Analysis of Tolylpyrimidin-2-amine Isomers

AnalyteHPLC Purity (%)qNMR Purity (mol %)DSC Purity (mol %)Major Impurities Detected (GC-MS)
This compound
5-(o-Tolyl)pyrimidin-2-amine
5-(p-Tolyl)pyrimidin-2-amine

A thorough analysis of the data should follow, discussing any discrepancies between the techniques. For example, a lower purity value by qNMR compared to HPLC might indicate the presence of non-UV active impurities. Similarly, a broad melting peak in DSC could signify impurities not well-resolved by chromatography.

Conclusion: Towards a Holistic Understanding of Purity

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 5-(m-Tolyl)pyrimidin-2-amine, a heterocyclic amine of significant interest in pharmaceutical development and chemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in rigorous scientific principles and regulatory expectations. The accurate determination of this analyte is critical for ensuring product quality, stability, and safety; therefore, the validation of the chosen analytical method is not merely a regulatory hurdle but the foundation of reliable data.[1][2]

The validation framework presented herein is built upon the harmonized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and is in alignment with expectations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] These guidelines provide a structured approach to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8]

The Analyte: this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer and anti-fibrotic agents.[9][10][11] The molecule's structure, featuring an aromatic tolyl group and a basic aminopyrimidine moiety, dictates its physicochemical properties, such as solubility, polarity, and chromophoric activity. These characteristics are pivotal in selecting the most appropriate analytical technique for its quantification.

Molecular Formula: C₁₁H₁₁N₃ Molecular Weight: 185.23 g/mol

The presence of the pyrimidine and tolyl rings provides strong ultraviolet (UV) absorbance, making it a prime candidate for UV-based detection methods. Its polarity suggests good solubility in organic solvents mixed with aqueous buffers, which is ideal for reverse-phase liquid chromatography.

Selection of the Analytical Technique: A Comparative Overview

The choice of an analytical method is the first critical decision. The primary candidates for quantifying a small organic molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The suitability of each is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need to resolve the analyte from potential impurities or degradation products.

Method Principle Advantages Disadvantages Best Suited For
HPLC with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and resolving power. Can separate analyte from impurities.[4]More complex instrumentation; requires more extensive method development.Assay, impurity testing, and stability studies in complex matrices (e.g., drug products, biological fluids).
Gas Chromatography (GC) with FID Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds; high resolution.[12]Analyte may require derivatization to increase volatility and thermal stability; potential for on-column degradation.[13][14]Raw material testing, analysis of residual solvents or volatile impurities.
UV-Vis Spectrophotometry Quantification based on the absorption of UV-Vis light by the analyte at a specific wavelength (λmax).Simple, rapid, and cost-effective instrumentation.[15]Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.[15]High-concentration, pure substance analysis (e.g., raw material assay) where interfering species are absent.

For the purpose of this guide, we will focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the most robust and versatile method for the intended application in a drug development setting, where specificity is paramount.

Workflow for Analytical Method Validation

The validation process follows a predefined protocol, ensuring a systematic evaluation of the method's performance characteristics.[1]

G cluster_0 Phase 1: Planning & Protocol cluster_2 Phase 3: Analysis & Reporting P Define Analytical Target Profile (ATP) Proto Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) P->Proto Spec Specificity (Peak Purity, Resolution) Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec Lim LOD & LOQ Proto->Lim Rob Robustness (Deliberate Variations) Proto->Rob Sol Solution Stability Proto->Sol Data Data Analysis & Statistical Evaluation Rob->Data Report Generate Validation Report (Results, Deviations, Conclusion) Data->Report App Final Review & Approval (QA/Regulatory) Report->App

Caption: A typical workflow for the validation of an analytical method.

Detailed Validation Protocol: RP-HPLC Method for this compound

This section provides the experimental causality and step-by-step protocols for validating an HPLC method. The objective is to demonstrate that the method is fit for its intended purpose, which could be the assay of the active pharmaceutical ingredient (API) or the quantification of impurities.[7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm (determined from UV scan of the analyte)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase combines an organic modifier (acetonitrile) for elution strength with a slightly acidic aqueous phase to ensure consistent ionization of the basic amine, leading to sharp, symmetrical peaks. A temperature of 30 °C ensures stable retention times.

The core validation parameters are defined by the ICH Q2(R2) guideline.[4][5][16]

A. Specificity

  • Objective: To demonstrate that the signal measured is unequivocally from this compound and is not affected by the presence of other components like impurities, degradation products, or matrix components.[4][17][18]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (formulation matrix without the analyte) for the same purpose.

    • Analyze a solution of the this compound standard to establish its retention time and peak shape.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak.

    • Assess peak purity of the analyte in the presence of degradants using a photodiode array (PDA) detector.

  • Acceptance Criteria: The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index should be > 0.995. Resolution between the analyte and the closest eluting peak should be > 2.0.

B. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[16]

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range typically spans 80% to 120% of the target analytical concentration.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

C. Accuracy

  • Objective: To demonstrate the closeness of the results obtained by the method to the true value.[1][17] This is often assessed by spike recovery.

  • Protocol:

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[1][18]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[1]

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare a series of dilute solutions of the analyte.

    • Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (% recovery within 80-120%) at that concentration.

F. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16][17]

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic content)

      • pH of the aqueous buffer (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze a system suitability solution under each modified condition and assess the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) must remain within acceptable limits. The results should not deviate significantly from the nominal conditions.

Comparative Performance Data Summary

The following table presents hypothetical but realistic validation data comparing HPLC, GC, and UV-Vis methods for the assay of this compound in a bulk drug substance.

Validation Parameter HPLC-UV GC-FID (Derivatized) UV-Vis Spectrophotometry Commentary
Specificity High (Resolves degradants)Moderate (Risk of co-elution)Low (Interference from any UV absorber)HPLC is the clear winner for stability-indicating assays.
Linearity (r²) > 0.9995> 0.9990> 0.998All methods can demonstrate good linearity in their respective ranges.
Range (% of Target) 80 - 120%80 - 120%90 - 110%UV-Vis may have a narrower linear range due to detector saturation.
Accuracy (% Recovery) 99.5 ± 1.0%98.9 ± 1.5%100.2 ± 1.8%All methods show acceptable accuracy for a pure substance.
Precision (%RSD) < 1.0%< 1.5%< 2.0%HPLC demonstrates the highest precision due to automation and stability.
LOQ (µg/mL) 0.10.55.0HPLC provides superior sensitivity, crucial for impurity analysis.
Robustness HighModerateHighGC methods can be sensitive to inlet temperature and flow variations.

Logical Relationship of Key Validation Parameters

The validation parameters are not independent; they are interconnected and collectively define the reliability of the method.

G cluster_core Core Quantitative Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Linearity Linearity Range Range Linearity->Range defines upper & lower limits Range->Accuracy Precision Precision Range->Precision Accuracy->Precision interdependent LOQ LOQ Precision->LOQ defines lower limit of quantitation

Caption: Interrelationship between key analytical validation parameters.

Conclusion and Recommendation

For the comprehensive quality control of this compound, an RP-HPLC method with UV detection is unequivocally the most suitable choice. Its high degree of specificity makes it the only viable option for stability-indicating assays and the quantification of impurities, which is a critical requirement in pharmaceutical development.[4][18] While GC and UV-Vis spectrophotometry have niche applications, they lack the robustness and specificity needed for routine quality control in a regulated environment.

The validation process, when executed according to a well-defined protocol grounded in ICH guidelines, provides documented evidence that the chosen HPLC method is accurate, precise, and reliable for its intended use.[1][3] This ensures data integrity and ultimately contributes to the safety and efficacy of the final product. Investing in rigorous method validation is not an optional activity; it is an essential scientific and regulatory practice.[1]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and logistical framework for the proper disposal of 5-(m-Tolyl)pyrimidin-2-amine. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its handling and disposal demand rigorous adherence to safety and regulatory protocols to protect laboratory personnel and the environment.[1][2]

Given that specific Safety Data Sheet (SDS) information for this compound is not extensively published, this document synthesizes data from structurally analogous aminopyrimidine compounds and aligns with the foundational principles of hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] The procedures outlined herein are designed to empower researchers to manage this chemical waste stream with a high degree of scientific integrity and safety.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's potential hazards. This not only informs safe handling practices but is also a legal requirement for waste characterization.[6]

Inferred Toxicological Profile

Based on data from closely related aminopyrimidines, this compound should be presumptively handled as a hazardous substance.[7] The primary hazards associated with its structural class are summarized below.

Hazard ClassificationGHS Hazard StatementPotential Effects & CausalityAuthoritative Source
Skin Irritation (Category 2)H315: Causes skin irritationThe amine and pyrimidine functionalities can interact with skin proteins and lipids, leading to localized inflammation and irritation.[5][8][9]
Eye Irritation (Category 2A)H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation and potential damage to the cornea due to the compound's chemical reactivity.[5][8][9]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dusts can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation.[5][8][9]
Acute Oral ToxicityHarmful if swallowedIngestion may lead to systemic toxicity. Animal studies on analogous compounds indicate that ingestion of less than 150 grams could cause serious health damage.[7]
Skin SensitizationMay cause sensitization by skin contactRepeated exposure may lead to an allergic skin reaction in susceptible individuals.[7]
Regulatory Waste Classification

Under the RCRA framework, any generator of chemical waste is legally responsible for determining if that waste is hazardous.[6][10] Given the irritant and toxic properties of its analogs, This compound waste must be managed as hazardous chemical waste. This classification mandates that it cannot be disposed of in standard trash or down the drain.[11] All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) department and comply with federal, state, and local regulations.[3][12]

Part 2: On-Site Waste Management and Segregation Protocol

Proper segregation and containment at the point of generation—the "cradle" of the cradle-to-grave system—is critical to prevent accidental reactions and ensure compliant disposal.[13]

Waste Stream Segregation
  • Solid Waste Only: This protocol applies to this compound in its solid form and any lab materials contaminated with it (e.g., weighing papers, gloves, pipette tips).

  • No Mixing: Do not mix this waste with any other chemical waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly directed by your institution's EHS-approved procedures.[11] Incompatible mixtures can lead to dangerous reactions.

Containment and Labeling
  • Select a Waste Container:

    • Use a designated, chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must be in excellent condition, free of leaks, and possess a secure, screw-top lid.[11]

  • Apply a Hazardous Waste Label:

    • As soon as the container is designated for waste, affix your institution's official hazardous waste label.

    • Fill out the label completely and legibly:

      • Generator Information: Your name, lab location, and contact information.

      • Contents: Write the full, unambiguous chemical name: "this compound" . Do not use abbreviations.

      • Hazards: Clearly check boxes or write in the associated hazards: "Irritant," "Toxic."

Part 3: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural workflow for handling the waste from the lab bench to its final handoff to EHS personnel.

Essential Personal Protective Equipment (PPE): At all times during handling, wear ANSI-rated safety goggles, a lab coat, and chemical-resistant nitrile gloves.[11] All transfers should be performed inside a certified chemical fume hood to minimize inhalation risk.

Step 1: Transfer of Waste

  • Carefully transfer the solid this compound or contaminated labware into the pre-labeled hazardous waste container.

  • When transferring the powder, use tools and techniques that minimize dust generation.[4]

Step 2: Secure the Container

  • Immediately after adding waste, securely fasten the lid on the container. Hazardous waste containers must remain closed at all times except when actively adding waste.[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in your lab's designated SAA.

  • The SAA must be at or near the point of generation and under the control of the laboratory staff.

  • Ensure the container is in secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.

Step 4: Decontamination of Empty Stock Containers

  • An "empty" stock bottle of this compound is not considered non-hazardous until properly decontaminated.

  • Triple-Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, this rinsate is now considered hazardous waste. [11] Collect all rinsate in a separate, properly labeled hazardous waste container for liquid waste.

    • After triple-rinsing, deface or remove the original manufacturer's label. The clean, de-labeled container may now be disposed of in the regular trash or recycled according to your facility's policies.[11]

Step 5: Arrange for EHS Pickup

  • Once the waste container is full, or as you approach the storage time limits defined by your generator status, contact your institution's EHS department to schedule a waste pickup.[14]

  • Do not attempt to transport the waste off-site yourself. All hazardous waste must be handled and transported by trained personnel to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for managing this compound waste.

G cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Contain & Store cluster_3 Step 3: Final Disposition cluster_4 Ancillary Process: Decontamination A Waste Generation (this compound) B Presume Hazardous Waste (Irritant, Toxic) A->B C Designate Separate Solid Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Store in designated SAA (Keep container closed) D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EHS for Pickup F->G Yes H Transfer to Licensed TSDF (Treatment, Storage, Disposal Facility) G->H I Empty Stock Container J Triple-Rinse with Solvent I->J K Collect Rinsate as Liquid Hazardous Waste J->K L Deface Label & Discard Clean Container J->L

Caption: Decision Workflow for this compound Waste Management.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By presuming it to be hazardous based on authoritative data from analogous compounds, researchers can implement a disposal framework that is both cautious and compliant. The core tenets of this process are meticulous characterization, strict segregation, proper containment and labeling, and the mandated use of institutional EHS services for final disposal. Always prioritize your local institution's specific chemical hygiene and waste management plans, as they are tailored to your unique regulatory environment.

References

Personal protective equipment for handling 5-(m-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 5-(m-Tolyl)pyrimidin-2-amine

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, safety and operational diligence are paramount, especially when comprehensive toxicological data is not yet publicly available. This guide addresses the safe handling of this compound, a compound for which a specific, detailed Safety Data Sheet (SDS) is not readily accessible in common databases.

In such instances, our primary directive is to operate under a principle of prudent assumption of risk. We will treat this compound as potentially hazardous, basing our handling protocols on a combination of general best practices for new chemical entities and specific data from a closely related structural analog. For this guide, we will reference the safety profile of 2-Aminopyrimidine as a surrogate, due to its shared core chemical scaffold. This approach ensures we establish a robust baseline of safety that protects researchers and ensures the integrity of our work.

Hazard Assessment & Assumed Risk Profile

Given the absence of specific data for this compound, we must assume it shares hazards with its structural class. The surrogate, 2-Aminopyrimidine, is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Therefore, we will operate under the assumption that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All protocols must be designed to mitigate these potential risks.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even selected, the primary method for exposure control must be through engineering solutions.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary route of exposure.

  • Ventilation: Ensure the laboratory has a high rate of air exchange (typically 6-12 air changes per hour) to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and understood. The following table summarizes the required PPE for handling this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shields and a face shieldNitrile gloves (minimum 4 mil thickness), double-glovedFlame-resistant lab coat, fully buttonedN95 respirator (if fume hood is unavailable or for spill cleanup)
Handling Solutions (<1M) Chemical splash gogglesNitrile gloves (minimum 4 mil thickness)Flame-resistant lab coat, fully buttonedNot required if inside a fume hood
Large Scale Operations (>10g) Chemical splash goggles and a face shieldNitrile gloves (minimum 4 mil thickness), double-glovedChemical-resistant apron over a flame-resistant lab coatNot required if inside a fume hood
Step-by-Step PPE Procedure (Donning & Doffing)
  • Preparation: Before entering the designated handling area, inspect all PPE for damage (cracks, holes, defects).

  • Donning Sequence:

    • First Pair of Gloves: Don the first pair of nitrile gloves.

    • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

    • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve. This creates a seal to prevent skin exposure.

    • Eye/Face Protection: Put on your safety glasses or goggles. If handling the solid powder, add a face shield over your primary eye protection.

  • Doffing (Removal) Sequence - The Critical Decontamination Step:

    • Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off without touching your skin with the contaminated outer surface. Ball it up in your gloved hand. Slide two fingers of your clean hand under the cuff of the remaining glove and peel it off. Dispose of both in the designated chemical waste container.

    • Face/Eye Protection: Remove the face shield and/or goggles by handling the strap. Place them in a designated area for decontamination.

    • Lab Coat: Unbutton the lab coat. Remove it by rolling it outwards, ensuring the contaminated exterior is folded inward. Place it in the designated laundry receptacle.

    • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline the complete handling lifecycle for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_risk 1. Risk Assessment (Assume Hazard) prep_ppe 2. Select & Inspect PPE prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood (Sash at correct height) prep_ppe->prep_setup handle_weigh 4. Weigh Solid Compound (Use anti-static weigh boat) prep_setup->handle_weigh handle_solubilize 5. Solubilize (Add solvent to solid) handle_weigh->handle_solubilize spill Spill Response handle_weigh->spill If spill occurs clean_decon 6. Decontaminate Surfaces (70% Ethanol) handle_solubilize->clean_decon handle_solubilize->spill clean_waste 7. Segregate Waste (Solid vs. Liquid Halogenated) clean_decon->clean_waste clean_doff 8. Doff PPE Correctly clean_waste->clean_doff clean_wash 9. Wash Hands clean_doff->clean_wash spill->clean_waste Cleanup materials

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:
  • Receiving: When the compound arrives, visually inspect the container for any damage or leaks before opening the secondary packaging.

  • Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly labeled.

  • Weighing and Transfer (Solid):

    • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

    • Using a clean spatula, carefully transfer the desired amount of solid. Avoid creating dust. If the material is statically charged, use an anti-static gun or bar.

    • Close the primary container immediately after transfer.

  • Solution Preparation:

    • Place the weigh boat containing the solid into your reaction vessel or beaker inside the fume hood.

    • Slowly add the desired solvent to the solid, ensuring the solid is wetted without splashing. This prevents the fine powder from becoming airborne.

  • Spill Management:

    • Small Spill (<1g): If a small amount of solid is spilled inside the fume hood, gently wipe it with a damp paper towel and place the towel in the solid chemical waste container.

    • Large Spill (>1g) or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean it up without appropriate respiratory protection (N95 minimum) and a spill kit containing an inert absorbent material.

  • Waste Disposal:

    • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, spatulas) must be disposed of in a dedicated, sealed, and clearly labeled solid chemical waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be disposed of in a labeled liquid hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.

    • Empty Containers: The original "empty" container is not truly empty. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of in the appropriate solid waste stream.

By adhering to this comprehensive guide, you establish a self-validating system of safety. Each step, from engineering controls to meticulous disposal practices, is designed to minimize exposure and ensure both personal and environmental safety. This protocol provides the foundation for handling not just this compound, but any new chemical entity with an uncharacterized hazard profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.